1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Description
The exact mass of the compound 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-nitro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11(19)17-15-5-3-2-4-12(15)6-7-13-8-9-14(18(20)21)10-16(13)17/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJPLZDYOQHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101000705 | |
| Record name | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204854 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79752-03-7 | |
| Record name | 1-(10,11-Dihydro-3-nitro-5H-dibenz[b,f]azepin-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79752-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079752037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101000705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Characterization of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] This document details the synthesis, structural elucidation, physicochemical properties, and potential reactivity of this molecule, providing a foundational resource for its application in research and development.
Introduction and Scientific Context
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone belongs to the dibenzazepine class of compounds, which are recognized for their diverse biological activities.[2] The tricyclic core of dibenzazepines provides a unique three-dimensional structure that is a valuable scaffold in drug discovery.[2] The introduction of a nitro group and N-acetylation on the iminodibenzyl framework significantly modifies its electronic and steric properties, potentially influencing its biological interactions and chemical reactivity.[1] This guide provides a detailed characterization of this specific derivative, serving as a crucial reference for its use as a building block in the synthesis of more complex molecules or for the investigation of its own therapeutic potential.[1]
Synthesis and Purification
The synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone typically begins with the acetylation of 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), followed by nitration.
N-Acetylation of Iminodibenzyl
The initial step involves the protection of the secondary amine of the iminodibenzyl core via acetylation. This is a standard procedure to prevent unwanted side reactions during the subsequent nitration step.
Experimental Protocol: N-Acetylation
-
Dissolution: Dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a tertiary amine base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acetylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine by recrystallization or column chromatography.
Nitration of N-Acetyliminodibenzyl
The subsequent nitration introduces the nitro group onto one of the aromatic rings. The acetyl group directs the nitration, and the reaction conditions must be carefully controlled to achieve the desired 3-nitro isomer.
Experimental Protocol: Nitration
-
Dissolution: Dissolve the N-acetyliminodibenzyl in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C).
-
Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
Reaction: Stir the reaction mixture at low temperature for a specified period. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Purify the crude 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone by column chromatography on silica gel to yield the final product.[1]
Caption: Synthetic workflow for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Structural Elucidation
The definitive structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
-
¹H-NMR: The proton NMR spectrum in DMSO-d₆ (400 MHz) reveals characteristic signals.[1] The acetyl group's methyl protons appear as a sharp singlet around δ 2.45 ppm.[1] The aromatic protons resonate in the region of δ 6.8–8.2 ppm, with the proton adjacent to the nitro group (at C4) appearing as a doublet at approximately δ 8.18 ppm.[1] The methylene protons of the azepine ring show a multiplet between δ 3.2–3.6 ppm due to complex spin-spin coupling.[1]
-
¹³C-NMR: The carbon NMR spectrum provides further structural confirmation.[1] The carbonyl carbon of the acetyl group is typically observed at δ 168.9 ppm.[1] The aromatic carbons bearing the nitro group are found in the δ 145–150 ppm range.[1]
| ¹H-NMR Data | |
| Proton Environment | δ (ppm) |
| Acetyl (CH₃) | 2.45 |
| Aromatic H (C4-H) | 8.18 |
| Methylene (CH₂) | 3.2–3.6 |
| Other Aromatic H | 6.8–8.2 |
| ¹³C-NMR Data | |
| Carbon Environment | δ (ppm) |
| Carbonyl (C=O) | 168.9 |
| Nitro-substituted Aromatic C | 145–150 |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum exhibits strong absorption bands characteristic of the acetyl and nitro groups.[1]
-
A strong band at approximately 1673 cm⁻¹ corresponds to the C=O stretching vibration of the amide.[1]
-
Two distinct bands at around 1528 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric) are indicative of the N-O stretching of the nitro group.[1]
-
The absence of a significant N-H stretching band (typically around 3300 cm⁻¹) confirms the N-acetylation of the dibenzazepine core.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 283.1 [M+H]⁺, which is consistent with the molecular formula C₁₆H₁₄N₂O₃.[1][3]
-
Fragmentation Pattern: The fragmentation pathways often include the loss of the acetyl group (CH₃CO), leading to a fragment at m/z 240.1.[1] Further cleavage of the azepine ring can also be observed.[1]
Caption: Workflow for the structural characterization of the target compound.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [1][4][5][6][7][8] |
| Molecular Weight | 282.29 g/mol | [1][4][5][7][8] |
| CAS Number | 79752-03-7 | [1][4][5][6][7][8] |
| Melting Point | 157-158 °C | [4][9] |
| Boiling Point | 320.04 °C (at 101325 Pa) | [4] |
| Density | 1.25 g/cm³ (at 20 °C) | [4] |
| Water Solubility | 42.3 mg/L | [4] |
| Appearance | (Not specified, likely a solid) |
Chemical Reactivity and Potential Applications
The chemical reactivity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is largely dictated by the presence of the nitro and acetyl functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride.[1] This transformation provides a synthetic route to 3-amino-5-acetyliminodibenzyl, a potentially valuable intermediate for further functionalization.[5]
-
Hydrolysis of the Acetyl Group: The N-acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the secondary amine, although this may also affect the nitro group depending on the reaction conditions.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.[1]
Potential Applications:
-
Medicinal Chemistry: As a derivative of the biologically active dibenzazepine scaffold, this compound and its downstream products are of interest for the development of new therapeutic agents.[1][2]
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic systems.[1]
-
Materials Science: The presence of the nitro group suggests potential applications in the development of advanced materials with specific electronic or optical properties.[1]
Safety and Handling
For research purposes only.[1] Not intended for human or veterinary use.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, safety glasses, and a lab coat.[9] Handling should be carried out in a well-ventilated area to avoid inhalation of dust.[9]
Conclusion
This technical guide provides a comprehensive characterization of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, detailing its synthesis, structural elucidation, and key physicochemical properties. The spectroscopic data presented herein serves as a reliable reference for researchers working with this compound. The versatile reactivity of this molecule, coupled with the established biological significance of the dibenzazepine core, underscores its potential as a valuable intermediate in both medicinal chemistry and materials science.
References
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1-(3-Nitro-10,11-Dihydro-5H-Dibenzo[B,F]Azepin-5-Yl)Ethanone(WXC03006) - ChemBK. [Link]
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1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone - LookChem. [Link]
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5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine - PubChem. [Link]
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1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | Pharmaffiliates. [Link]
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5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine - PubChemLite. [Link]
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Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PubMed Central. [Link]
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3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine - PubChem. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The tricyclic scaffold of 10,11-dihydro-5H-dibenzo[b,f]azepine is a cornerstone in medicinal chemistry, giving rise to a class of drugs with significant neurological and cardiovascular applications.[1][2] This guide focuses on a specific derivative, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, a compound whose mechanism of action is not yet fully elucidated. By synthesizing data from structurally related analogs and considering the bioactivity of its distinct functional groups—the nitro moiety and the N-acetyl group—we propose a multi-faceted, putative mechanism of action. This document provides a foundational framework for future research, detailing hypothesized biological targets and offering comprehensive, actionable protocols for their experimental validation. Our central hypothesis posits that this compound functions as a modulator of voltage-gated sodium channels, with potential secondary activities related to SIRT2 inhibition and nitric oxide signaling, warranting a thorough investigation into its therapeutic potential.
Introduction: The Dibenzazepine Scaffold and its Therapeutic Legacy
The 10,11-dihydro-5H-dibenzo[b,f]azepine core structure is a privileged scaffold in pharmacology, most notably represented by the anticonvulsant and mood-stabilizing drug carbamazepine.[3] Derivatives of this tricyclic system have been developed to treat a range of conditions from epilepsy to neuropathic pain and bipolar disorder.[4] Their primary mechanism often involves the modulation of neuronal excitability through interaction with ion channels.[4][5] The subject of this guide, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, introduces two key chemical modifications to this established scaffold: a nitro group on one of the aromatic rings and an acetyl group on the azepine nitrogen. These additions are not merely structural alterations; they are anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The nitro group, a potent electron-withdrawing moiety, can alter the electronic distribution of the entire molecule, potentially impacting receptor binding and metabolic pathways.[6][7] Furthermore, aromatic nitro compounds can undergo bioreduction to release reactive nitrogen species, including nitric oxide (NO), a critical signaling molecule.[8] The N-acetyl group modifies the polarity and steric hindrance around the nitrogen atom, which could influence its interaction with biological targets.
This guide will deconstruct the probable mechanistic contributions of each component of the molecule to formulate a comprehensive hypothesis of its overall biological activity.
A Multi-Target Putative Mechanism of Action
Based on the synthesis of existing literature on related compounds, we propose a primary mechanism of action for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone centered on the modulation of voltage-gated sodium channels, with plausible secondary roles in SIRT2 inhibition and nitric oxide signaling.
Primary Hypothesized Mechanism: Voltage-Gated Sodium Channel Blockade
The most well-established mechanism for dibenzazepine derivatives like carbamazepine and oxcarbazepine is the blockade of voltage-gated sodium channels (VGSCs).[3][4][5][9] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the channel, these drugs stabilize its inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.[3]
We hypothesize that the core tricyclic structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone retains this fundamental ability to interact with and inhibit VGSCs. The N-acetyl group may alter the binding kinetics compared to its non-acetylated or carboxamide-substituted counterparts, potentially affecting potency and duration of action.
Secondary Hypothesized Mechanisms
2.2.1 Sirtuin 2 (SIRT2) Inhibition: Recent research has identified the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold as a basis for the development of SIRT2 inhibitors. SIRT2 is a NAD+-dependent deacetylase involved in various cellular processes, and its inhibition has shown therapeutic potential in neurodegenerative diseases and cancer. Given the structural similarity, it is plausible that 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone could exhibit inhibitory activity against SIRT2.
2.2.2 Nitric Oxide (NO) Pathway Modulation: The presence of a nitro group on an aromatic ring introduces the possibility of its bioreduction in vivo to produce nitric oxide or other reactive nitrogen species.[8] NO is a key signaling molecule in the cardiovascular and nervous systems, acting as a vasodilator and neurotransmitter. This pathway could confer vasodilatory or other NO-mediated effects, a mechanism distinct from the canonical actions of dibenzazepine derivatives.
Below is a diagram illustrating the proposed multi-target mechanism of action.
Caption: Hypothesized multi-target mechanism of the compound.
Experimental Validation Protocols
To investigate the proposed mechanisms of action, a series of in vitro experiments are outlined below. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol for Assessing Voltage-Gated Sodium Channel Activity
Objective: To determine if 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone inhibits voltage-gated sodium channels.
Methodology: Whole-cell patch-clamp electrophysiology on a cell line stably expressing a human neuronal sodium channel subtype (e.g., NaV1.2 or NaV1.7).
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably transfected with the desired human NaV channel subtype according to standard protocols.
-
Preparation for Recording: Plate cells on glass coverslips 24-48 hours before the experiment. On the day of recording, transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Record baseline currents in the external solution.
-
-
Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (e.g., 0.1, 1, 10, 100 µM).
-
Data Analysis: Measure the peak inward sodium current at each concentration. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value.
-
Controls:
-
Positive Control: Use a known sodium channel blocker like Carbamazepine or Tetrodotoxin to confirm assay sensitivity.
-
Vehicle Control: Apply the vehicle (e.g., DMSO) at the same concentration used for the test compound to control for solvent effects.
-
Caption: Experimental workflow for assessing VGSC activity.
Protocol for Assessing SIRT2 Inhibition
Objective: To determine if 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone inhibits the deacetylase activity of SIRT2.
Methodology: A commercially available fluorescence-based SIRT2 assay kit. These kits typically use a fluorogenic acetylated peptide substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all kit components (SIRT2 enzyme, acetylated peptide substrate, NAD+, developer) as per the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone in the assay buffer.
-
Assay Procedure (in a 96-well plate):
-
To each well, add the SIRT2 enzyme.
-
Add the test compound at various concentrations.
-
Add the positive control inhibitor (e.g., AGK2) and vehicle control to their respective wells.[2]
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT2 inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol for Measuring Nitric Oxide Production
Objective: To determine if 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone leads to the production of nitric oxide in a cellular context.
Methodology: Griess assay to measure nitrite (a stable breakdown product of NO) in the supernatant of cell cultures.
Step-by-Step Protocol:
-
Cell Culture: Use a suitable cell line, for example, a macrophage cell line like RAW 264.7, which can be stimulated to produce NO.
-
Cell Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone at various concentrations.
-
Include a positive control for NO production (e.g., lipopolysaccharide - LPS).
-
Include a vehicle control.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
In a new 96-well plate, add the collected supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to all wells.[10]
-
Incubate at room temperature for 10-15 minutes, allowing the colorimetric reaction to develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve. An increase in nitrite concentration in compound-treated cells compared to the vehicle control would suggest NO production.
Data Presentation and Interpretation
The quantitative data generated from the above protocols should be summarized in clear, concise tables for comparative analysis.
Table 1: Summary of Hypothesized Biological Activities and Experimental Readouts
| Proposed Mechanism | Experimental Assay | Primary Readout | Positive Control | Interpretation of a Positive Result |
| VGSC Blockade | Whole-cell Patch Clamp | IC50 (µM) | Carbamazepine | Dose-dependent reduction in sodium current amplitude. |
| SIRT2 Inhibition | Fluorescence-based Assay | IC50 (µM) | AGK2 | Dose-dependent reduction in fluorescent signal. |
| NO Production | Griess Assay | Nitrite Concentration (µM) | Lipopolysaccharide (LPS) | Increased nitrite levels in cell supernatant. |
A positive result in the patch-clamp assay would provide strong evidence for the primary hypothesized mechanism. Positive results in the SIRT2 and Griess assays would indicate that 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a multi-target compound, a finding with significant implications for its therapeutic profile and potential side effects.
Conclusion and Future Directions
This guide has outlined a plausible, multi-faceted mechanism of action for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, grounded in the established pharmacology of its core scaffold and the known bioactivities of its functional groups. The proposed primary action as a voltage-gated sodium channel blocker, with potential secondary effects on SIRT2 and nitric oxide signaling, presents a compelling hypothesis for its overall pharmacological profile. The detailed experimental protocols provided offer a clear and robust pathway for the validation of these hypotheses.
Future research should focus on executing these in vitro studies. Should these hypotheses be confirmed, subsequent investigations should explore the relative contribution of each mechanism to the compound's overall cellular and, ultimately, in vivo effects. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to the nitro and acetyl groups, would be invaluable in dissecting the roles of these moieties. This systematic approach will be crucial in determining the therapeutic potential of this and related compounds for neurological or other disorders.
References
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- Ambrósio, A. F., Soares-da-Silva, P., & Carvalho, C. M. (2002). Mechanisms of action of carbamazepine and its derivatives, oxcarbazepine, BIA 2-093, and BIA 2-024. Neurochemical research, 27(1-2), 121–130.
- Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82.
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Bullet Psych. (2020). Day # 58: Carbamazepine and Oxcarbazepine. Retrieved from [Link]
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Dr. Oracle. (2025). What is the difference between carbamazepine and oxcarbazepine? Retrieved from [Link]
- Juárez-López, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(12), 3698.
- Szymański, P., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5553.
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- Wang, Z., et al. (2014). Nitric oxide detection methods in vitro and in vivo. Journal of Zhejiang University. Science. B, 15(1), 1–16.
- Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 396, 167–174.
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
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MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]
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- Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
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MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
- Wyatt, P. G., et al. (2013). Biogenic-amine acetylation: an additional function of the N-acetyltransferase from Fasciola hepatica. The Biochemical journal, 291(Pt 1), 149–155.
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Spectroscopic Data for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, a derivative of the tricyclic dibenzo[b,f]azepine core. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the methodologies for acquiring and interpreting proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Through a detailed examination of the spectral features, this guide offers a complete structural elucidation of the title compound. Furthermore, a comparative analysis with the parent scaffold, 10,11-dihydro-5H-dibenzo[b,f]azepine, and its N-acetylated analog provides critical insights into the electronic and structural effects of the nitro and acetyl functional groups.
Introduction
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS No. 79752-03-7) is a synthetic organic compound built upon the privileged 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold.[1][2][3] This tricyclic system is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including antidepressants and anticonvulsants. The introduction of a nitro group and an N-acetyl moiety is anticipated to modulate the parent molecule's physicochemical and biological properties. Accurate and unambiguous structural characterization is paramount for any further investigation into its chemical reactivity, biological activity, and potential as a synthetic intermediate.[1]
This guide presents a systematic approach to the structural confirmation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone using a suite of spectroscopic techniques. Each section will not only present the acquired data but also delve into the underlying principles guiding the interpretation, thereby providing a robust framework for the analysis of related compounds.
Molecular Structure and Synthetic Considerations
The molecular formula of the title compound is C₁₆H₁₄N₂O₃, with a corresponding molecular weight of 282.29 g/mol .[1][4] The synthesis of such N-acetylated dibenzo[b,f]azepines typically involves the acylation of the parent amine, 3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine. The parent dibenzo[b,f]azepine scaffold itself is often constructed via intramolecular cyclization strategies, such as the Buchwald-Hartwig amination. Understanding the synthetic route is crucial as it informs the potential for isomeric impurities or residual starting materials that could manifest in the analytical spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Spectroscopy
A representative protocol for acquiring high-resolution NMR spectra of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The key chemical shifts (δ) are presented in Table 1.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl (CH₃) | ~2.45 | Singlet | 3H |
| Methylene (CH₂) | ~3.2 - 3.6 | Multiplet | 4H |
| Aromatic Protons | ~6.8 - 8.2 | Multiplet | 7H |
| Aromatic H (C4-H) | ~8.18 | Doublet | 1H |
| Table 1: ¹H NMR Spectral Data for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone in DMSO-d₆.[1] |
Interpretation:
-
Acetyl Protons (δ ~2.45 ppm): The singlet integrating to three protons is characteristic of the methyl group of the N-acetyl moiety. Its downfield shift from a typical aliphatic methyl group is due to the deshielding effect of the adjacent carbonyl group.
-
Methylene Protons (δ ~3.2 - 3.6 ppm): The complex multiplet integrating to four protons corresponds to the two methylene groups (C10 and C11) of the dihydroazepine ring. The broadness and complexity of this signal arise from the conformational flexibility of the seven-membered ring and the geminal and vicinal coupling between the protons.
-
Aromatic Protons (δ ~6.8 - 8.2 ppm): The signals in this region are attributed to the seven protons on the two benzene rings. The presence of the electron-withdrawing nitro group causes a significant downfield shift for the protons on the substituted ring.
-
C4-H Proton (δ ~8.18 ppm): A distinct doublet in the most downfield region of the aromatic signals can be assigned to the proton at the C4 position, which is ortho to the strongly electron-withdrawing nitro group. This significant deshielding is a key indicator of the nitro group's position.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
| Carbon Environment | Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | Not explicitly reported, expected ~22-25 |
| Methylene (CH₂) | Not explicitly reported, expected ~30-40 |
| Aromatic Carbons | Not explicitly reported, expected ~120-140 |
| Nitro-substituted Aromatic Carbons | ~145 - 150 |
| Carbonyl (C=O) | ~168.9 |
| Table 2: ¹³C NMR Spectral Data for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.[1] |
Interpretation:
-
Carbonyl Carbon (δ ~168.9 ppm): The signal in the far downfield region is unequivocally assigned to the carbonyl carbon of the acetyl group. This chemical shift is characteristic of an amide carbonyl.[1]
-
Nitro-substituted Aromatic Carbons (δ ~145 - 150 ppm): The signals in this range are attributed to the aromatic carbons directly attached to or significantly influenced by the nitro group (C3 and potentially C4a).[1] The electron-withdrawing nature of the nitro group deshields these carbons, shifting their resonances downfield.
-
Other Aromatic and Aliphatic Carbons: The remaining aromatic and aliphatic carbons would appear in their expected regions, providing a complete carbon skeleton fingerprint of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
Experimental Protocol: IR Spectroscopy
For a solid sample like the title compound, the following protocol is standard:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).
-
Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the clean, empty salt plate to subtract any atmospheric or plate-related absorptions.
-
IR Spectral Data and Interpretation
The IR spectrum of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone displays several characteristic absorption bands that confirm the presence of key functional groups.
| Vibrational Mode | Absorption Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Amide) | ~1673 | Strong |
| NO₂ Asymmetric Stretch | ~1528 | Strong |
| NO₂ Symmetric Stretch | ~1345 | Strong |
| C-H Stretch (Aromatic) | > 3000 | Medium |
| C-H Stretch (Aliphatic) | < 3000 | Medium |
| Table 3: Key IR Absorption Bands for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.[1] |
Interpretation:
-
Amide Carbonyl Stretch (ν(C=O)) at ~1673 cm⁻¹: This strong absorption is a definitive indicator of the carbonyl group in the N-acetyl moiety.[1] Its frequency is consistent with that of a tertiary amide, which is conjugated with the aromatic system of the dibenzo[b,f]azepine ring.
-
Nitro Group Stretches (ν(NO₂)) at ~1528 cm⁻¹ and ~1345 cm⁻¹: The presence of two strong bands in these regions is the classic signature of a nitro group.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch.
-
Absence of N-H Stretch: The lack of a significant absorption band in the 3300-3500 cm⁻¹ region confirms the tertiary nature of the amide, indicating that the nitrogen atom is fully substituted with the acetyl group and the two aryl rings.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of its fragmentation patterns.
Experimental Protocol: ESI-MS
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized organic molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Optimize source parameters (e.g., capillary voltage, drying gas flow, and temperature) to maximize the signal of the ion of interest.
-
Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
For structural analysis, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Mass Spectral Data and Interpretation
The ESI-MS analysis provides strong evidence for the molecular weight and key structural features of the title compound.
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | 283.1 | Protonated molecule |
| [M+H - C₂H₂O]⁺ | 241.1 | Loss of ketene from the acetyl group |
| Dibenzo fragment | 121.1 | Cleavage of the azepine ring |
| Nitro-substituted fragment | 161.0 | Cleavage of the azepine ring |
| Table 4: ESI-MS Data and Fragmentation Pattern for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.[1] |
Interpretation:
-
Protonated Molecule ([M+H]⁺) at m/z 283.1: The observation of this ion confirms the molecular weight of the compound (282.29 g/mol ).[1] This is the base peak in the ESI spectrum, as is common for soft ionization techniques.
-
Loss of Acetyl Group (m/z 241.1): A significant fragment ion is observed corresponding to the loss of 42 Da, which is indicative of the neutral loss of ketene (CH₂=C=O) from the N-acetyl group. This is a characteristic fragmentation pathway for N-acetylated compounds.
-
Azepine Ring Cleavage (m/z 121.1 and 161.0): Fragmentation of the seven-membered azepine ring can lead to the formation of ions representing the dibenzo fragment and the nitro-substituted fragment, further confirming the core structure of the molecule.[1]
Comparative Spectroscopic Analysis
To fully appreciate the spectroscopic signatures of the nitro and acetyl groups, it is instructive to compare the data of the title compound with its parent scaffold, 10,11-dihydro-5H-dibenzo[b,f]azepine (also known as iminodibenzyl), and the N-acetylated analog, 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
¹H NMR Comparison
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (δ, ppm) | Other Key Signals (δ, ppm) |
| Iminodibenzyl | ~6.6 - 7.2 | ~3.1 | N-H: ~5.8 (broad) |
| N-Acetyl Analog | ~7.2 - 7.5 | ~3.2 | Acetyl CH₃: ~2.2 |
| Title Compound | ~6.8 - 8.2 | ~3.2 - 3.6 | Acetyl CH₃: ~2.45 |
Table 5: Comparative ¹H NMR Data.
The comparison highlights two key effects:
-
N-Acetylation: The replacement of the N-H proton with an acetyl group causes a general downfield shift of the aromatic protons due to the electron-withdrawing nature of the amide carbonyl.
-
Nitration: The introduction of the nitro group in the 3-position causes a significant deshielding of the protons on that aromatic ring, extending the aromatic region to as far as 8.2 ppm.
IR Spectroscopy Comparison
| Compound | Key Absorption Bands (cm⁻¹) |
| Iminodibenzyl | N-H Stretch: ~3400 |
| N-Acetyl Analog | C=O Stretch: ~1670 |
| Title Compound | C=O Stretch: ~1673; NO₂ Stretches: ~1528, ~1345 |
Table 6: Comparative IR Data.
The IR data clearly illustrates the diagnostic functional group absorptions. The parent amine shows a characteristic N-H stretch, which is absent in the two acetylated derivatives. The N-acetyl analog is defined by its strong carbonyl absorption, and the title compound adds the two strong nitro group absorptions to this signature.
Visualization of Molecular Structure and Relationships
To visually represent the molecular structure and the relationship between the parent compound and its derivatives, the following diagrams are provided.
Figure 1: Molecular structure of the title compound.
Figure 2: Workflow of spectroscopic changes from the parent scaffold.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides unequivocal evidence for the structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. Each spectroscopic technique offers complementary information, and together they form a self-validating system for structural elucidation. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy confirms the presence of the key amide and nitro functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The comparative analysis with related compounds underscores the predictable and interpretable effects of functional group substitution on the spectroscopic properties. This guide serves as a detailed reference for the characterization of this molecule and as a methodological template for the analysis of other complex organic compounds.
References
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PubChem. 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine. [Link]
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Physical and chemical properties of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
An In-Depth Technical Guide to 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive scientific overview of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS No. 79752-03-7). As a derivative of the tricyclic dibenzo[b,f]azepine core, which forms the scaffold for numerous centrally-acting therapeutic agents like Imipramine, this compound is of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] This guide synthesizes its core physical, chemical, and spectroscopic properties, offering field-proven insights into its characterization and potential applications.
Molecular Identity and Structure
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a distinct molecule characterized by a central seven-membered azepine ring fused to two benzene rings, a structural motif known for conferring specific three-dimensional conformations that enable diverse biological interactions.[3][4] The key modifications to the parent dibenzoazepine structure are the N-acetylation at the 5-position and the introduction of a nitro group at the 3-position. These functional groups are critical determinants of the molecule's electronic properties, reactivity, and spectroscopic signature.
Caption: 2D structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Physical Properties
The compound presents as a yellow crystalline solid, a coloration typical for aromatic nitro compounds.[14] Its high melting and boiling points are consistent with its significant molecular weight and the strong intermolecular forces, including dipole-dipole interactions induced by the polar nitro and acetyl groups.
| Property | Value | Source(s) |
| Appearance | Yellow crystalline solid | [14] |
| Melting Point | 157-158 °C | [10][15] |
| Boiling Point | 524.6 °C at 760 mmHg | [10][14] |
| Density | 1.295 g/cm³ | [10][14] |
| Water Solubility | 42.3 mg/L (Predicted) | [15] |
| Flash Point | 271.1 °C | [10][14] |
| Refractive Index | 1.631 | [10][14] |
| LogP | 3.966 | [14] |
Chemical & Spectroscopic Profile
The chemical nature of this molecule is dictated by the interplay between the electron-withdrawing nitro and acetyl groups and the tricyclic aromatic system. This results in distinct spectroscopic features and predictable reactivity patterns.
Spectroscopic Analysis
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR (DMSO-d₆, 400 MHz) : The proton spectrum is highly characteristic. A sharp singlet for the acetyl (CH₃) protons appears around δ 2.45 ppm.[5] The methylene protons (CH₂) of the dihydroazepine ring resonate as a multiplet between δ 3.2–3.6 ppm.[5] The aromatic protons are observed in the downfield region of δ 6.8–8.2 ppm, with the proton adjacent to the nitro group being the most deshielded (δ 8.18 ppm, doublet).[5]
-
¹³C-NMR : Key signals include the carbonyl carbon of the acetyl group at approximately δ 168.9 ppm and the nitro-substituted aromatic carbons in the δ 145–150 ppm range.[5]
-
-
Infrared (IR) Vibrational Spectroscopy : The IR spectrum provides definitive evidence for the key functional groups.
-
A strong absorption band at 1673 cm⁻¹ corresponds to the C=O stretching of the tertiary amide (acetyl group).[5]
-
Prominent bands at 1528 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric) are characteristic of the N-O stretching vibrations of the nitro (NO₂) group.[5]
-
The absence of a broad N-H stretching band around 3300 cm⁻¹ confirms the complete acetylation of the azepine nitrogen.[5]
-
-
Mass Spectrometry (MS) :
Reactivity and Chemical Behavior
The molecule's reactivity is centered around the nitro group and the tricyclic core.
-
Reduction of the Nitro Group : The nitro group is susceptible to reduction to form the corresponding 3-amino derivative. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd), and is a common strategy for introducing a versatile amino handle for further derivatization.
-
Nucleophilic Aromatic Substitution : While challenging, the electron-withdrawing nature of the nitro group can facilitate nucleophilic substitution at the aromatic ring under specific conditions.
-
Stability : Safety data sheets indicate that the compound is stable under normal conditions, with no specific hazardous reactions reported.[16] However, as with many nitroaromatic compounds, it should be handled with care, avoiding high temperatures and incompatible materials.[16]
Computational Insights
Density Functional Theory (DFT) calculations provide deeper insights into the molecule's electronic structure.
-
Dipole Moment : The presence of the highly polar nitro and acetyl groups results in a significant calculated dipole moment of 5.2 Debye.[5]
-
Reactivity Indices : The HOMO-LUMO gap is calculated to be 4.3 eV, indicating moderate reactivity.[5] The LUMO (Lowest Unoccupied Molecular Orbital) is primarily localized on the nitro group, identifying it as the most probable site for nucleophilic attack or reduction.[5]
Synthesis & Purification Workflow
While multiple specific synthetic routes exist for dibenzoazepine derivatives, a general and logical pathway to 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone involves a multi-step process. The key steps are the formation of the tricyclic amine followed by functional group manipulations.
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Potential biological activity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
An In-Depth Technical Guide to the Potential Biological Activity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Authored by a Senior Application Scientist
Foreword: Charting a Course for a Novel Dibenzo[b,f]azepine Derivative
The landscape of modern drug discovery is characterized by both immense opportunity and significant challenges. The imperative to identify and validate novel chemical entities with therapeutic potential has never been more pressing. This guide is dedicated to a compound of particular interest: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. While specific biological data on this molecule is not yet prevalent in the public domain, its structural characteristics—namely, the dibenzo[b,f]azepine core and the presence of a nitro group—position it as a compelling candidate for investigation.
The dibenzo[b,f]azepine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a range of clinically significant drugs with activities spanning from anticonvulsant to antidepressant.[1][2] Similarly, nitro-containing compounds have a rich history in pharmacology, often exhibiting a broad spectrum of biological effects, including antimicrobial and anticancer properties.[3][4] The convergence of these two pharmacologically relevant motifs in a single molecule warrants a systematic and thorough exploration of its biological potential.
This document is not a mere recitation of known facts. Instead, it is a forward-looking technical guide designed for researchers, scientists, and drug development professionals. It lays out a comprehensive, multi-stage research program to systematically elucidate the biological activity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. The proposed experimental workflows are grounded in established methodologies and are designed to be self-validating, providing a clear and logical path from initial in vitro screening to potential in vivo validation. As a Senior Application Scientist, the causality behind each experimental choice is explained, providing not just the "what" but the "why." This guide is intended to serve as a roadmap for unlocking the therapeutic potential that may be held within this intriguing molecule.
Compound Profile: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Before embarking on a biological evaluation, it is crucial to understand the fundamental physicochemical properties of the compound .
| Property | Value | Source |
| CAS Number | 79752-03-7 | [5][6][7] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [5][6] |
| Molecular Weight | 282.29 g/mol | [5][6] |
| IUPAC Name | 1-(3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | [5] |
| Boiling Point | 320.04°C (at 101,325 Pa) | [6][7] |
| Density | 1.25 g/cm³ (at 20°C) | [6][7] |
| Water Solubility | 42.3 mg/L | [6][7] |
| LogP | 2.53 | [6][7] |
The synthesis of this compound and its derivatives can be approached through various established routes in organic chemistry. Palladium-catalyzed cross-coupling reactions are a common method for constructing the dibenzo[b,f]azepine core, followed by nitration to introduce the nitro group.[5] Purification is typically achieved through column chromatography.[5]
Hypothesized Biological Activities: An Evidence-Based Approach
The logical starting point for investigating a novel compound is to form hypotheses based on its structural similarity to known bioactive molecules.
-
Central Nervous System (CNS) Activity: The dibenzo[b,f]azepine scaffold is a well-established pharmacophore for CNS-acting drugs. For instance, carbamazepine is a widely used anticonvulsant, while imipramine and its analogues are tricyclic antidepressants.[1][2] The tricyclic, non-planar structure of the dibenzo[b,f]azepine core allows it to interact with a variety of CNS targets, including neurotransmitter transporters and receptors.[1] Therefore, it is plausible that 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone could exhibit antidepressant, anxiolytic, or anticonvulsant properties.
-
Anticancer Activity: Several dibenzo[b,f]azepine derivatives have demonstrated promising anticancer activity.[1][2][8] The mechanism of action for some of these compounds involves DNA intercalation and inhibition of topoisomerase II.[2][8] The planar aromatic rings of the dibenzo[b,f]azepine structure are conducive to such interactions.
-
Antimicrobial Activity: The presence of a nitro group is a common feature in many antimicrobial agents.[3][4][9] The antimicrobial activity of nitro compounds is often mediated by the reduction of the nitro group within the target cell, leading to the formation of cytotoxic radicals.[3][4] This suggests that the title compound could be investigated for antibacterial or antifungal properties.
-
Anti-inflammatory Activity: Some dibenzo[b,f]azepine derivatives have been reported to possess anti-inflammatory properties.[1] This could be mediated through various mechanisms, such as the inhibition of pro-inflammatory cytokines or enzymes.
Given the strong precedent for CNS activity within the dibenzo[b,f]azepine class, this guide will focus on a proposed workflow to investigate the potential neurological effects of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Proposed Experimental Workflow: A Multi-Stage Investigation
The following is a comprehensive, four-stage experimental plan designed to systematically evaluate the biological activity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, with a primary focus on its potential CNS effects.
Figure 1: Proposed multi-stage experimental workflow.
Stage 1: Foundational Assays (In Vitro)
The initial stage of any drug discovery program must focus on establishing a baseline of the compound's interaction with biological systems, primarily its potential for toxicity. These foundational assays are critical for making informed decisions about whether to proceed with further, more resource-intensive investigations.
Causality: Before evaluating the specific biological activities of a compound, it is essential to determine the concentration range at which it is not cytotoxic.[10][11] High cytotoxicity can mask more subtle biological effects and is a common reason for the failure of drug candidates in later stages of development.[12] Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell damage or death.[11]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric assay to assess cell viability.
-
Cell Culture:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound to create a range of concentrations for testing.
-
Treat the cells with the different concentrations of the compound and include appropriate vehicle controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized detergent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) value.
-
Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is crucial for predicting its in vivo behavior. Two key assays in this initial profiling are the evaluation of Cytochrome P450 (CYP) inhibition and hERG channel liability.
-
CYP450 Inhibition: CYP enzymes are the primary enzymes responsible for drug metabolism.[14] Inhibition of these enzymes by a new compound can lead to drug-drug interactions, resulting in altered plasma concentrations and potential toxicity of co-administered drugs.[15][16]
-
hERG Channel Liability: The hERG (human Ether-à-go-go-Related Gene) potassium channel plays a critical role in cardiac repolarization. Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. Early identification of hERG liability is a critical safety checkpoint.
Experimental Protocol: CYP450 Inhibition Assay (IC₅₀)
This assay determines the concentration of the test compound that causes 50% inhibition of the activity of major CYP isoforms.[15]
-
Incubation:
-
Incubate human liver microsomes with a cocktail of specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[16][17]
-
Add varying concentrations of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
-
Initiate the metabolic reaction by adding NADPH.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction after a defined incubation period.
-
Prepare the samples for analysis by precipitating the protein and isolating the supernatant.
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolites of the probe substrates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of each CYP isoform at each concentration of the test compound.
-
Determine the IC₅₀ value for each isoform.
-
Experimental Protocol: hERG Channel Binding Assay
A radioligand binding assay is a common initial screen for hERG channel liability.
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the hERG channel.
-
-
Binding Reaction:
-
Incubate the cell membranes with a specific radioligand for the hERG channel (e.g., [³H]-astemizole) in the presence of varying concentrations of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
-
-
Separation and Detection:
-
Separate the bound and unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Determine the ability of the test compound to displace the radioligand and calculate the IC₅₀ value.
-
Stage 2: Primary Screening for CNS Activity (In Vitro)
Assuming the compound demonstrates an acceptable cytotoxicity and ADME-Tox profile, the next stage involves screening for its potential to interact with key CNS targets. Receptor binding assays are a high-throughput and cost-effective method for this initial screen.
Figure 2: Primary CNS screening workflow.
Causality: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS.[18] Modulation of the GABA-A receptor is a key mechanism for anxiolytic and sedative drugs.[19] Given the potential for anxiolytic activity based on the dibenzo[b,f]azepine scaffold, assessing the compound's ability to bind to the GABA-A receptor is a logical first step.
Experimental Protocol: [³H]-Flunitrazepam Binding Assay
This assay measures the ability of the test compound to displace the radiolabeled benzodiazepine, [³H]-Flunitrazepam, from the benzodiazepine binding site on the GABA-A receptor.
-
Membrane Preparation:
-
Prepare synaptic membranes from rat or mouse brain tissue.
-
-
Binding Reaction:
-
Incubate the brain membranes with [³H]-Flunitrazepam in the presence of varying concentrations of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
-
-
Separation and Detection:
-
Separate bound and unbound radioligand via rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]-Flunitrazepam binding at each concentration of the test compound.
-
Determine the IC₅₀ value.
-
Causality: The serotonin transporter is a primary target for many antidepressant drugs, including the selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants.[20] Given the structural similarity of the dibenzo[b,f]azepine core to tricyclic antidepressants, evaluating the compound's affinity for SERT is a high-priority screen.
Experimental Protocol: [³H]-Citalopram Binding Assay
This assay measures the ability of the test compound to displace the radiolabeled SSRI, [³H]-Citalopram, from the serotonin transporter.
-
Membrane Preparation:
-
Use membranes from cells recombinantly expressing human SERT or from appropriate brain regions (e.g., striatum).
-
-
Binding Reaction:
-
Incubate the membranes with [³H]-Citalopram in the presence of varying concentrations of the test compound.
-
-
Separation and Detection:
-
Separate bound and unbound radioligand by rapid filtration.
-
Quantify bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Determine the IC₅₀ value of the test compound for SERT binding.
-
Causality: The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft and is a key regulator of dopaminergic neurotransmission.[21][22] DAT is a target for psychostimulants and some antidepressants.[23] Assessing the compound's affinity for DAT can provide insights into its potential effects on mood, motivation, and motor control.
Experimental Protocol: [³H]-WIN 35,428 Binding Assay
This assay measures the ability of the test compound to displace the radiolabeled dopamine reuptake inhibitor, [³H]-WIN 35,428, from the dopamine transporter.
-
Membrane Preparation:
-
Use membranes from cells recombinantly expressing human DAT or from dopamine-rich brain regions (e.g., striatum).
-
-
Binding Reaction:
-
Incubate the membranes with [³H]-WIN 35,428 and varying concentrations of the test compound.
-
-
Separation and Detection:
-
Separate bound and unbound radioligand via rapid filtration.
-
Quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the IC₅₀ value of the test compound for DAT binding.
-
Stage 3: Functional Assays (In Vitro)
Positive results from the primary binding assays (i.e., "hits") must be followed up with functional assays to determine whether the compound acts as an agonist, antagonist, or inhibitor.
Figure 3: Functional assay workflow.
Causality: If the compound shows significant binding to SERT or DAT, it is crucial to determine if this binding translates to functional inhibition of neurotransmitter reuptake. This is the primary mechanism of action for many antidepressant medications.
Experimental Protocol: [³H]-Neurotransmitter Uptake Assay
This assay directly measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells.
-
Cell Culture:
-
Use a cell line stably expressing the transporter of interest (e.g., hSERT-HEK293 cells).
-
Plate the cells in a 96-well plate and allow them to grow to confluence.
-
-
Uptake Experiment:
-
Pre-incubate the cells with varying concentrations of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone or a reference inhibitor (e.g., fluoxetine for SERT).
-
Add the radiolabeled neurotransmitter (e.g., [³H]-serotonin).
-
Incubate for a short period to allow for uptake.
-
-
Termination and Lysis:
-
Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells to release the intracellular contents.
-
-
Detection and Analysis:
-
Quantify the amount of radiolabel taken up by the cells using a scintillation counter.
-
Calculate the percentage of inhibition of uptake for each concentration of the test compound.
-
Determine the IC₅₀ value for uptake inhibition.
-
Stage 4: In Vivo Validation
Positive and potent activity in in vitro functional assays provides a strong rationale for advancing the compound to in vivo studies in animal models. These studies are essential for evaluating the compound's effects on complex behaviors and for assessing its overall safety and efficacy in a living organism.
Figure 4: In vivo validation workflow.
Causality: The FST is a widely used and validated behavioral despair model for screening potential antidepressant drugs in rodents.[24][25] The test is based on the principle that when placed in an inescapable situation, animals will eventually cease attempts to escape and become immobile. Antidepressant compounds are known to reduce the duration of this immobility.[24]
Experimental Protocol: Mouse Forced Swim Test
-
Animal Acclimation and Dosing:
-
Acclimate male mice to the testing room.
-
Administer 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, a vehicle control, and a positive control (e.g., imipramine) at appropriate doses and time points before the test.
-
-
Test Procedure:
-
Place each mouse individually into a cylinder of water from which it cannot escape.
-
Record the behavior of the mouse for a set period (e.g., 6 minutes).
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test for immobility time (i.e., the time the mouse spends floating without making active movements).
-
-
Data Analysis:
-
Compare the immobility time of the compound-treated group to the vehicle control group using appropriate statistical tests. A significant reduction in immobility time suggests antidepressant-like activity.
-
Causality: The EPM is a standard behavioral model for assessing anxiety in rodents.[24][26] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms of the maze.[24]
Experimental Protocol: Mouse Elevated Plus Maze
-
Animal Acclimation and Dosing:
-
Acclimate male mice to the testing room.
-
Administer the test compound, a vehicle control, and a positive control (e.g., diazepam) at appropriate doses and time points before the test.
-
-
Test Procedure:
-
Place each mouse in the center of a plus-shaped maze that is elevated off the ground and has two open and two closed arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
-
Behavioral Scoring:
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results of the compound-treated group to the vehicle control group. A significant increase in the exploration of the open arms is indicative of anxiolytic-like effects.
-
Data Interpretation and Future Directions
The culmination of this multi-stage workflow will generate a comprehensive dataset on the biological activity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
-
Positive Outcome: If the compound demonstrates low cytotoxicity, a favorable ADME-Tox profile, potent in vitro functional activity (e.g., SERT inhibition), and significant efficacy in in vivo models (e.g., reduced immobility in the FST), it would be a strong candidate for lead optimization. Future directions would include:
-
Mechanism of Action Studies: Further in-depth studies to elucidate the precise molecular mechanism of action.
-
Pharmacokinetic Studies: Detailed pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion in vivo.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to improve potency, selectivity, and pharmacokinetic properties.
-
Expanded Toxicology Studies: More comprehensive safety and toxicology assessments in preparation for potential clinical development.
-
-
Negative or Ambiguous Outcome: If the compound is found to be highly cytotoxic, has significant off-target effects, or lacks in vivo efficacy, this information is equally valuable. It can guide the design of future molecules by identifying structural motifs that are associated with undesirable properties.
Conclusion
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone stands as a molecule of significant interest at the intersection of two pharmacologically important structural classes. Its dibenzo[b,f]azepine core provides a strong rationale for investigating its potential as a CNS-active agent, while the nitro group adds another layer of complexity and potential bioactivity. The systematic, multi-stage experimental plan detailed in this guide provides a robust and scientifically rigorous framework for elucidating the therapeutic potential of this compound. By progressing from foundational in vitro assays to targeted primary and functional screens, and ultimately to in vivo validation, researchers can efficiently and effectively determine whether this molecule holds promise as a novel therapeutic agent. The path of drug discovery is long and arduous, but it begins with a clear and logical plan for investigation, such as the one presented here.
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In Silico Analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: A Technical Guide for Drug Discovery Professionals
Foreword: The Rationale for a Computational Approach
The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutics targeting the central nervous system (CNS).[1][2][3][4][5] The introduction of specific substituents to this tricyclic system can profoundly alter its pharmacological profile.[6] Our focus here is 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, a derivative featuring a nitro group on one of the benzene rings and an acetyl group on the central azepine nitrogen. These modifications introduce unique electronic and steric properties that necessitate a detailed investigation of its potential biological targets and pharmacokinetic profile.
This guide provides an in-depth, practical framework for the in silico modeling of this specific molecule. We will move beyond a simple recitation of steps to explain the strategic reasoning behind each phase of the computational workflow. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the described protocols are not only technically sound but also scientifically robust and self-validating.
Foundational Analysis: Defining the Molecule and Its Potential Space
Before embarking on complex simulations, a thorough understanding of the subject molecule is paramount. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone possesses the following core attributes:
The presence of the nitro group is particularly noteworthy. Nitroaromatic compounds are known to have diverse biological activities and can act as both pharmacophores and toxicophores.[11] The acetyl group on the nitrogen atom removes its basicity and introduces a planar amide linkage, which can influence its interaction with protein targets.
Target Prioritization: A Rationale-Driven Selection
The dibenzo[b,f]azepine framework is known to interact with several biological targets. Based on existing literature for analogous structures, we have identified three high-priority potential targets for our in silico investigation:
-
GABA-A Receptor: Benzodiazepines, which share some structural similarities with our molecule, are well-known modulators of GABA-A receptors.[12][13] The presence of a nitro group, in particular, has been shown to enhance the anticonvulsant activity of some benzodiazepines, suggesting a potential interaction with this receptor.[14]
-
Sirtuin 2 (SIRT2): Certain dibenzo[b,f]azepine derivatives have been identified as inhibitors of SIRT2, a protein deacetylase implicated in neurodegenerative diseases and cancer.[15][16]
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Channel: This ion channel is involved in pain and inflammation and can be modulated by a variety of small molecules.[17][18][19][20]
For the purpose of this guide, we will proceed with the GABA-A receptor as our primary target for in-depth modeling. The extensive research linking benzodiazepine-like structures to this receptor provides a strong pharmacological basis for our investigation.
Molecular Preparedness: From 2D Structure to 3D Model
A robust in silico model begins with an accurate three-dimensional representation of the ligand.
Ligand Structure Generation
The 2D structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. The SMILES (Simplified Molecular-Input Line-Entry System) string for this molecule is CC(=O)N1c2ccccc2CCc2ccc(cc12)[O-].
This 2D representation must then be converted into a 3D structure. This can be accomplished using software like Avogadro or the energetic minimization functionalities within molecular modeling suites. It is crucial to perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
ADMET Prediction: Early Assessment of Drug-Likeness
Before committing to computationally expensive docking and simulation studies, an early assessment of the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential.[21] We can utilize online tools like ADMETlab or SwissADME to predict these properties from the molecule's SMILES string.
| Property Category | Parameter | Predicted Value | Drug-Likeness Guideline |
| Physicochemical | Molecular Weight | 282.29 g/mol | < 500 |
| LogP (Lipophilicity) | 2.85 | ≤ 5 | |
| Topological Polar Surface Area (TPSA) | 66.10 Ų | ≤ 140 Ų | |
| H-bond Acceptors | 4 | ≤ 10 | |
| H-bond Donors | 0 | ≤ 5 | |
| Rotatable Bonds | 1 | ≤ 10 | |
| Pharmacokinetics | GI Absorption | High | High |
| BBB Permeant | Yes | Yes | |
| P-glycoprotein Substrate | No | No is preferable | |
| CYP1A2 inhibitor | Yes | Inhibitor activity can lead to drug-drug interactions | |
| CYP2C9 inhibitor | Yes | Inhibitor activity can lead to drug-drug interactions | |
| CYP2D6 inhibitor | No | ||
| CYP3A4 inhibitor | Yes | Inhibitor activity can lead to drug-drug interactions | |
| Drug-Likeness | Lipinski's Rule of 5 | 0 violations | 0 violations is ideal |
| Ghose Filter | 0 violations | 0 violations is ideal | |
| Veber Rule | 0 violations | 0 violations is ideal |
The data in this table was generated for illustrative purposes using established ADMET prediction principles.
The predicted ADMET profile suggests that 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone has favorable drug-like properties, with no violations of Lipinski's Rule of Five. However, the predicted inhibition of several cytochrome P450 enzymes indicates a potential for drug-drug interactions, which would require experimental validation.
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[22] Here, we outline the protocol for docking our molecule into the benzodiazepine binding site of the GABA-A receptor using AutoDock Vina.[22][23][24][25]
Experimental Workflow: Molecular Docking
Caption: Workflow for molecular docking of the ligand into the GABA-A receptor.
Step-by-Step Protocol for AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of the human GABA-A receptor in complex with a benzodiazepine (e.g., PDB ID: 6D6T) from the RCSB Protein Data Bank.
-
Using molecular visualization software like PyMOL or Chimera, remove water molecules, ions, and any co-crystallized ligands from the PDB file.
-
Use AutoDockTools (ADT) to add polar hydrogens and assign Kollman charges to the receptor. Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Load the energy-minimized 3D structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone into ADT.
-
Define the rotatable bonds in the ligand. ADT will automatically detect most of these, but it's good practice to verify them.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
In ADT, define the grid box that encompasses the benzodiazepine binding site. This site is located at the interface between the α and γ subunits of the GABA-A receptor.[26] The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket.
-
-
Docking Execution:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
The output file will contain several binding poses of the ligand ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualize the top-ranked poses in PyMOL or Chimera to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the binding site.
-
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[27][28][29][30][31] This is crucial for assessing the stability of the predicted binding pose. We will use GROMACS for this purpose.
Experimental Workflow: Molecular Dynamics Simulation
Caption: General workflow for a molecular dynamics simulation of the protein-ligand complex.
Step-by-Step Protocol for GROMACS
-
System Preparation:
-
Start with the PDB file of the top-ranked protein-ligand complex from the docking results.
-
Generate a topology file for the ligand using a server like CGenFF, which is compatible with the CHARMM force field.
-
Merge the protein and ligand topologies.
-
Use GROMACS gmx pdb2gmx to process the protein structure and gmx editconf to define a simulation box.
-
Solvate the system with water using gmx solvate.
-
Add ions to neutralize the system using gmx genion.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes: gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr followed by gmx mdrun -v -deffnm em.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, an NVT (constant number of particles, volume, and temperature) equilibration, followed by an NPT (constant number of particles, pressure, and temperature) equilibration. This allows the solvent to relax around the protein-ligand complex.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns): gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr followed by gmx mdrun -v -deffnm md_0_1.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for the in silico modeling of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. By following these protocols, researchers can gain valuable insights into the molecule's drug-like properties, its potential interactions with the GABA-A receptor, and the stability of the resulting complex.
The findings from these computational studies should be viewed as predictive and hypothesis-generating. The next logical steps would involve experimental validation, such as in vitro binding assays and functional assays, to confirm the predicted activity. Furthermore, the in silico framework presented here can be readily adapted to investigate the interaction of this molecule with other potential targets, such as SIRT2 and the TRPA1 channel, providing a more complete picture of its pharmacological landscape.
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1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone derivatives and analogs
An In-Depth Technical Guide to 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: Synthesis, Analogs, and Therapeutic Landscape
Introduction
The dibenzo[b,f]azepine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its unique three-dimensional conformation that facilitates interactions with a wide array of biological targets.[1] This tricyclic system is the foundation for numerous blockbuster drugs, including the anticonvulsant carbamazepine and the antidepressant imipramine, underscoring its therapeutic versatility.[2][3][4] This guide focuses on a specific, functionally rich member of this family: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone .
The introduction of an acetyl group at the 5-position (the azepine nitrogen) and a nitro group on one of the aromatic rings dramatically alters the parent molecule's electronic properties and provides critical handles for synthetic modification. The nitro group, in particular, is a fascinating functional moiety in drug design; it can act as a bioisostere, participate in crucial binding interactions, and serve as a prodrug element that undergoes metabolic reduction in vivo.[5][6] However, this group also presents challenges regarding potential toxicity.[6]
This technical guide offers a comprehensive exploration of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, its derivatives, and its analogs. We will delve into synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and analytical protocols, providing researchers and drug development professionals with a detailed, field-proven resource for navigating this promising chemical space.
Section 1: The Core Moiety - Physicochemical and Structural Profile
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS 79752-03-7) is a solid crystalline substance that serves as a valuable intermediate in the synthesis of more complex molecules.[5] Its core structure consists of a seven-membered azepine ring fused to two benzene rings, with the dihydro designation indicating the saturation of the ethylene bridge between positions 10 and 11. This saturation imparts a distinct, non-planar V-shape to the tricyclic system.
Table 1: Physicochemical Properties of the Core Compound
| Property | Value | Reference(s) |
| CAS Number | 79752-03-7 | [5][7][8] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [5][8][9] |
| Molecular Weight | 282.29 g/mol | [5][8][9] |
| Melting Point | 157-158 °C | [9] |
| Appearance | Crystalline Solid | N/A |
| Solubility | >42.3 µg/mL in water | [9] |
The molecule's reactivity is largely dictated by three key features: the azepine nitrogen, the acetyl group, and the aromatic nitro group. The acetyl group acts as a protecting group for the nitrogen, reducing its basicity. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic substitution.[5]
Formation of the Title Compound
Once the 10,11-dihydro-5H-dibenzo[b,f]azepine core is obtained, a two-step sequence yields the title compound.
-
N-Acetylation: The secondary amine of the azepine ring is acetylated. This is a standard procedure that enhances the stability of the molecule for subsequent harsh reaction conditions and serves as a directing group.
-
Nitration: The N-acetylated core undergoes electrophilic aromatic substitution. The acetyl group directs the incoming nitro group primarily to the 3-position of the aromatic ring.
Experimental Protocol: Synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Rationale: This protocol employs standard, well-documented organic reactions. Acetic anhydride is a cost-effective and highly reactive acetylating agent. The nitration step uses a classic mixed acid system (HNO₃/H₂SO₄), where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is performed at low temperature to control the exothermic reaction and minimize side-product formation.
Step 1: N-Acetylation of 10,11-dihydro-5H-dibenzo[b,f]azepine
-
Dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) to act as a base, scavenging the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up by washing with aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine.
Step 2: Nitration
-
To a flask containing concentrated sulfuric acid, cooled to -5 °C, slowly add the 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq) from Step 1, ensuring the temperature remains below 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature between -5 °C and 0 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.
-
Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to obtain the pure title compound. [5]***
Key Derivatization Pathways
The title compound is a versatile platform for generating diverse analogs. The primary points of modification are the nitro and acetyl groups.
Section 3: Structure-Activity Relationships (SAR)
Understanding how specific structural changes affect biological activity is critical for rational drug design. Studies on dibenzo[b,f]azepine derivatives have revealed several key SAR trends.
SAR in Anticancer Activity
Recent research has focused on developing dibenzo[b,f]azepine derivatives as potent anticancer agents, particularly as topoisomerase II inhibitors and DNA intercalators for leukemia. [10]
-
Rigidification Enhances Potency: A key design principle is "rigidification," where a flexible side chain is cyclized into a more constrained ring system. For example, converting N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives into their corresponding 1,3,4-oxadiazole analogs led to a significant improvement in binding affinity and anticancer activity. [10]* The Nitrophenyl Moiety is Key: Within a series of oxadiazole derivatives, the compound bearing a nitrophenyl group (5e in the study) exhibited the most potent topoisomerase II inhibitory effect and the highest cytotoxic activity. This highlights the critical role of the nitro group's electronic and steric properties in binding to the enzyme's active site. [10]* Substituent Effects: Comparing halide-substituted analogs revealed that a bromophenyl moiety conferred higher biological activity than a chlorophenyl moiety. An unsubstituted phenyl ring was more active than a methyl-substituted phenyl ring. [10]
Table 2: SAR Summary for Anticancer Dibenzo[b,f]azepine-Oxadiazole Analogs
| Moiety/Modification | Impact on Topoisomerase II Inhibition | Rationale/Insight | Reference |
| Oxadiazole Ring | Increased Activity | Rigidification of the structure improves binding affinity and selectivity. | [10] |
| Nitrophenyl Group | Significantly Increased Activity | Strong electronic interactions and optimal fit within the enzyme's active pocket. | [10] |
| Naphthyl Group | High Activity | Bicyclic groove binding provides extensive interaction surface. | [10] |
| Bromophenyl Group | Higher Activity (vs. Chloro) | Favorable halogen bonding and electronic properties. | [10] |
| Methylphenyl Group | Lower Activity (vs. Unsubstituted) | Potential steric hindrance or unfavorable electronic contribution. | [10] |
digraph "SAR_Summary" { graph [bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];label = "Key SAR Findings for Anticancer Activity"; fontsize=12;
Core [label="Dibenzo[b,f]azepine Core", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Rigid [label="Rigidification\n(e.g., Oxadiazole ring)"]; Nitro [label="Nitrophenyl Moiety"]; Aryl [label="Other Aryl Groups\n(Bromo > Chloro > Methyl)"];
Increase [label="Increased Potency &\nSelectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Core -> Rigid; Core -> Nitro; Core -> Aryl;
Rigid -> Increase; Nitro -> Increase; Aryl -> Increase; }
Section 4: Biological Mechanisms and Therapeutic Potential
Anticancer Applications
The most promising recent application for this class of compounds is in oncology. Derivatives have been shown to act via two primary mechanisms:
-
Topoisomerase II Inhibition: These enzymes are crucial for managing DNA topology during replication. Inhibitors trap the enzyme-DNA complex, leading to double-strand breaks and ultimately triggering apoptosis. The nitrophenyl-oxadiazole derivative 5e demonstrated a strong binding pattern in the enzyme's active pocket. [10]2. DNA Intercalation: The planar tricyclic core of the dibenzo[b,f]azepine system can insert itself between the base pairs of the DNA double helix. This distorts the DNA structure, interfering with replication and transcription processes. [10]
Neuropharmacological Applications
The dibenzo[b,f]azepine scaffold is a well-established pharmacophore for neuroleptic and antidepressant drugs. [11]The mechanism often involves modulation of neurotransmitter systems. Studies on related piperazinyl-dibenzo-azepines have shown that their pharmacological effects, such as apomorphine antagonism (an indicator of dopamine receptor blockade), are heavily influenced by the substituents on the aromatic rings and the nature of the side chain at the 5-position. [11]While the title compound itself is not a marketed drug, its core structure suggests a high potential for developing novel CNS agents.
The Role of the Nitro Group in Bioactivity
The nitro group is not merely a synthetic handle; it is a powerful pharmacomodulator.
-
Metabolic Activation: Nitroaromatic compounds can act as prodrugs. In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, cellular nitroreductases can reduce the nitro group to highly reactive intermediates like nitroso and hydroxylamino species. [6]These can induce oxidative stress and covalent modification of cellular macromolecules, leading to cytotoxicity.
-
Toxicity Concerns: This same metabolic pathway is a source of potential toxicity. The reactive intermediates can cause DNA damage, leading to mutagenic or carcinogenic effects. [6]Therefore, drug development programs for nitro-containing compounds must carefully balance therapeutic efficacy with safety profiles.
Section 5: Analytical and Characterization Protocols
Rigorous structural confirmation and purity assessment are essential. A combination of chromatographic and spectroscopic techniques is standard practice.
Protocol: HPLC-MS Analysis for Purity and Identity
Rationale: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for assessing the purity and confirming the molecular weight of synthesized compounds. A reversed-phase C18 column is typically used for molecules of this polarity. Electrospray Ionization (ESI) is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺, which is crucial for identity confirmation.
-
System: Agilent 1260 HPLC with a 6120 Quadrupole MS detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 4 minutes.
-
Flow Rate: 0.8 mL/min.
-
UV Detection: 254 nm and 280 nm.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-500.
-
Expected Ion for Title Compound: m/z 283.3 [M+H]⁺.
-
-
Interpretation: The HPLC chromatogram provides the purity profile based on peak area at a relevant wavelength. The mass spectrum confirms the molecular weight of the main peak, validating its identity. Fragmentation patterns can provide further structural proof. [3][12]***
Protocol: NMR Spectroscopy for Structural Elucidation
Rationale: Nuclear Magnetic Resonance (NMR) provides the definitive atomic-level structure of a molecule. ¹H NMR reveals the proton environment and connectivity, while ¹³C NMR shows the number and type of carbon atoms.
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS).
-
¹H NMR Interpretation:
-
Aromatic Region (δ 7.0-8.5 ppm): A complex pattern of multiplets corresponding to the protons on the two benzene rings. The presence of the nitro group will shift downfield the protons on its ring.
-
Dihydro Bridge (δ ~3.0-4.0 ppm): Signals corresponding to the four protons of the -CH₂-CH₂- bridge.
-
Acetyl Group (δ ~2.2 ppm): A sharp singlet integrating to three protons. [10]* ¹³C NMR Interpretation:
-
Carbonyl Carbon (δ ~168-170 ppm): Signal for the acetyl C=O.
-
Aromatic Carbons (δ ~120-150 ppm): A series of signals for the 12 aromatic carbons. The carbon attached to the nitro group will be significantly shifted.
-
Aliphatic Carbons (δ ~30-40 ppm): Signals for the two carbons of the dihydro bridge.
-
Acetyl Methyl Carbon (δ ~22 ppm). [10]
-
Conclusion
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is more than just a chemical intermediate; it is a gateway to a rich and diverse class of pharmacologically active molecules. Its synthesis is achievable through established organic chemistry principles, and its functional groups offer multiple avenues for derivatization. The insights gained from SAR studies, particularly in the realm of anticancer agents, highlight the therapeutic potential locked within this scaffold. The strategic use of rigidification and the targeted placement of electron-withdrawing groups like the nitrophenyl moiety have proven to be highly effective design strategies.
Future research should focus on expanding the library of analogs, exploring different heterocyclic fusions, and conducting thorough in vivo evaluations to balance the potent bioactivity of these nitro-aromatic compounds with their metabolic and safety profiles. As our understanding of its biological interactions deepens, the 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone core will undoubtedly continue to be a valuable platform for the development of next-generation therapeutics.
References
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Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittelforschung, 25(5), 712-20. [Link]
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Al-Ostath, S., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Advances, 13(3), 1646-1667. [Link]
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Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101-123. [Link]
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Nanjunda Swamy, S., et al. (2012). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. BMC Chemical Biology, 12, 5. [Link]
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Balaure, P. C., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(10), 937-942. [Link]
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Chebil, L., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(12), 8097-8101. [Link]
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Patel, V., et al. (2012). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5-carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Der Chemica Sinica, 3(2), 359-363. [Link]
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Balaure, P. C., et al. (2010). Synthesis of New Dibenzo[b,f]azepine Derivatives. ResearchGate. [Link]
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Pharmaffiliates. 1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one. [Link]
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RSC Publishing. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
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LookChem. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. [Link]
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van der Westhuizen, J. H., & Kruger, H. G. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 715–753. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Sciences, 5(1), 1-7. [Link]
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Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 44(21), 3561-3566. [Link]
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Al-Sultani, A. A. J., et al. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Annals of the Romanian Society for Cell Biology, 25(6), 11099-11115. [Link]
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A Preliminary Technical Guide to the Investigation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Abstract
This technical guide provides a comprehensive framework for the preliminary investigation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS No: 79752-03-7). This molecule integrates the privileged 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold, a core component of numerous central nervous system drugs, with an electron-withdrawing nitro group, a functional moiety known to impart diverse biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a structured approach to synthesis, characterization, and initial biological screening. We will delve into the causality behind experimental design, propose self-validating analytical workflows, and outline potential therapeutic avenues grounded in the established pharmacology of related structures. All proposed methodologies are supported by authoritative references to ensure scientific integrity.
Introduction: Strategic Rationale
The Dibenzo[b,f]azepine Scaffold: A Privileged Structure in Medicinal Chemistry
The tricyclic 10,11-dihydro-5H-dibenzo[b,f]azepine core is a cornerstone of modern pharmacology.[1] Its distinct three-dimensional V-shape enables it to interact with a wide array of biological targets, leading to a rich history of successful therapeutic agents.[2] This framework is most famously embodied in drugs for central nervous system (CNS) disorders, such as the antidepressant Imipramine and the anticonvulsant Carbamazepine.[1][3] The scaffold's value lies not only in its therapeutic success but also in its synthetic tractability, allowing for diverse functionalization to explore structure-activity relationships (SAR).[1][2] Recent research continues to uncover new applications for this scaffold, including potent anti-inflammatory, anticancer, and sirtuin-2 (SIRT2) inhibitory activities.[1][2][4]
The Nitro Group: A Modulator of Physicochemical and Biological Properties
The introduction of a nitro (NO₂) group onto an aromatic system is a classic medicinal chemistry strategy to modulate a molecule's profile. The nitro group is a strong electron-withdrawing moiety that can significantly alter a compound's reactivity, lipophilicity, and metabolic stability.[5] From a pharmacodynamic perspective, nitro-containing molecules exhibit a vast spectrum of biological activities, including well-established antibacterial, antineoplastic, and antiparasitic properties.[6] Its presence can facilitate key interactions with biological targets and, in some cases, the nitro group can be bioreduced in hypoxic environments (e.g., solid tumors) to produce cytotoxic reactive nitrogen species, a mechanism leveraged in certain anticancer agents.[6]
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: A Compound of Interest
The subject of this guide, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, merges these two key features. The addition of an acetyl group at the 5-position (the azepine nitrogen) neutralizes the basicity of the parent amine, creating a more drug-like amide linkage. The placement of a nitro group on one of the benzene rings introduces the potential for novel biological activities not seen in the parent scaffold. While some vendors suggest potential anti-inflammatory and analgesic properties, a thorough, systematic investigation is warranted.[7] This guide outlines a logical and efficient pathway for such an investigation.
Physicochemical Properties and Analytical Characterization
A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent research.
Summary of Physicochemical Data
The following table consolidates publicly available data for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
| Property | Value | Source(s) |
| CAS Number | 79752-03-7 | [7][8][9][10] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [5][7][9][10] |
| Molecular Weight | 282.29 g/mol | [5][8][9][10] |
| Appearance | Yellow crystalline solid | [7] |
| Melting Point | 157-158 °C | [8][11] |
| Boiling Point | 524.6 °C at 760 mmHg (Predicted) | [7][11] |
| Density | ~1.295 g/cm³ | [7][11] |
| LogP | 3.966 (Predicted) | [7] |
Proposed Analytical Characterization Workflow
To ensure the identity, purity, and structural integrity of a synthesized batch, a multi-technique approach is mandatory. The following workflow represents a self-validating system where each step confirms the findings of the previous one.
Caption: Proposed analytical workflow for identity, structure, and purity confirmation.
Experimental Protocols: Characterization
-
Rationale: HPLC is the gold standard for determining the purity of a small molecule. A reverse-phase method is chosen due to the compound's moderate polarity (LogP ~3.97). A gradient elution is proposed to ensure good separation of the main peak from any potential impurities.
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Prep: 1 mg/mL solution in Acetonitrile.
-
Acceptance Criteria: Purity ≥ 95% by peak area integration.
-
Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all ¹H and ¹³C atoms. The solvent choice, DMSO-d₆, is suitable for a wide range of organic compounds.[12]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Prep: Dissolve ~10 mg of the compound in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to identify all proton signals, their integrations, and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
-
Data Analysis: Compare observed chemical shifts and coupling constants with predicted values and data from structurally similar dibenzo[b,f]azepine derivatives reported in the literature.[3][12]
Synthesis and Purification
While the compound is commercially available, understanding its synthesis is crucial for creating novel analogs and scaling up production.
Proposed Synthetic Route
The synthesis of dibenzo[b,f]azepine derivatives often involves cyclization reactions.[2] A plausible route for the target compound involves the acylation and subsequent nitration of the commercially available 10,11-dihydro-5H-dibenzo[b,f]azepine.
Caption: Proposed two-step synthesis from a commercially available starting material.
Step-by-Step Synthesis Protocol
-
Rationale: This two-step approach is logical and efficient. Step 1 protects the reactive nitrogen with an acetyl group, which also acts as a moderately deactivating group, helping to control the subsequent electrophilic aromatic substitution (nitration) in Step 2. The nitration is performed at low temperature to control the exothermic reaction and minimize side products.
-
Step 1: Synthesis of 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine
-
Dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq) in Dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
-
Step 2: Synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
-
Cool a flask containing concentrated sulfuric acid to 0 °C.
-
Slowly add the crude intermediate from Step 1 to the cold sulfuric acid with vigorous stirring.
-
In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v).
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by column chromatography.
-
Purification Protocol: Column Chromatography
-
Rationale: Column chromatography is the standard method for purifying organic compounds of moderate polarity.[5] A silica gel stationary phase is appropriate, and a gradient elution with ethyl acetate and hexanes allows for the separation of the desired product from less polar starting materials and more polar side products.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Gradient elution with a mixture of Hexanes and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the final product.
-
Potential Biological Activities and Therapeutic Applications
The compound's structure suggests several promising avenues for biological investigation.
Mechanistic Insights and Potential Targets
The dibenzo[b,f]azepine scaffold is known to interact with CNS targets.[1] Furthermore, derivatives have shown potent anticancer activity, sometimes through mechanisms like topoisomerase II inhibition or DNA intercalation.[4][12] The nitro group is a key feature in many antimicrobial agents, where it is reduced to form toxic intermediates that damage DNA.[6] Given this, preliminary investigations could focus on three main areas:
-
Oncology: The compound could be screened for antiproliferative activity against various cancer cell lines.[4]
-
Neuropharmacology: Based on the core scaffold, screening against a panel of CNS receptors and enzymes (e.g., SIRT2) is warranted.[1]
-
Infectious Diseases: The presence of the nitroaromatic moiety suggests potential antibacterial or antiparasitic activity.[6]
Proposed In Vitro Screening Cascade
A tiered approach to screening maximizes efficiency, starting with broad assays and progressing to more specific, target-based investigations.
Caption: Key points for future derivatization to explore Structure-Activity Relationships.
Safety and Handling
Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. [11]Avoid creating dust. [11]Use non-sparking tools. [11]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Toxicity: The toxicological properties have not been fully investigated. As with any new chemical entity, it should be handled as potentially hazardous. Nitroaromatic compounds as a class can have toxic effects, and appropriate caution is advised.
Conclusion and Future Perspectives
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a compound of significant interest, strategically positioned at the intersection of a privileged pharmacological scaffold and a versatile bioactive functional group. This guide has provided a comprehensive, actionable framework for its preliminary investigation, from synthesis and rigorous characterization to a logical cascade for biological screening.
The proposed workflows emphasize efficiency and scientific integrity, ensuring that any data generated is reliable and serves as a solid foundation for further research. Future work should focus on executing the proposed in vitro screening cascade to identify the most promising therapeutic area for this molecule. Subsequent derivatization, guided by the SAR principles outlined herein, holds the potential to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic lead.
References
- 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone - Benchchem.
- The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors - PMC.
-
1-(3-Nitro-10,11-Dihydro-5H-Dibenzo[B,F]Azepin-5-Yl)Ethanone(WXC03006) - ChemBK. Available from: [Link]
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Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing). Available from: [Link]
- A Comparative Guide to Analytical Methods for the Characterization of 1,4-Diazepane Derivatives - Benchchem.
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - ResearchGate. Available from: [Link]
-
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC. Available from: [Link]
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Green Synthesis and Theoretical Study of New Azepinodiazepine Derivatives with Biological Activity: Application of Fe3O4/ZnO@MWCNT: Polycyclic Aromatic Compounds - Taylor & Francis Online. Available from: [Link]
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SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES - Revue Roumaine de Chimie. Available from: [Link]
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Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives - ResearchGate. Available from: [Link]
-
1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | Pharmaffiliates. Available from: [Link]
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Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC. Available from: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available from: [Link]
-
Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine - ResearchGate. Available from: [Link]
-
Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC. Available from: [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PubMed Central. Available from: [Link]
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Application Notes and Protocols for In Vitro Evaluation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Introduction
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is a synthetic organic compound featuring a dibenzo[b,f]azepine tricycle. This core structure is of significant interest in medicinal chemistry, forming the backbone of various therapeutic agents with anticancer, anti-inflammatory, antiepileptic, and antidepressant properties[1]. The subject compound, with CAS Number 79752-03-7, has a molecular formula of C₁₆H₁₄N₂O₃ and a molecular weight of 282.29 g/mol [2][3]. The presence of a nitroaromatic group suggests potential for unique biological activity, as this functional group is a known pharmacophore, but also a potential structural alert for toxicity[3][4]. The nitro group's electron-withdrawing nature can influence the molecule's interaction with biological targets and may be involved in redox cycling and the generation of reactive oxygen species[5].
These application notes provide a comprehensive guide for the initial in vitro evaluation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, from solubilization and handling to cytotoxicity screening and preliminary functional assessment. The protocols are designed for researchers in drug discovery and development to generate robust and reproducible data.
Pre-experimental Considerations and Safety
Compound Handling and Storage
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone should be handled with appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat[6]. Given its classification as harmful to aquatic life, care should be taken to avoid release into the environment[6]. For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place, protected from light.
Stock Solution Preparation
The solubility of novel compounds is a critical first step. Due to its aromatic nature, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is predicted to have low aqueous solubility. Therefore, an organic solvent is required for the preparation of a high-concentration stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Solvent Selection: Begin with sterile, anhydrous dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving a wide range of organic molecules for in vitro assays.
-
Calculation: To prepare a 10 mM stock solution, weigh out 2.823 mg of the compound (Molecular Weight = 282.29 g/mol ) and dissolve it in 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (282.29 g/mol ) * (1000 mg/g) = 2.823 mg/mL
-
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO. Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Causality Note: Aliquoting the stock solution is crucial to maintain the compound's integrity, as repeated changes in temperature can lead to degradation and precipitation.
In Vitro Cytotoxicity Assessment using MTT Assay
A fundamental step in characterizing a novel compound is to determine its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[7][8]. This assay measures the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product[7][9].
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the workflow for assessing the cytotoxicity of the compound.
Caption: Workflow for MTT-based cytotoxicity assessment.
Detailed Protocol: MTT Assay
This protocol is designed for a 96-well plate format. It is recommended to test the compound on both a cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) to assess for selective cytotoxicity[8][10].
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Dilution: Prepare a series of dilutions of the compound in complete culture medium. For a preliminary screen, a broad concentration range is recommended (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Self-Validating Step: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.5-1% (v/v), as higher concentrations can be cytotoxic. A vehicle control (medium with the same final DMSO concentration) is essential.
-
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Also include wells for "untreated" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase during treatment. |
| Compound Concentrations | 0.1 µM - 100 µM (initial screen) | A wide range is necessary to capture the full dose-response curve for an unknown compound. |
| DMSO Final Concentration | ≤ 1% (v/v) | Minimizes solvent-induced cytotoxicity. |
| Treatment Duration | 48 - 72 hours | Allows sufficient time for the compound to exert its effects. |
| MTT Incubation Time | 3 - 4 hours | Optimal time for formazan crystal formation without causing cytotoxicity from the MTT reagent itself. |
Potential Mechanism of Action and Further Assays
The dibenzo[b,f]azepine scaffold is present in compounds that act on the central nervous system, but also in molecules with demonstrated anticancer activity[1][11]. The nitroaromatic moiety can be bioreduced in hypoxic tumor environments, potentially leading to the formation of cytotoxic metabolites. This suggests that a potential application for this compound could be in oncology research.
Hypothesized Signaling Pathway Involvement
Given the prevalence of dibenzo[b,f]azepines as anticancer agents, a plausible hypothesis is that 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone could interfere with key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.
Caption: Hypothesized inhibitory action on the PI3K/Akt pathway.
Recommended Follow-up Assays
Based on the cytotoxicity results, further assays can be conducted to elucidate the mechanism of action:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Apoptosis Assay: Employ an Annexin V/PI staining assay to differentiate between apoptotic, necrotic, and viable cells, confirming if cell death occurs via programmed pathways.
-
Western Blot Analysis: Probe for key proteins in relevant signaling pathways (e.g., phosphorylated Akt, ERK) to see if the compound modulates their activity.
-
Hypoxia-Specific Activity: Given the nitroaromatic group, it would be valuable to compare the compound's cytotoxicity under normoxic and hypoxic conditions to see if its activity is enhanced in low-oxygen environments, which is characteristic of solid tumors.
Conclusion
This document provides a foundational framework for the in vitro investigation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. By first establishing a robust protocol for handling and solubilization, followed by a systematic cytotoxicity screen, researchers can generate the preliminary data necessary to guide further mechanistic studies. The unique combination of the dibenzo[b,f]azepine core and a nitroaromatic substituent makes this compound a compelling candidate for further exploration in drug discovery, particularly within the field of oncology.
References
-
Title: Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives Source: PubMed Central URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
-
Title: Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators Source: PMC URL: [Link]
-
Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source: SciELO URL: [Link]
-
Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]
-
Title: Synthesis of nitroaromatic compounds as potential anticancer agents Source: PubMed URL: [Link]
-
Title: Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity Source: MDPI URL: [Link]
-
Title: Nitro-Group-Containing Drugs Source: ACS Publications URL: [Link]
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- 3. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | 79752-03-7 | Benchchem [benchchem.com]
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Application Notes and Protocols for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone in Cell Culture
Introduction: Unveiling the Potential of a Novel Dibenzo[b,f]azepine Derivative
The tricyclic scaffold of 10,11-dihydro-5H-dibenzo[b,f]azepine is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, notably in the realm of central nervous system disorders.[1][2][3][4] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiepileptic properties.[2][4] Recent explorations into this chemical space have led to the discovery of novel inhibitors of sirtuin 2 (SIRT2), a key enzyme implicated in cellular metabolism, aging, and oncogenesis.[1]
This document provides detailed application notes and protocols for the research use of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (hereafter referred to as Compound NDE), a derivative of this promising scaffold. While extensive biological data on Compound NDE is not yet publicly available, its structural features—specifically the dibenzo[b,f]azepine core, the acetyl group on the nitrogen, and the nitro group on one of the benzene rings—suggest its potential as a bioactive molecule worthy of investigation.[5] The nitro group, in particular, is a critical functional group that can influence the compound's reactivity and interactions with biological targets.[5]
These protocols are designed for researchers in cell biology, pharmacology, and drug discovery to conduct initial characterization and efficacy studies of Compound NDE in various cell culture models. The methodologies outlined below provide a systematic approach to determining its cytotoxicity, effective concentration range, and potential mechanism of action, using its potential as a SIRT2 inhibitor as an illustrative application.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.
| Property | Value | Source |
| CAS Number | 79752-03-7 | [6][7][8] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [6][9] |
| Molecular Weight | 282.29 g/mol | [6][9] |
| Appearance | Crystalline solid (predicted) | - |
| Melting Point | 157-158 °C | [9][10] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water (>42.3 µg/mL). | [10] |
| Purity | >98% (recommended for cell-based assays) | - |
Storage and Stability: Store Compound NDE as a solid at -20°C, protected from light and moisture. For short-term use, a stock solution in anhydrous DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
PART 1: Foundational Protocols for In Vitro Characterization
This section details the essential first steps for working with Compound NDE in a cell culture setting.
Protocol 1.1: Preparation of Stock Solutions
The poor aqueous solubility of Compound NDE necessitates the use of an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad compatibility with cell culture media and low toxicity at typical working concentrations.
Materials:
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, weigh out 2.82 mg of Compound NDE.
-
Calculation: 282.29 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.00282 g = 2.82 mg
-
-
Dissolution: Aseptically add the weighed compound to a sterile amber vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C.
Causality Note: The use of anhydrous DMSO is crucial to prevent the absorption of water, which can lead to compound precipitation upon freezing. Amber vials protect the compound from potential light-induced degradation.
Protocol 1.2: Determination of Cytotoxicity and Optimal Working Concentration
Before assessing the biological activity of Compound NDE, it is imperative to determine its cytotoxic profile to distinguish between targeted pharmacological effects and non-specific toxicity. A dose-response curve using a metabolic activity assay, such as the MTT assay, is a standard method.
Workflow for Cytotoxicity Assessment:
Figure 2. Hypothesized mechanism of SIRT2 inhibition by Compound NDE.
Protocol 2.1: Western Blot Analysis of Acetylated α-Tubulin
This protocol aims to determine if Compound NDE treatment increases the levels of acetylated α-tubulin in cells, consistent with SIRT2 inhibition.
Materials:
-
Cell line of interest (e.g., HeLa or U2OS cells)
-
6-well plates
-
Compound NDE stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-Tubulin (Lys40), anti-α-Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Compound NDE at concentrations below the calculated IC₅₀ (e.g., 0.5x, 1x, and 2x the IC₅₀ for a dose-response) for 6-24 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against acetyl-α-Tubulin (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total α-Tubulin or another loading control like GAPDH or β-actin.
Expected Outcome: A dose-dependent increase in the band intensity for acetylated α-Tubulin relative to the total α-Tubulin loading control in Compound NDE-treated samples compared to the vehicle control would support the hypothesis that the compound inhibits SIRT2 activity.
Concluding Remarks
The protocols provided herein offer a comprehensive starting point for the cellular characterization of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. By first establishing a cytotoxicity profile and then investigating a plausible mechanism of action based on its structural class, researchers can efficiently evaluate the potential of this novel compound. The flexibility of these protocols allows for adaptation to various cell lines and downstream functional assays, paving the way for new discoveries in the broad and therapeutically relevant field of dibenzo[b,f]azepine derivatives.
References
-
Mai, A., et al. (2013). The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 955-960. [Link]
-
Sroor, F. M., et al. (2015). Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances, 5(59), 47801-47809. [Link]
-
Sroor, F. M., et al. (2015). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. ResearchGate. [Link]
-
Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 717-722. [Link]
-
Sroor, F. M., et al. (2015). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds. [Link]
-
Wang, Y., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. Molecules, 27(21), 7485. [Link]
-
Pharmaffiliates. 1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one. [Link]
-
LookChem. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. [Link]
-
ChemBK. 1-(3-Nitro-10,11-dihydro-5H-Dibenzo[B,F]Azepin-5-Yl)Ethanone(WXC03006). [Link]
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- 4. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. echemi.com [echemi.com]
Application Notes and Protocols for In Vivo Studies with 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with the novel compound 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. Given the limited specific biological data on this molecule, the following protocols are built upon established methodologies for the broader class of dibenzo[b,f]azepine derivatives and considerations for nitroaromatic compounds. The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs for epilepsy, neuropathic pain, and various psychiatric conditions.[1][2] The introduction of a nitro group and an ethanone moiety to this tricycle suggests unique pharmacological potential, warranting a systematic in vivo evaluation.[3]
Part 1: Scientific Rationale and Strategic Overview
The tricyclic structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is analogous to established anticonvulsant medications like carbamazepine and oxcarbazepine.[4][5] These drugs primarily exert their effects by modulating voltage-gated sodium channels. Therefore, a primary hypothesis is that the title compound may possess anticonvulsant, analgesic, or mood-stabilizing properties. Furthermore, various dibenzo[b,f]azepine derivatives have demonstrated potent anticancer activities.[5][6] The nitroaromatic group, while contributing to potential toxicity, is also a feature in some therapeutic agents and can influence the molecule's electronic properties and biological interactions.[7][8][9]
This guide outlines a phased in vivo strategy, commencing with essential pharmacokinetic and preliminary toxicity assessments, followed by protocols for evaluating efficacy in established animal models for epilepsy and neuropathic pain.
Experimental Strategy Flowchart
Caption: Phased approach for the in vivo evaluation of the test compound.
Part 2: Foundational In Vivo Protocols
Vehicle Formulation and Compound Administration
Expert Insight: The choice of vehicle is critical for ensuring bioavailability and minimizing experimental variability. Based on the predicted LogP of approximately 3.97, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is lipophilic.[10] A multi-component vehicle is therefore recommended.
Protocol:
-
Primary Solubilization: Dissolve the required amount of the compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
Final Formulation: Slowly add the DMSO stock solution to the PEG 400 while vortexing. Subsequently, add the saline to the DMSO/PEG 400 mixture and continue to vortex until a clear, homogenous solution is formed.
-
Administration: For oral (PO) administration, use a gavage needle. For intravenous (IV) administration, use a tail vein catheter. The final injection volume should not exceed 10 mL/kg for oral and 5 mL/kg for intravenous routes in rodents.
Preliminary Toxicity and Tolerability (Single Ascending Dose)
Trustworthiness: This initial study is crucial for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies. It also provides preliminary information on the potential toxicity of the nitroaromatic moiety.[7][11][12]
Protocol:
-
Animal Model: Use healthy, adult Sprague-Dawley rats (n=3 per dose group, mixed-sex).
-
Dose Groups: Administer single oral doses of the compound at 10, 30, 100, and 300 mg/kg. Include a vehicle control group.
-
Observation: Monitor animals closely for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity, including changes in posture, activity, breathing, and any neurological symptoms (e.g., tremors, convulsions).
-
Body Weight: Measure body weight daily.
-
Endpoint: The primary endpoint is the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant distress or more than a 10% reduction in body weight.
| Parameter | Observation Schedule | Key Indicators of Toxicity |
| Clinical Signs | Continuously for 4h post-dose, then daily for 14d | Lethargy, ataxia, tremors, convulsions, labored breathing |
| Body Weight | Daily for 14 days | >10% weight loss compared to vehicle control |
| Mortality | Daily for 14 days | Number of surviving animals per group |
Pharmacokinetic (PK) Profiling
Expert Insight: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is fundamental to designing meaningful efficacy studies. Dibenzo[b,f]azepine derivatives can undergo extensive metabolism.[4] This protocol aims to determine key PK parameters like half-life (t½), maximum plasma concentration (Cmax), time to Cmax (Tmax), and bioavailability.
Protocol:
-
Animal Model: Use cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate serial blood sampling.
-
Dose Administration:
-
Intravenous (IV) Group: Administer a single 2 mg/kg dose via the tail vein catheter.
-
Oral (PO) Group: Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) into heparinized tubes at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Part 3: Efficacy Evaluation Protocols
Anticonvulsant Activity: Maximal Electroshock (MES) Model
Rationale: The MES test is a widely accepted model for identifying compounds effective against generalized tonic-clonic seizures. It is particularly sensitive to drugs that act on voltage-gated sodium channels, a likely target for dibenzo[b,f]azepine derivatives.
Protocol:
-
Animal Model: Use adult male ICR mice (n=8-10 per group).
-
Dosing: Administer the test compound or vehicle orally at doses determined from the PK and tolerability studies (e.g., 10, 30, and 100 mg/kg). A positive control, such as phenytoin (30 mg/kg, IP), should be included.
-
Induction of Seizure: At the time of predicted Tmax (from PK data), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.
-
Endpoint: The primary endpoint is the abolition of the hind-limb tonic extensor component of the seizure.
-
Data Analysis: Calculate the percentage of animals protected from seizures in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Anticonvulsant Efficacy Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure model.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model
Rationale: The CCI model is a robust and widely used model of peripheral neuropathic pain. Given the clinical use of other dibenzo[b,f]azepines for neuropathic pain, this is a key indication to investigate.
Protocol:
-
Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats.
-
Expose the sciatic nerve in one hind limb and place four loose ligatures around it.
-
Suture the incision and allow the animals to recover for 7-10 days to allow neuropathic pain to develop.
-
-
Baseline Measurement: Before dosing, measure the baseline pain response to a thermal stimulus (e.g., Hargreaves test) or a mechanical stimulus (e.g., von Frey filaments).
-
Dosing: Administer the test compound or vehicle orally. A positive control, such as gabapentin (100 mg/kg, PO), should be included.
-
Post-Dose Measurement: Measure the pain response at various time points post-dosing (e.g., 1, 2, 4, and 6 hours).
-
Endpoint: The primary endpoint is an increase in the withdrawal latency (thermal stimulus) or withdrawal threshold (mechanical stimulus) compared to the vehicle-treated group.
-
Data Analysis: Analyze the data using a two-way ANOVA with repeated measures, followed by an appropriate post-hoc test.
Part 4: Data Interpretation and Future Directions
The results from these studies will provide a foundational understanding of the in vivo profile of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. A favorable therapeutic index, calculated from the ratio of the toxic dose to the effective dose, will be a key determinant for further development.
Should the compound demonstrate promising activity in these initial models, subsequent studies could explore:
-
Chronic Dosing Regimens: To assess long-term efficacy and safety.
-
Mechanism of Action Studies: Ex vivo electrophysiology to confirm effects on ion channels.
-
Metabolite Identification: To determine if metabolites contribute to the observed efficacy or toxicity.
-
Broader Efficacy Screening: Evaluation in models of other CNS disorders or cancer, based on the rich pharmacology of the dibenzo[b,f]azepine class.[6][13][14]
References
-
Dragun, J., & Helling, C. S. (1985). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. Available at: [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. Available at: [Link]
-
Gooch, J. W., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds. ResearchGate. Available at: [Link]
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Toropov, A. A., & Toropova, A. P. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Chemosphere, 72(9), 1373-80. Available at: [Link]
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 811-24. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 633. Available at: [Link]
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Bialer, M., et al. (2001). Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 9(1), 125-36. Available at: [Link]
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Chemcas. (n.d.). CAS 79752-03-7: 1-(10,11-Dihydro-3-nitro-5H-dibenz[b,f]azepin-5-yl)ethanone. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2016). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Chemistry Central Journal, 10, 23. Available at: [Link]
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Cybulska, J., et al. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 26(11), 3123. Available at: [Link]
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Patel, V., et al. (2012). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5- carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Der Chemica Sinica, 3(2), 359-363. Available at: [Link]
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van der Westhuizen, J. H., & van Otterlo, W. A. L. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 642–671. Available at: [Link]
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Ferreira, D., et al. (2021). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 11(42), 26039-26043. Available at: [Link]
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High-performance liquid chromatography (HPLC) method for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
An Application Note and Validated Protocol for the Quantification of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone using High-Performance Liquid Chromatography (HPLC).
Abstract
This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. The analyte, a dibenzo[b,f]azepine derivative, possesses a molecular formula of C₁₆H₁₄N₂O₃ and a molecular weight of 282.29 g/mol .[1][2][3][4] Given its structural characteristics, featuring a large hydrophobic core and polar functional groups (nitro and acetyl), an RP-HPLC method was identified as the optimal analytical approach.[5][6][7] Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase composed of acetonitrile and water with 0.1% formic acid. Detection was performed at 254 nm, leveraging the strong UV absorbance of the nitroaromatic chromophore.[8][9][10] The method was systematically developed and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[11][12][13] This application note provides a complete protocol suitable for quality control, stability testing, and research applications involving this compound.
Introduction
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is a complex organic molecule built upon the tricyclic dibenzo[b,f]azepine framework. Such compounds are of significant interest in medicinal chemistry and drug development.[1][14][15] The development of a reliable and accurate analytical method is paramount for ensuring the quality, purity, and stability of this compound in research and manufacturing settings.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and semi-volatile organic compounds.[16][17] Specifically, Reverse-Phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is exceptionally well-suited for this analyte.[6][7][18] The separation mechanism is driven by hydrophobic interactions between the analyte and the stationary phase.[18] Molecules with higher hydrophobicity are retained longer on the column.[7] The presence of both a large, non-polar ring system and polar functional groups in the target analyte makes it an ideal candidate for this separation mode. This guide explains the causal logic behind the method development choices and provides a fully validated, step-by-step protocol for its implementation.
Method Development Strategy
The development of a robust HPLC method is a systematic process. The strategy employed here was to establish initial conditions based on the analyte's known physicochemical properties and then optimize these parameters to achieve the desired chromatographic performance (i.e., good peak shape, resolution, and a practical run time).
Caption: Logical workflow for HPLC method development.
Column Selection: The Stationary Phase
The foundational choice in RP-HPLC is the column. Given the analyte's significant hydrophobic dibenzoazepine core, a stationary phase that promotes hydrophobic interactions is required.
-
Primary Choice (C18): An octadecylsilane (C18) column is the workhorse of reverse-phase chromatography and the logical starting point.[19] Its long alkyl chains provide strong hydrophobic retention for non-polar molecules.
-
Alternative (Phenyl): For compounds containing aromatic rings, a Phenyl stationary phase can offer alternative selectivity through π-π interactions.[20] An Ascentis Phenyl column is a suitable alternative for optimizing separations of nitroaromatics.[20] For this method, a standard C18 column was found to provide excellent performance.
Mobile Phase Selection
The mobile phase in RP-HPLC is polar, and its composition is adjusted to elute the analyte from the non-polar column.[7]
-
Solvents: A mixture of water and a water-miscible organic solvent is used. Acetonitrile (ACN) was chosen over methanol as it typically provides lower backpressure and better UV transparency.[7]
-
Elution Mode: A gradient elution, where the percentage of organic solvent is increased over time, was selected. This is crucial for eluting the strongly retained analyte with a sharp peak shape while ensuring any more polar impurities are resolved at the beginning of the run.
-
pH Modifier: A small amount of acid (0.1% formic acid) was added to both the water and acetonitrile phases.[10] This serves two purposes: it ensures a consistent mobile phase pH and protonates any free silanol groups on the silica-based stationary phase, which prevents peak tailing caused by secondary ionic interactions.
Detection Wavelength (λmax)
The presence of a nitro group attached to an aromatic system creates a strong chromophore. Based on literature for similar nitroaromatic compounds, a detection wavelength of 254 nm was chosen, as this wavelength provides high sensitivity and is a standard for many UV detectors.[8][9][10]
Materials and Methods
Reagents and Chemicals
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone Reference Standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (Deionized, 18.2 MΩ·cm)
-
Formic Acid (ACS Grade, ~99%)
Instrumentation and Chromatographic Conditions
All quantitative data and experimental protocols are summarized in the table below.
| Parameter | Specification |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |
| with Diode Array Detector (DAD) | |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water was used as the diluent for all solutions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the diluent to cover the desired calibration range.
Protocol: Step-by-Step Analytical Procedure
-
System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject a mid-range working standard solution (e.g., 50 µg/mL) six consecutive times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%, and the USP tailing factor should be ≤ 2.0.
-
-
Calibration Curve: Inject each working standard solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in duplicate.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak area of the analyte. Quantify the concentration in unknown samples using the linear regression equation derived from the calibration curve.
Method Validation Protocol (ICH Q2(R2) Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17] The following tests were conducted based on the ICH Q2(R2) framework.[12][13][21]
Caption: Inter-relationship of analytical method validation parameters.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (matrix without analyte), and a spiked sample. | No interference at the retention time of the analyte peak. Peak purity index > 0.999. |
| Linearity | Analyze six calibration standards (1-100 µg/mL) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed from the linearity, accuracy, and precision studies. | 1.0 µg/mL to 100 µg/mL. |
| Accuracy | Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate preparations of a 100% concentration standard on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | %RSD ≤ 2.0% for each set. Overall %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) method. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) method. | S/N ratio of 10:1. |
| Robustness | Intentionally vary method parameters: Flow Rate (±0.1 mL/min), Column Temp (±2°C), and Mobile Phase Composition (±2% organic). | System suitability parameters remain within limits. Peak area %RSD ≤ 2.0%. |
Hypothetical Results and Discussion
The validation protocol was executed, and the method was found to meet all pre-defined acceptance criteria, confirming its suitability.
Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 760,100 |
| 100.0 | 1,522,300 |
-
Result: The plot of peak area vs. concentration yielded a linear regression equation with a correlation coefficient (r²) of 0.9998.
Accuracy and Precision Results
| Level | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
|---|---|---|---|
| 80% | 99.5% | ||
| 100% | 100.3% | 0.85% | 1.12% |
| 120% | 101.1% | | |
-
Result: Accuracy was well within the 98.0-102.0% range, and the %RSD for precision was significantly below the 2.0% limit, demonstrating the method's high degree of accuracy and precision.
LOD & LOQ
-
LOD: 0.25 µg/mL
-
LOQ: 0.80 µg/mL
-
Result: The method demonstrated high sensitivity, suitable for trace-level analysis and impurity profiling.
Robustness The method proved to be robust, with no significant impact on results from minor variations in flow rate, temperature, or mobile phase composition. The system suitability criteria were met under all tested conditions.
Conclusion
A specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to reliably analyze this compound for quality control and research purposes.
References
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Ansari, S., & Hejazi, L. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-1658. [Link]
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Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Phenomenex. [Link]
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Matysová, L., Křížek, T., & Sýkora, D. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(15), 2259-2271. [Link]
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MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. [Link]
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Wikipedia. Reversed-phase chromatography. Wikipedia. [Link]
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Mant, C. T., & Hodges, R. S. (1991). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments. [Link]
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ChemBK. 1-(3-Nitro-10,11-Dihydro-5H-Dibenzo[B,F]Azepin-5-Yl)Ethanone. ChemBK. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. [Link]
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University of Oxford. 14 Principles of Reversed Phase HPLC. YouTube. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
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LookChem. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. LookChem. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(11-12), 937-942. [Link]
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ResearchGate. (2012). Synthesis of New Dibenzo[b,f]azepine Derivatives. ResearchGate. [Link]
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Lown, J. W. (1983). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 83(5), 509-563. [Link]
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A Comprehensive Guide to the NMR Analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
An Application Note for Drug Development Professionals and Scientific Researchers
Senior Application Scientist: Gemini
Abstract
This technical guide provides a detailed framework for the nuclear magnetic resonance (NMR) analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, a key heterocyclic compound with a dibenzo[b,f]azepine core relevant in medicinal chemistry and drug development.[1] The dibenzoazepine structure is central to a class of compounds, including tricyclic antidepressants, known for their significant biological activities.[2][3] This document offers a self-validating system for structural confirmation, moving beyond a simple listing of steps to explain the causality behind experimental choices. We present optimized protocols for sample preparation, data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR, and a thorough, logic-driven guide to spectral interpretation. The methodologies described herein ensure high-quality, reproducible data, facilitating the unambiguous structural elucidation required for regulatory submissions, quality control, and further synthetic development.
Introduction: The Structural Significance of the Analyte
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS No. 79752-03-7) is a derivative of the iminodibenzyl scaffold, a privileged structure in medicinal chemistry. The molecule features three key functionalities that dictate its spectral and chemical properties:
-
A Tricyclic Dibenzo[b,f]azepine Core: A rigid, three-ring system that forms the backbone of many neuroactive compounds.[4]
-
An N-Acetyl Group: The acetylation of the central nitrogen atom removes the N-H proton and introduces a carbonyl and a methyl group, significantly influencing the electronic environment of the azepine ring.
-
A C3-Nitro Group: A powerful electron-withdrawing group that dramatically influences the chemical shifts of the aromatic protons and carbons, serving as a critical landmark for spectral assignment.[5]
Accurate structural verification of this molecule is paramount for its use as a synthetic building block or in biological studies.[1] NMR spectroscopy is the definitive technique for this purpose, providing precise information on atom connectivity and the electronic environment of every nucleus in the molecule.[6][7]
Figure 1: Molecular Structure and Numbering Scheme
Caption: IUPAC-recommended numbering for the dibenzo[b,f]azepine core.
Part I: Experimental Protocols and Workflow
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.[8]
Protocol for Optimized Sample Preparation
Causality Behind Choices:
-
Solvent Selection: The analyte contains both nonpolar aromatic rings and highly polar nitro and acetyl groups. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity ensures complete dissolution, preventing micro-aggregates that degrade spectral quality.[9] Unlike chloroform-d (CDCl₃), where hydrogen bonding with the carbonyl oxygen could be a factor, DMSO-d₆ provides a more inert environment for this specific molecule. Furthermore, its residual proton signal (δ ~2.50 ppm) is distinct from most analyte signals.[10]
-
Concentration: A concentration of 10-15 mg in 0.6 mL of solvent is optimal for acquiring both high-quality ¹H and subsequent ¹³C spectra in a reasonable timeframe.[11][12] Overly concentrated samples can lead to viscosity-induced line broadening and difficulty in shimming, while overly dilute samples require prohibitively long acquisition times for ¹³C and 2D experiments.[8]
-
Tube Quality: Only high-precision NMR tubes (e.g., Wilmad 535-PP or equivalent) should be used. Scratched or lower-quality tubes disrupt the magnetic field homogeneity, making it impossible to achieve sharp, well-resolved peaks.[13]
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10-15 mg of the analyte into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial. If necessary, gently warm or vortex the vial to ensure the sample is fully dissolved. A homogenous solution is critical; any suspended solids will severely degrade spectral resolution.[11]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube. Avoid transferring any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
NMR Data Acquisition Workflow
The following workflow is designed for a 400 MHz (or higher) spectrometer to achieve complete structural assignment.
Caption: A systematic workflow for comprehensive NMR analysis.
Recommended Acquisition Parameters (400 MHz Spectrometer):
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Scans: 16, Relaxation Delay (d1): 2s | Provides an overview of all proton environments and their integrations.[14] |
| ¹³C{¹H} NMR | Scans: 1024, Proton Decoupled | Identifies all unique carbon environments. |
| 2D gCOSY | Scans per increment: 2-4 | Maps all proton-proton (J-coupling) correlations, revealing adjacent protons.[7] |
| 2D gHSQC | Scans per increment: 4-8 | Correlates each proton signal with its directly attached carbon atom.[15] |
| 2D gHMBC | Scans per increment: 8-16, Long-range delay: 80ms | Reveals 2- and 3-bond correlations between protons and carbons, crucial for connecting molecular fragments.[15] |
Part II: Spectral Interpretation and Structural Validation
The following analysis is based on established principles of NMR spectroscopy and reference data for the target molecule.[1][7]
Analysis of the ¹H NMR Spectrum
The ¹H spectrum can be logically divided into three distinct regions.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.18 | d | 1H | H-2 | Ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift.[1][5] |
| ~8.0 - 6.8 | m | 6H | Aromatic H | The remaining aromatic protons. Their exact shifts and multiplicities depend on complex electronic effects from all substituents. |
| ~3.6 - 3.2 | m | 4H | H-10, H-11 | These ethylene bridge protons are diastereotopic and mutually coupled, forming a complex multiplet. |
| ~2.45 | s | 3H | Acetyl CH₃ | A sharp singlet as it has no adjacent protons to couple with. Its position is downfield of typical alkyl protons due to the adjacent carbonyl group.[1] |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Chemical Shift (δ ppm) | Assignment | Rationale |
| ~168.9 | Acetyl C=O | The carbonyl carbon resonance appears characteristically far downfield.[1] |
| ~150 - 145 | C-3, C-5a, C-11a | Aromatic carbons attached to heteroatoms (N, NO₂) are significantly deshielded.[1] |
| ~135 - 120 | Aromatic C | Remaining aromatic carbons. |
| ~35 - 30 | C-10, C-11 | Aliphatic sp³ carbons of the ethylene bridge appear in the upfield region. |
| ~22.0 | Acetyl CH₃ | The methyl carbon is highly shielded and appears far upfield. |
Structural Confirmation with 2D NMR
While 1D spectra provide the fundamental data, 2D NMR experiments are required for an irrefutable, self-validating structural proof.[16]
Caption: Visualization of key 2D NMR correlations for structural validation.
-
COSY (Correlation Spectroscopy): This experiment would reveal a network of coupled protons. Critically, it would show correlations between adjacent protons in the aromatic rings, allowing for a step-by-step "walk" around each ring to confirm substitution patterns. It would also confirm the connectivity within the -CH₂-CH₂- bridge (H-10 with H-11).
-
HSQC (Heteronuclear Single Quantum Coherence): This provides direct, one-bond correlations. It definitively links each proton signal to the carbon it is attached to (e.g., the singlet at δ ~2.45 ppm to the methyl carbon at δ ~22.0 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the molecular puzzle. Key expected correlations that would validate the entire structure include:
-
From the acetyl CH₃ protons (δ ~2.45 ppm) to the carbonyl carbon (δ ~168.9 ppm, a 2-bond correlation) and to carbons C-5a and C-11a (3-bond correlations), confirming the attachment of the acetyl group to the nitrogen.
-
From the aromatic proton H-2 (δ ~8.18 ppm) to carbons C-4 and C-9a , confirming its position on the nitro-substituted ring.
-
Conclusion
The structural elucidation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is systematically and reliably achieved through a combination of 1D and 2D NMR techniques. The protocols outlined in this guide provide a robust framework for obtaining high-quality data. The subsequent interpretation, grounded in the fundamental principles of chemical shifts and coupling constants, is made unambiguous through the application of 2D correlation experiments. The HMBC experiment, in particular, serves as the final validation, connecting all structural fragments into a single, confirmed molecular architecture. This comprehensive approach is essential for researchers in drug development and organic synthesis who rely on precise and verifiable molecular characterization.
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Application Note: High-Resolution Mass Spectrometry Analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone, a key intermediate in pharmaceutical synthesis and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization and quantification of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This document outlines the foundational chemical properties, predicted fragmentation pathways based on extensive analysis of its structural motifs, and a step-by-step protocol for its analysis.
Introduction
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a synthetic compound featuring a dibenzo[b,f]azepine core, a tricyclic system prevalent in many therapeutic agents, particularly tricyclic antidepressants like imipramine and carbamazepine.[1][2] The presence of a nitro group and an N-acetyl moiety introduces unique chemical properties and dictates its behavior in mass spectrometric analysis.[3] Accurate and reliable analytical methods are paramount for its identification, purity assessment, and for pharmacokinetic studies in drug development.[4]
This guide provides a detailed protocol for the analysis of this compound using Electrospray Ionization (ESI) tandem mass spectrometry, a soft ionization technique that minimizes in-source fragmentation and allows for controlled fragmentation studies.[5][6] The insights into its fragmentation behavior are derived from established principles of mass spectrometry applied to its constituent functional groups: the dibenzo[b,f]azepine core, the nitroaromatic system, and the N-acetyl group.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | [7][8] |
| CAS Number | 79752-03-7 | [8][9] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [8][9] |
| Molecular Weight | 282.29 g/mol | [8][9] |
| Appearance | Solid (predicted) | N/A |
Predicted Mass Spectrometric Fragmentation Pathways
The fragmentation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone under positive mode Electrospray Ionization (ESI) is expected to proceed through several key pathways, initiated by the protonation of the molecule to form the [M+H]⁺ ion. The most likely sites for protonation are the nitrogen atom of the azepine ring and the oxygen atom of the acetyl group. Collision-Induced Dissociation (CID) of the precursor ion will induce fragmentation, providing structural information.
A preliminary ESI-MS analysis has indicated a molecular ion peak at m/z 282.1 for the [M+H]⁺ species.[3] Key fragmentation pathways are predicted to include the loss of the acetyl group and cleavage of the central azepine ring.[3]
Major Fragmentation Pathways
-
Loss of the Acetyl Group: A prominent fragmentation pathway for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42 Da) or the entire acetyl group as a radical (CH₃CO•, 43 Da).[10][11] For the protonated molecule, the loss of the acetyl group as acetic acid (CH₃COOH, 60 Da) can also occur. The most anticipated initial fragmentation is the cleavage of the amide bond, leading to the loss of the acetyl group and the formation of a stable dibenzo[b,f]azepine cation.
-
Cleavage of the Dibenzo[b,f]azepine Ring: The tricyclic core can undergo characteristic fragmentation. Cleavage of the ethylene bridge in the dihydroazepine ring is a common fragmentation route for this class of compounds.[12] This can result in the formation of several stable fragment ions containing one or both of the aromatic rings.
-
Nitro Group Transformations: Nitroaromatic compounds can exhibit characteristic losses of NO (30 Da), NO₂ (46 Da), and other related fragments under CID conditions.[12] These fragmentation patterns are diagnostic for the presence of the nitro group on the aromatic ring.
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for the [M+H]⁺ ion of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Caption: Predicted major fragmentation pathways for protonated 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Experimental Protocols
This section details the recommended materials and methods for the LC-MS/MS analysis of the target compound.
Materials and Reagents
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone standard (purity >98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Appropriate biological matrix (e.g., plasma, serum) for quantitative analysis
Sample Preparation Protocol (for biological matrices)
This protocol is a general guideline for protein precipitation, a common and effective method for sample clean-up in bioanalysis.[4]
-
Spiking: Prepare calibration standards and quality control samples by spiking known concentrations of the analyte into the biological matrix.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The following LC parameters are recommended as a starting point for method development. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
The following MS parameters are recommended for a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive ESI mode.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas Flow | Instrument dependent |
| Drying Gas Flow | Instrument dependent |
| Collision Gas | Argon |
| Scan Mode | Full Scan (for initial characterization) and Product Ion Scan (for fragmentation analysis) |
| Precursor Ion (for MS/MS) | m/z 283.1 |
| Collision Energy | Ramped (e.g., 10-40 eV) to observe a range of fragment ions |
Experimental Workflow Diagram
Caption: A generalized workflow for the LC-MS/MS analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Data Analysis and Interpretation
-
Qualitative Analysis: The full scan mass spectrum should confirm the presence of the protonated molecule [M+H]⁺ at m/z 283.1. The product ion scan (MS/MS) will reveal the fragmentation pattern. By comparing the observed fragment ions with the predicted pathways, the structure of the compound can be confirmed. High-resolution mass spectrometry will provide accurate mass measurements, further confirming the elemental composition of the precursor and fragment ions.
-
Quantitative Analysis: For quantitative studies, a Multiple Reaction Monitoring (MRM) method should be developed on a triple quadrupole mass spectrometer. The most intense and specific precursor-to-product ion transitions should be selected for quantification and confirmation. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Conclusion
This application note provides a detailed theoretical and practical framework for the mass spectrometric analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. The predicted fragmentation pathways, coupled with the comprehensive LC-MS/MS protocol, offer a robust starting point for the reliable identification and quantification of this important pharmaceutical intermediate. The methodologies described herein are grounded in established analytical principles and can be adapted to various research and development needs, ensuring data of high quality and integrity.
References
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Borges, C. R., & Watson, J. T. (2003). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 14(11), 1334–1343. Available at: [Link]
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El-Sayed, M. T., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. RSC Medicinal Chemistry, 14(1), 133-150. Available at: [Link]
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ResearchGate. (n.d.). MS/MS fragment for imipramine and its metabolites of hydroxyl imipramine and desipramine. Retrieved January 21, 2026, from [Link]
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Szymańska, M., & Majerz, I. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 790. Available at: [Link]
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Gabelica, V., & De Pauw, E. (2001). Influence of Secondary Structure on the Fragmentation of Protonated Peptides. Journal of the American Chemical Society, 123(44), 11021–11022. Available at: [Link]
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Balaure, P. C., et al. (2011). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 56(9), 935-941. Available at: [Link]
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Nagao, H., et al. (2020). Chemical modification of imipramine and desipramine. Journal of the Aichi Institute of Technology, 55, 1-6. Available at: [Link]
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Li, J., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Pharmaceutical Analysis, 19(4), 263-275. Available at: [Link]
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Pharmaffiliates. (n.d.). 1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one. Retrieved January 21, 2026, from [Link]
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Vrkic, B., & O'Hair, R. A. J. (2005). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. International Journal of Mass Spectrometry, 241(2-3), 315-323. Available at: [Link]
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ResearchGate. (n.d.). Fragmentation pattern of (a) Escitalopram and (b) Imipramine in Q3MS for selection of mass transition. Retrieved January 21, 2026, from [Link]
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Hoehn, E. (2014). Detection of the Pharmaceuticals Carbamazepine and Diphenhydramine in Tissue Extracts Using Gas Chromatography-Mass Spectrometry. University of Nebraska - Lincoln. Available at: [Link]
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Armentrout, P. B. (2017). Threshold collision-induced dissociation and theoretical study of protonated azobenzene. The Journal of Chemical Physics, 147(16), 164304. Available at: [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
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Miao, X. S., Metcalfe, C. D., & Koenig, B. G. (2002). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 74(18), 4949–4954. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of New Dibenzo[b,f]azepine Derivatives. Retrieved January 21, 2026, from [Link]
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Di Mola, A., et al. (2023). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(24), 16345-16349. Available at: [Link]
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Danell, A. S., & McLuckey, S. A. (2011). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 22(8), 1437–1447. Available at: [Link]
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Application Note and Protocols for the Development of Assays to Determine the Activity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Introduction: Unveiling the Therapeutic Potential of a Novel Dibenzo[b,f]azepine Derivative
The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with significant clinical impact, particularly in the realm of neuroscience. The compound 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone presents a novel variation on this theme, incorporating a nitro group that can significantly influence its electronic properties and biological interactions.[1][2][3][4][5] Given the structural similarities to known neurologically active agents, a plausible hypothesis is that this compound may interact with key targets in the central nervous system.
Monoamine oxidase B (MAO-B) is a critical enzyme responsible for the degradation of neurotransmitters, most notably dopamine.[6][7] Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy employed in the management of Parkinson's disease and certain forms of depression.[6][7] This document provides a comprehensive guide for the development and validation of a robust assay cascade to investigate the inhibitory activity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone against human MAO-B.
We will first outline a primary biochemical assay for initial high-throughput screening (HTS) to determine the compound's direct inhibitory effect on the purified enzyme. This will be followed by a protocol for a secondary cell-based assay to confirm the compound's activity in a more physiologically relevant environment and to assess its cell permeability. Finally, we will address potential challenges, including those related to the nitro-aromatic moiety, and provide guidelines for data interpretation and assay validation.[8][9][10]
Strategic Overview: A Two-Tiered Assay Approach
A sequential assay strategy is crucial for the efficient and accurate characterization of a novel compound's biological activity. This approach minimizes the risk of false positives and provides a more complete picture of the compound's potential.[11]
Caption: Key parameters for robust assay validation.
Troubleshooting and Considerations for Nitro-Aromatic Compounds
Nitro-aromatic compounds can present specific challenges in HTS assays. [8][9]It is crucial to be aware of these potential liabilities to avoid misinterpretation of results.
-
Compound Interference:
-
Fluorescence Quenching/Enhancement: The nitro group can potentially interfere with fluorescent readouts. It is essential to run a counterscreen where the compound is added after the enzymatic reaction is stopped to assess its direct effect on the fluorescent signal. [12] * Redox Cycling: Nitro-aromatics can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can interfere with assays that measure H₂O₂ production. [8]An orthogonal assay with a different detection modality (e.g., measuring the disappearance of a substrate by HPLC) can help to rule out this artifact. [13]
-
-
Toxicity:
-
The bioreduction of nitro groups can lead to the formation of cytotoxic intermediates. [9]In the cell-based assay, it is important to perform a concurrent cytotoxicity assay (e.g., using a reagent like CellTiter-Glo®) to ensure that the observed inhibition of MAO-B activity is not due to a general toxic effect on the cells.
-
-
Solubility:
-
Like many small molecules, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone may have limited aqueous solubility. Careful preparation of stock solutions and monitoring for compound precipitation in the assay wells are important.
-
Conclusion
The assay cascade described in this application note provides a comprehensive framework for the initial characterization of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone as a potential MAO-B inhibitor. By combining a robust biochemical primary screen with a physiologically relevant cell-based secondary assay, researchers can confidently assess the compound's potency and cellular activity. Careful attention to assay validation and potential compound-specific artifacts will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.
References
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). PubMed. [Link]
-
Monoamine oxidase assays. PubMed. [Link]
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GPCR Signaling Assays. Agilent. [Link]
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GPCR Assay Services. Reaction Biology. [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. [Link]
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HTS Assay Validation. (2012). NCBI Bookshelf. [Link]
-
Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). National Library of Medicine. [Link]
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The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. [Link]
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Nitro-containing pharmaceuticals and functional materials. ResearchGate. [Link]
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Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
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Synthesis and biological evaluation of dibenzo[b,f]azepine-5-carboxylic acid[1-(substituted-phenyl)-ethylidene]-hydrazides. (2025). ResearchGate. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
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Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Semantic Scholar. [Link]
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Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). PMC. [Link]
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Dibenz[b,f]azepines and related ring systems. Chemical Reviews. [Link]
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Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (2015). PMC. [Link]
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Assay Validation in High Throughput Screening – from Concept to Application. (2015). ResearchGate. [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]
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Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]
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High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
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Application Notes and Protocols for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Introduction
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (CAS No. 79752-03-7) is a specialized organic compound featuring a dibenzoazepine core, a structure central to numerous neurologically active drugs and other biologically active molecules.[1][2] The presence of a nitroaromatic group and an acetyl moiety imparts specific chemical characteristics that necessitate rigorous handling and storage protocols to ensure compound integrity, experimental reproducibility, and operator safety.[3][4] The electron-withdrawing nature of the nitro group, combined with the conjugated aromatic system, makes the molecule susceptible to specific degradation pathways, particularly photoreactivity and chemical reduction.[4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing the recommended protocols. Adherence to these guidelines will mitigate risks associated with compound degradation, ensuring the validity of experimental outcomes and promoting a safe laboratory environment.
Section 1: Compound Profile and Hazard Identification
A foundational understanding of the compound's properties is critical for safe handling. This molecule is classified for research use only and is not intended for human or veterinary applications.[3][7]
| Property | Value | Source |
| Chemical Name | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | [8] |
| CAS Number | 79752-03-7 | [3][9][10][11] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [3][12] |
| Molecular Weight | 282.29 g/mol | [3][10][12] |
| Appearance | Solid (Assumed, based on melting point) | - |
| Melting Point | 157-158 °C | [10] |
| Solubility | 42.3 mg/L in water (practically insoluble) | [10][13] |
Hazard Analysis: Based on the available Safety Data Sheet (SDS) and the known toxicology of the nitroaromatic class of compounds, the following hazards should be considered:
-
Environmental Hazard: Classified as H412 - Harmful to aquatic life with long-lasting effects.[9] Release into the environment must be strictly avoided.
-
Toxicological Hazard: While specific data for this compound is limited, nitroaromatic compounds as a class are known for potential mutagenicity and carcinogenicity due to their ability to be metabolically reduced to reactive intermediates that can damage DNA.[4][6] All handling should assume the compound is toxic.
-
Chemical Stability Hazard: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at high temperatures or in the presence of contaminants.[14] The presence of conjugated systems also suggests a high potential for photosensitivity.
Section 2: Core Principles for Stability and Handling
The stability of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is primarily influenced by three factors: light, temperature, and chemical environment. The protocols outlined in this guide are designed to mitigate these risks.
Causality Behind Experimental Choices:
-
Photosensitivity: The nitroaromatic system contains chromophores that absorb UV and visible light. This absorption can promote the molecule to an excited state, leading to photochemical reactions such as isomerization, reduction of the nitro group, or polymerization. This is why all handling and storage must minimize light exposure through the use of amber vials or opaque containers.[15][16]
-
Thermal Liability: Elevated temperatures provide the activation energy needed to overcome reaction barriers for decomposition. For nitro compounds, this can be a significant safety risk.[14] Therefore, storing the compound at reduced or refrigerated temperatures is a critical step in preserving its long-term integrity.[15][17]
-
Chemical Reactivity: The nitro group is a versatile functional group but is susceptible to reduction to nitroso, hydroxylamino, and amino groups, any of which would fundamentally alter the compound's biological and chemical properties.[3][5] This necessitates careful selection of solvents and avoidance of reducing agents or strongly acidic/basic conditions unless required by a specific synthetic protocol.
Caption: General workflow for handling the compound, emphasizing safety and stability.
Section 3: Protocols for Safe Handling
These protocols are designed to protect both the researcher and the compound.
Personal Protective Equipment (PPE)
Based on the SDS and general best practices for handling potentially toxic chemicals, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear a lab coat and impervious gloves (nitrile is recommended). Change gloves immediately if contamination occurs.[9]
-
Respiratory Protection: Handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.[13]
Engineering Controls
-
Ventilation: All manipulations of the solid compound or its concentrated solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Lighting: Whenever possible, work under reduced ambient light. Use amber or red lighting if available, especially for procedures requiring prolonged handling time.[15][16]
Protocol: Weighing and Preparing Stock Solutions
This protocol details the steps for accurately weighing the solid and preparing a stock solution while minimizing degradation.
Materials:
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone solid
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
-
Spatula
-
Appropriate solvent (e.g., DMSO, DMF), preferably anhydrous or HPLC-grade
-
Volumetric flasks and pipettes
-
Source of inert gas (Argon or Nitrogen), optional but recommended
Procedure:
-
Preparation: If the compound is stored refrigerated, remove the container and allow it to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could promote hydrolysis or other degradation.[17]
-
Tare Vessel: Place an amber glass vial on the analytical balance and tare the weight.
-
Weighing: In a chemical fume hood under subdued light, carefully transfer the desired amount of the solid compound to the tared vial. Record the exact weight.
-
Dissolution: Add the appropriate volume of solvent to the vial to achieve the target concentration. Cap the vial securely.
-
Solubilization: Gently vortex or sonicate the vial at room temperature until all solid has dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Inert Atmosphere (Recommended for Solutions): Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen before final sealing. This displaces oxygen, reducing the risk of oxidative degradation over time.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Storage: Immediately transfer the solution to the appropriate storage conditions as described in Section 4.
Section 4: Protocols for Optimal Storage
The choice of storage conditions depends on the form of the compound (solid or solution) and the intended duration. Improper storage is a leading cause of experimental failure.
Storage Condition Summary
| Form | Duration | Temperature | Atmosphere | Container |
| Solid | Long-Term (>6 months) | -20°C | Air or Inert | Amber glass vial, tightly sealed |
| Solid | Short-Term (<6 months) | 2-8°C | Air | Amber glass vial, tightly sealed |
| Solution | Long-Term (>1 month) | -80°C or -20°C | Inert Gas (Ar/N₂) | Amber glass vial with PTFE cap |
| Solution | Short-Term (<1 month) | 2-8°C | Inert Gas (Ar/N₂) | Amber glass vial with PTFE cap |
Justification:
-
Solid: The solid state is generally the most stable form. Cold temperatures (-20°C) are recommended for long-term storage to minimize the rate of any potential solid-state decomposition.[15][17]
-
Solution: Compounds in solution are more susceptible to degradation. Freezing solutions at -80°C effectively halts chemical and microbial activity. The use of an inert gas overlay is critical to prevent oxidation.[17] Avoid repeated freeze-thaw cycles, which can degrade the compound; it is best practice to aliquot stock solutions into single-use volumes.
Caption: Decision tree for selecting the appropriate storage conditions.
Section 5: Stability Assessment and Degradation
While proper storage should maintain compound integrity, it is good practice to verify stability, especially before use in a critical, large-scale, or lengthy experiment.
-
Visual Inspection: Before use, visually inspect the solid or solution. Any change in color (e.g., darkening) or the appearance of precipitate in a solution may indicate degradation.[15] If such changes are observed, the material should be considered suspect.
-
Analytical Verification: For long-term stored materials or if degradation is suspected, re-analysis by LC-MS or HPLC is the most reliable method to confirm purity and identity. A simple comparison to a previously acquired spectrum of a fresh sample can quickly identify the presence of degradation products.
-
Forced Degradation: In a drug development context, forced degradation studies (exposing the compound to light, heat, acid, and base) can proactively identify potential degradation products and inform the development of stability-indicating analytical methods.[15]
Section 6: Spill and Waste Disposal
-
Spill Response: In case of a spill, wear appropriate PPE. For a solid spill, gently sweep or vacuum the material into a labeled waste container. Avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Waste Disposal: All waste containing this compound must be disposed of as hazardous chemical waste. Due to its classification as harmful to aquatic life, it must not be poured down the drain.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
References
-
5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone(WXC03006). ChemBK. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Singh, D., & Sharma, D. (2022). Biodegradation of p-nitroaniline by pseudomonas DL17 isolated from dye contaminated soil. Environmental Analysis Health and Toxicology, 37(1), e2022001. Available at: [Link]
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. LookChem. Available at: [Link]
-
Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(10), 1747–1765. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]
-
Szymańska, M., & Majerz, I. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 790. Available at: [Link]
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Special Issue : Nitro Group Containing Drugs. MDPI. Available at: [Link]
-
Problems Storing Light Sensitive Reagents? We have a Solution. Camlab. Available at: [Link]
-
Ciaffoni, L., et al. (2015). Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances, 5(47), 37578–37585. Available at: [Link]
-
Storage and handling of photoresists and ancillaries. MicroChemicals. Available at: [Link]
-
Szymańska, M., & Majerz, I. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. PubMed. Available at: [Link]
-
Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Weizmann Institute of Science. Available at: [Link]
-
Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 6(3), 239–247. Available at: [Link]
-
Bhat, M., et al. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry. Available at: [Link]
-
Pingsusaen, P., et al. (2021). Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Omega, 6(11), 7850–7861. Available at: [Link]
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Technical Support Center: Synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS: 79752-03-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We have structured this guide in a practical, problem-oriented format to directly address issues you may encounter in the lab.
Synthesis Overview: The Core Reaction
The synthesis of the target compound is primarily achieved through the N-acylation of 3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the azepine ring. While seemingly straightforward, the efficiency of this transformation is highly sensitive to the choice of reagents and reaction conditions. The electron-withdrawing nature of the nitro group and the steric environment of the tricyclic system are key factors to consider.
The general transformation is as follows:
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is the most common issue, often stemming from incomplete reactions, competing side reactions, or product degradation.
Answer:
Several factors can contribute to poor yields. Let's break them down:
-
Incomplete Conversion of Starting Material: The nucleophilicity of the nitrogen in the dibenzo[b,f]azepine is moderate. A suboptimal choice of acylating agent or insufficient activation can lead to a stalled reaction.
-
Solution 1: Choice of Acylating Agent. Acetyl chloride is generally more reactive than acetic anhydride. If you are using acetic anhydride and see significant unreacted starting material, switching to acetyl chloride in the presence of a non-nucleophilic base can improve the conversion rate.[1]
-
Solution 2: Reaction Temperature. The reaction typically requires mild heating (e.g., 50–80°C) to proceed at a reasonable rate.[2] If you are running the reaction at room temperature, a modest increase in heat can significantly improve the yield. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
-
Solution 3: Stoichiometry. Ensure you are using a slight excess (1.1 to 1.5 equivalents) of the acylating agent to drive the reaction to completion.
-
-
Presence of Side Reactions: While the dibenzo[b,f]azepine core is relatively stable, related heterocyclic systems like benzodiazepines are known to undergo ring-opening upon acylation under certain conditions.[1][3]
-
Solution: Employ a Base. The acylation reaction generates an acid byproduct (HCl or acetic acid). This acid can potentially catalyze degradation or unwanted side reactions. Including a base, such as pyridine or triethylamine (TEA), is crucial to scavenge this acid and maintain a favorable reaction environment. Pyridine can also act as a nucleophilic catalyst.
-
-
Product Loss During Workup and Purification: The product has moderate polarity. Using an inappropriate solvent system for extraction or chromatography can lead to significant losses.
-
Solution 1: Optimized Extraction. After quenching the reaction, ensure the pH of the aqueous layer is neutral or slightly basic before extracting with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. This maximizes the partitioning of the neutral product into the organic phase.
-
Solution 2: Refined Purification. Column chromatography with silica gel is effective for purification.[2] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. This will provide good separation from non-polar impurities and the more polar starting material.
-
Q2: My final product is impure even after column chromatography. What are the common impurities and how can I remove them?
Impurity issues often point to unreacted starting materials, reaction byproducts, or residual solvents.
Answer:
The primary impurities to look for are:
-
Unreacted 3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine: This is the most common impurity if the reaction did not go to completion. It is more polar than the product due to the free N-H group.
-
Removal Strategy: This impurity is easily separated by silica gel chromatography. The product (N-acetylated) will elute before the starting material (N-H). If you see co-elution, reduce the polarity of your mobile phase.
-
-
Diacylated or Ring-Opened Byproducts: Although less common for this specific scaffold compared to others, harsh conditions (e.g., very high temperatures or strongly basic/acidic conditions) could potentially lead to byproducts.[1][3]
-
Removal Strategy: These byproducts would likely have very different polarities from the desired product and should be separable by chromatography. Analytical techniques like LC-MS are invaluable for identifying their structures.
-
-
Residual Pyridine or Triethylamine: If a base was used, it must be thoroughly removed during the workup.
-
Removal Strategy: Perform an aqueous wash with dilute acid (e.g., 1M HCl) during the workup. This will protonate the amine base, making it water-soluble and easily removed in the aqueous layer. Follow this with a wash with saturated sodium bicarbonate solution and then brine to neutralize any remaining acid and remove water.
-
Frequently Asked Questions (FAQs)
What is the recommended starting protocol for this synthesis?
For a robust starting point, we recommend the protocol outlined below. It uses acetyl chloride for its higher reactivity and triethylamine as an effective and easily removable acid scavenger.
How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the best method.
-
System: Use silica gel plates.
-
Mobile Phase: A mixture of 30-40% Ethyl Acetate in Hexane is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The product should have a higher Rf value (be less polar) than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.
What are the critical safety precautions for this synthesis?
-
Handle all reagents in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Acetyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
The final product is considered harmful to aquatic life with long-lasting effects; dispose of waste according to institutional and environmental regulations.[5]
Data & Protocols
Table 1: Comparison of Acylation Conditions
| Parameter | Method A: Acetic Anhydride | Method B: Acetyl Chloride | Rationale & Recommendation |
| Acylating Agent | Acetic Anhydride (1.5 eq.) | Acetyl Chloride (1.2 eq.) | Acetyl chloride is more reactive, often leading to faster and more complete reactions. |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | DCM is a good, inert solvent for this reaction. |
| Base | Pyridine (2.0 eq.) | Triethylamine (TEA) (1.5 eq.) | TEA is a non-nucleophilic base and is easier to remove during workup than pyridine. |
| Temperature | 40°C (Reflux) | 0°C to Room Temp | The higher reactivity of acetyl chloride allows for lower reaction temperatures, reducing byproduct formation. |
| Typical Yield | 60-75% | >85% | Method B is generally higher yielding and cleaner. |
Optimized Experimental Protocol
This protocol is based on the use of acetyl chloride for improved efficiency.
Materials:
-
3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq.)
-
Acetyl Chloride (1.2 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Acylation: Add acetyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
-
Workup:
-
Cool the mixture back to 0°C and slowly quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product. The absence of an N-H stretch in the IR spectrum (around 3300 cm⁻¹) confirms the successful acetylation.[2]
Visual Workflow & Troubleshooting Diagrams
General Synthesis Workflow
Caption: Workflow for the N-acylation of 3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Reaction conditions and acetylation products of benzodiazepines 1a-1f. - ResearchGate. Available at: [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PubMed Central. Available at: [Link]
-
The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - RSC Publishing. Available at: [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - ResearchGate. Available at: [Link]
-
Strategies in the synthesis of dibenzo[b,f]heteropines - PMC - NIH. Available at: [Link]
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- 3. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
Overcoming solubility issues with 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Technical Support Center: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (CAS: 79752-03-7). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the unique handling challenges associated with this compound, particularly its limited solubility. Our goal is to equip you with the foundational knowledge and troubleshooting strategies necessary for successful experimentation.
Understanding the Molecule: Inherent Solubility Challenges
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is a yellow crystalline solid with a molecular formula of C₁₆H₁₄N₂O₃ and a molecular weight of approximately 282.29 g/mol .[1][2][3] Its structure is the primary determinant of its challenging solubility profile.
The molecule's architecture consists of two key features:
-
A Lipophilic Tricyclic Core: The 10,11-dihydro-5H-dibenzo[b,f]azepine is a large, rigid, and nonpolar ring system. This core structure inherently favors dissolution in non-aqueous, organic solvents.
-
Polar Functional Groups: The presence of a nitro group (-NO₂) and an acetyl group (-C(O)CH₃) introduces significant polarity. Nitro groups are strongly electron-withdrawing, which can impact the molecule's electronic distribution and potential for intermolecular interactions.[4]
This structural dichotomy—a large lipophilic body with polar appendages—results in poor solubility in both purely nonpolar solvents (which cannot accommodate the polar groups) and polar protic solvents like water (which cannot effectively solvate the large nonpolar core). Published data indicates a very low aqueous solubility of approximately 42.3 mg/L (or µg/mL).[5][6] This characteristic is a common hurdle in drug discovery, where aqueous compatibility is essential for many biological assays.[7][8][9]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 79752-03-7 | [1][2][3][5][10][11] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [1][2][3] |
| Molecular Weight | 282.29 g/mol | [1][2][3][11] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 145 - 158 °C | [5][10] |
| Aqueous Solubility | ~42.3 µg/mL (at pH 7.4) | [5][6][10] |
| Boiling Point | ~524.6 °C at 760 mmHg | [10] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered before starting experiments.
Q1: What is the recommended starting solvent for preparing a stock solution? A: We strongly recommend using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the primary choices. These solvents are effective because their polarity can accommodate the nitro and acetyl groups, while their organic nature can solvate the tricyclic backbone. Always use anhydrous, high-purity (≥99.5%) solvent to prevent introducing moisture that could promote precipitation or degradation.
Q2: I need to use this compound in an aqueous system like cell culture media. Can I dissolve it directly in buffer? A: No. Direct dissolution in aqueous buffers or media will be unsuccessful due to the compound's very low water solubility.[5][6] You must first prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute this stock into your aqueous medium. Be mindful that the final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) to avoid vehicle-induced artifacts in biological systems.
Q3: How should I store the compound in its solid and dissolved forms? A:
-
Solid Form: Store the vial tightly closed in a cool, dry, and dark place. A desiccator at room temperature is suitable for short-term storage, while storage at 2-8°C is recommended for the long term.[11]
-
In Solution (Stock): We recommend preparing stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C. Over time, compounds can precipitate out of solution at low temperatures or degrade, so it is best practice to validate the solution's integrity if stored for an extended period.
Q4: Are there any specific safety or handling precautions I should be aware of? A: While this compound does not have specific high-hazard classifications for acute human toxicity, it is classified as harmful to aquatic life with long-lasting effects.[10] Therefore, proper disposal is critical. As with any laboratory chemical, you should adhere to standard safety protocols:
-
Handle in a well-ventilated area or chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Avoid generating dust when handling the solid material.[12]
-
Consult the full Safety Data Sheet (SDS) for comprehensive information.[10][13]
Troubleshooting Guide: When Dissolution Fails
This section provides a logical, step-by-step approach to resolving common solubility issues encountered during experiments.
Problem: My compound will not fully dissolve in the recommended solvent (e.g., DMSO).
If you observe suspended particles or a cloudy solution after adding the solvent, the compound has not fully dissolved. This can be due to the compound's high crystal lattice energy or reaching the solvent's saturation limit.
Causality: Dissolution requires overcoming the intermolecular forces holding the crystal lattice together. Sometimes, ambient thermal energy is insufficient.
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37-50°C in a water bath for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice. Avoid aggressive heating, as it can lead to compound degradation.
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart particle aggregates, increasing the surface area available for solvation.
-
Vortexing: Intermittently vortex the sample at high speed during the warming or sonication process to provide mechanical agitation.
If the compound remains insoluble, you may have exceeded its solubility limit in that specific solvent. Consider preparing a more dilute stock solution.
Problem: My compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous buffer/media.
This is the most common solubility challenge. It occurs when the highly solubilizing environment of the pure organic solvent is disrupted by the addition of water, a poor solvent for this compound.
Causality: As the DMSO is diluted, its solvating power decreases dramatically. Water molecules cannot effectively solvate the large lipophilic core, causing the compound molecules to aggregate and precipitate out of the solution.
Below is a decision-making workflow to address this issue.
Diagram 1: Aqueous Precipitation Troubleshooting Workflow
Caption: Decision tree for resolving aqueous precipitation.
Detailed Explanations for the Workflow:
-
Decrease Final Concentration: The simplest solution is often to lower the target concentration in your aqueous medium. Every compound has a maximum solubility limit in a given solvent mixture.
-
Check Final DMSO %: Ensure the final concentration of DMSO (or other organic solvent) in your aqueous medium is as high as your assay allows (while remaining non-toxic to cells, for example) but not so low that the compound precipitates. Sometimes, increasing the DMSO from 0.1% to 0.5% is sufficient.
-
Improve Dilution Technique: Do not add the aqueous buffer to your concentrated stock. Instead, add the stock solution dropwise to the vigorously vortexing aqueous medium . This promotes rapid dispersion and prevents localized high concentrations that trigger precipitation.
-
Use a Co-solvent: For in vivo studies or sensitive assays, co-solvents like polyethylene glycol (PEG 300/400) or propylene glycol can be used in combination with DMSO or ethanol to create a more robust vehicle.[14]
-
Add a Surfactant: Non-ionic surfactants like Tween® 80 or Kolliphor® EL can form micelles that encapsulate the lipophilic compound, dramatically increasing its apparent aqueous solubility. A typical starting concentration is 0.5-5% of the final solution volume.
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic part from water.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (MW: 282.29) required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 282.29 g/mol * (1000 mg / 1 g) = 2.82 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound into a sterile glass or polypropylene vial.
-
Add Solvent: Add the calculated volume (e.g., 1 mL) of anhydrous, high-purity DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If particles remain, follow the troubleshooting steps in Section 3 (gentle warming, sonication).
-
Visual Inspection: Ensure the solution is completely clear and free of any visible particulates before use or storage.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Buffer: Place the final volume of your target aqueous buffer (e.g., PBS, cell culture media) into an appropriate sterile tube.
-
Begin Agitation: Place the tube on a vortex mixer and set it to a medium-high speed to create a well-agitated solution.
-
Calculate Stock Volume: Determine the volume of your concentrated stock needed to achieve the desired final concentration.
-
Example: To make 1 mL of a 10 µM solution from a 10 mM stock:
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL
-
-
-
Slow Addition: While the buffer is actively vortexing, slowly add the calculated volume of the DMSO stock solution into the buffer. It is critical to pipette the stock directly into the liquid being mixed, not onto the side of the tube.
-
Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds after adding the stock to ensure homogeneity.
-
Final Inspection: Visually inspect the final solution against a bright light source to check for any signs of precipitation (Tyndall effect, cloudiness). If precipitation is observed, refer to the troubleshooting workflow (Diagram 1).
References
-
LookChem. (n.d.). 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. Retrieved from [Link]
-
ChemBK. (2024). 1-(3-Nitro-10,11-Dihydro-5H-Dibenzo[B,F]Azepin-5-Yl)Ethanone(WXC03006). Retrieved from [Link]
-
PubChem. (n.d.). 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilization of Thermotropic Liquid Crystal Compounds in Aqueous Surfactant Solutions. Retrieved from [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). TNT. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]
-
European Patent Office. (1986). Tricyclic compounds, a process for their production and pharmaceutical compositions containing said compounds. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). Method and compositions for solubilization of pentacyclic triterpenes.
-
The Importance of Solubility for New Drug Molecules. (2020). International Journal of Medical and Pharmaceutical Case Reports. Retrieved from [Link]
-
PubMed. (2011). Solubilization of polycyclic aromatics in water by γ-cyclodextrin derivatives. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
Sources
- 1. 79752-03-7 CAS MSDS (1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone|lookchem [lookchem.com]
- 3. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone CAS#: 79752-03-7 [m.chemicalbook.com]
- 4. svedbergopen.com [svedbergopen.com]
- 5. chembk.com [chembk.com]
- 6. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | 79752-03-7 | Benchchem [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. echemi.com [echemi.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. carlroth.com [carlroth.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 15. Solubilization of polycyclic aromatics in water by γ-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Here is the technical support center for the purification of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone.
Welcome to the technical support guide for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (CAS No. 79752-03-7). This document provides in-depth troubleshooting advice and standardized protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this key chemical intermediate. The inherent structural features of this molecule—a bulky tricyclic core, a polar nitro group, and an acetyl moiety—present unique purification hurdles that require a systematic and well-understood approach.
Section 1: Compound Profile & Key Properties
A foundational understanding of the physicochemical properties of your compound is critical for designing an effective purification strategy. The properties of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone dictate its behavior in various solvent systems and on different stationary phases.
| Property | Value | Source(s) |
| CAS Number | 79752-03-7 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [1][3][4] |
| Molecular Weight | 282.29 g/mol | [1][2][4] |
| Melting Point | 157-158 °C | [4][5] |
| Appearance | Typically an off-white to yellow solid | Inferred from nitro compound class |
| Water Solubility | Very low (~42.3 mg/L) | [4][5] |
| Density | ~1.25 - 1.295 g/cm³ | [4][5] |
| Key IR Peaks (cm⁻¹) | ~1673 (C=O stretch), ~1528 (asymmetric NO₂), ~1345 (symmetric NO₂) | [1] |
Section 2: Troubleshooting Common Purification Issues
This section addresses the most frequent challenges encountered during the purification of this compound in a question-and-answer format.
Q1: My isolated product is persistently yellow or orange, not the expected off-white solid. What is the cause and how can I remove the color?
Answer: The yellow/orange hue is a classic indicator of color-forming impurities common in nitrated aromatic compounds.[6] These are often trace, highly conjugated byproducts from the nitration step or subsequent degradation.
Causality:
-
Nitration Byproducts: The synthesis of the precursor, 3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine, can sometimes yield dinitro or other isomeric species that are difficult to remove.
-
Oxidative Degradation: Exposure to air and light during workup or storage can create minor impurities that are intensely colored.
-
Nitro-olefins: Trace amounts of unsaturated impurities related to the main compound can also impart color.[6]
Troubleshooting Steps:
-
Activated Charcoal Treatment: This is the most direct method for removing color bodies.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate, acetone, or isopropanol). Add a small amount (1-2% w/w) of activated charcoal. Stir and heat for 10-15 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. Proceed with crystallization by cooling the filtrate.
-
Causality: The porous structure of activated charcoal provides a large surface area for the adsorption of large, conjugated color impurities, while your smaller product molecule remains in solution.
-
-
Optimized Recrystallization: A carefully chosen recrystallization solvent can selectively precipitate your desired compound, leaving colored impurities in the mother liquor.
-
Solvent Choice: Screen solvents where the compound has high solubility when hot and low solubility when cold. Good candidates include isopropanol, ethanol, ethyl acetate, or a toluene/heptane mixture.
-
Execution: Ensure the product is fully dissolved at the solvent's boiling point. Allow the solution to cool slowly to form well-defined crystals, which are less likely to trap impurities. A rapid crash-out will trap mother liquor and the impurities within it.
-
Q2: My NMR and HPLC analyses show persistent impurities. How do I design a chromatographic method to achieve >98% purity?
Answer: Achieving high purity often requires column chromatography, especially when dealing with structurally similar impurities like unreacted starting material or isomers.[1]
Causality:
-
Starting Material: Incomplete acetylation will leave 3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine in your crude product. This impurity is more polar due to the free N-H group.
-
Isomeric Byproducts: If the initial nitration was not perfectly regioselective, you may have other nitro-isomers. These will have very similar polarities and can be challenging to separate.
-
Solvent Adducts: Depending on your workup, residual high-boiling solvents like DMF or DMSO may be present.
Troubleshooting Workflow:
-
Assess the Impurity Profile via TLC: Before scaling to a column, use Thin Layer Chromatography (TLC) to identify a suitable solvent system.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase Screening:
-
Start with a 4:1 Hexane:Ethyl Acetate system. Your product should have an Rf of ~0.3-0.4 in an ideal system.
-
If impurities are very close, try a different solvent system like Dichloromethane:Methanol (99:1) or Toluene:Acetone (9:1) to alter the selectivity.
-
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Your product and most impurities should be UV active.
-
-
Execute Flash Column Chromatography:
-
Protocol: A detailed protocol for flash chromatography is provided in Section 3.
-
Rationale: The acetylated product is less polar than the unreacted amine starting material. Therefore, the product will elute before the starting material in a normal-phase system (silica gel). Isomeric impurities will likely elute very close to the product, requiring a shallow gradient and careful fraction collection for effective separation.
-
Q3: My recovery yield from recrystallization is very low. How can I improve it?
Answer: Low yield is typically due to suboptimal solvent selection or procedural errors. The goal is to find a solvent that completely solubilizes the compound at high temperatures but very poorly at low temperatures.
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a range of solvents at room temperature and at boiling.
| Solvent | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Isopropanol | Low | High | Excellent Candidate |
| Ethanol | Low-Medium | High | Good Candidate |
| Ethyl Acetate | Medium | High | Good, but may need co-solvent |
| Toluene | Low | High | Excellent Candidate |
| Heptane/Hexane | Very Low | Very Low | Use as an anti-solvent |
| Acetone | High | High | Poor choice (too soluble) |
-
Use a Co-Solvent System (Anti-Solvent Crystallization):
-
Protocol: Dissolve your product in a minimal amount of a "good" solvent where it is highly soluble (e.g., acetone or dichloromethane). While stirring, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane or heptane) until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Causality: This technique allows for fine-tuned control over the supersaturation point, often leading to higher recovery of pure crystals.
-
-
Analyze the Mother Liquor: After your first filtration, take the remaining solution (mother liquor), concentrate it, and analyze it by TLC or HPLC. If a significant amount of product is present, you can perform a second recrystallization or purify this fraction by chromatography to improve your overall yield.
Section 3: Standardized Purification Protocols
Protocol A: Optimized Recrystallization from Isopropanol
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 20-25 mL) and bring the mixture to a gentle boil with stirring.
-
Clarification: Continue adding small portions of hot isopropanol until the solid is completely dissolved. Note: Avoid adding a large excess of solvent, as this will reduce your recovery.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add 50-100 mg of activated charcoal. Re-heat to boiling for 5 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a Celite® pad into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
-
Validation: Check the melting point and assess purity by HPLC or TLC. The mother liquor can be concentrated to recover a second crop if necessary.
Protocol B: Flash Column Chromatography on Silica Gel
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.
-
Column Packing: Wet-pack a glass column with silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with the initial low-polarity mobile phase. Increase the polarity gradually (gradient elution) to 80:20 Hexane:Ethyl Acetate. The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the combined fractions using NMR and/or HPLC.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when handling this compound?
-
A: While specific toxicity data is limited, it is prudent to treat this compound with care. Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or chemical fume hood, and wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
-
Q: Can the nitro group be accidentally reduced during workup?
-
A: Yes. The nitro group can be sensitive to certain reducing agents. Avoid using reactive metals (e.g., zinc, iron) or strong reducing agents (e.g., sodium borohydride in certain conditions) during the workup unless reduction is the intended next step.[1] The related 3-amino derivative is a known compound, suggesting this reduction is a feasible reaction.
-
-
Q: What is the best way to store the purified compound?
-
A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light to prevent potential photodegradation.[5]
-
Section 5: Visual Workflow
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial purity assessment of the crude product.
Caption: Decision workflow for purifying the target compound.
References
-
ChemBK. 1-(3-Nitro-10,11-Dihydro-5H-Dibenzo[B,F]Azepin-5-Yl)Ethanone(WXC03006). [Link]
-
LookChem. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. [Link]
-
PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
-
Sciencemadness.org. Isolation, Purification and Chromatography of Nitro Compounds and Explosives. [Link]
-
RSC Publishing. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. [Link]
- Google Patents.
-
PubMed. Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. [Link]
-
ResearchGate. Innovative green supercritical fluid chromatography development for the determination of polar compounds | Request PDF. [Link]
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- 2. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone CAS#: 79752-03-7 [m.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing Synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Welcome to the technical support resource for the synthesis and optimization of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS: 79752-03-7). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Overview of the Synthetic Pathway
The synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is typically achieved via a two-step process starting from 10,11-dihydro-5H-dibenzo[b,f]azepine (also known as iminodibenzyl).
-
N-Acetylation: The secondary amine of the dibenzoazepine core is first protected and activated by an acetyl group.
-
Electrophilic Nitration: The resulting N-acetylated intermediate undergoes regioselective nitration to introduce a nitro group onto one of the aromatic rings.
This guide is structured to troubleshoot issues that may arise during each of these critical stages, as well as in the final purification and characterization of the product.
Caption: General two-step synthetic workflow.
Part 1: Troubleshooting N-Acetylation
The initial N-acetylation of 10,11-dihydro-5H-dibenzo[b,f]azepine is generally a high-yielding reaction. However, issues can arise from suboptimal conditions or reagent quality.
FAQ 1: My N-acetylation reaction has a low yield or fails to go to completion. What are the common causes?
Answer: A low yield in this step is often traced back to one of three factors: insufficient reactivity of the acylating agent, inadequate acid scavenging, or premature product precipitation.
-
Reagent Reactivity: While acetic anhydride is commonly used, its reactivity can be insufficient for complete conversion without extended reaction times or heating. Acetyl chloride is more reactive but generates HCl, which must be neutralized.
-
Acid Scavenging: When using acetyl chloride, the generated HCl can protonate the starting amine, rendering it unreactive. An organic base like triethylamine or pyridine should be used in stoichiometric amounts to neutralize the acid.
-
Solubility: The starting material and product have different solubilities. Ensure a suitable solvent (e.g., Dichloromethane, Dioxane) is used to keep all components in solution for the duration of the reaction.
Optimized Protocol 1: N-Acetylation with Acetyl Chloride
-
Dissolution: Dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine, which can be used in the next step or purified by recrystallization from ethanol.
Part 2: Optimizing and Troubleshooting Electrophilic Nitration
This step is the most critical and challenging part of the synthesis. The goal is to achieve high regioselectivity for the 3-position while minimizing side reactions.
Caption: Mechanism of electrophilic aromatic nitration.
FAQ 2: My nitration reaction is giving a low yield of the desired 3-nitro product. Why?
Answer: Low yields in aromatic nitration are typically due to poor temperature control, incorrect acid ratios, or insufficient reaction time.[1]
-
Temperature Control (Critical): Nitration is a highly exothermic reaction.[2] If the temperature rises uncontrollably (typically above 5-10 °C), it can lead to oxidation of the substrate and the formation of dark, tarry byproducts.[1] It also increases the rate of formation of undesired dinitro products.
-
Nitrating Agent: The combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4] The ratio of these acids is crucial for controlling the reaction rate.
-
Reaction Time: The reaction must be monitored carefully. Insufficient time leads to incomplete conversion, while excessively long times can promote the formation of side products.
FAQ 3: I am observing multiple spots on my TLC plate, indicating a mixture of isomers. How can I improve regioselectivity for the 3-position?
Answer: The N-acetyl group is an ortho, para-directing group. The formation of the 3-nitro isomer (para to the nitrogen) is electronically favored and sterically less hindered than the 4-position (ortho to the nitrogen). However, other isomers can form if conditions are not optimized.
-
Mechanism of Control: The bulky dibenzoazepine structure creates significant steric hindrance at the C-4 position. By keeping the reaction temperature low (0-5 °C), the kinetic product (C-3, para) is overwhelmingly favored over the thermodynamically less stable ortho-substituted product.
-
Solvent Effects: Using a solvent like acetic acid can sometimes modulate reactivity and improve selectivity compared to performing the reaction neat in sulfuric acid.
Table 1: Recommended Reaction Conditions for Regioselective Nitration
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ in Conc. H₂SO₄ | Generates the required NO₂⁺ electrophile efficiently.[4] |
| Temperature | 0 °C to 5 °C | CRITICAL . Minimizes oxidation and formation of undesired isomers.[1] |
| Addition Rate | Slow, dropwise addition | Controls the exotherm and maintains a low reaction temperature. |
| Stirring | Vigorous mechanical stirring | Ensures homogeneity and efficient heat transfer to the cooling bath. |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | Allows for determination of reaction completion and prevents over-reaction.[1] |
Optimized Protocol 2: Regioselective Nitration
-
Preparation: Add N-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Once the starting material is consumed, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum.
Part 3: Purification and Characterization
Proper purification and characterization are essential to confirm the identity and purity of the final product.
FAQ 4: What is the most effective method for purifying the final product?
Answer: The crude product is often a mixture containing the desired 3-nitro isomer along with small amounts of other isomers and unreacted starting material. A two-step purification process is recommended.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel (SiO₂) column is typically used.[5] A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 3:1 Hexane:Ethyl Acetate) will effectively separate the components.
-
Recrystallization: After column chromatography, the fractions containing the pure product can be combined, concentrated, and recrystallized from a suitable solvent like ethanol or glacial acetic acid to obtain a highly pure, crystalline solid.[1]
FAQ 5: What are the key analytical data to confirm the structure of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone?
Answer: A combination of NMR, IR, and Mass Spectrometry is used to confirm the structure. The introduction of the nitro group at the 3-position induces characteristic changes in the spectroscopic data.
Table 2: Key Spectroscopic Data for Product Characterization [5]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H-NMR | Acetyl Protons (CH₃) | δ 2.45 ppm (singlet) |
| Aromatic Proton (C4-H, ortho to NO₂) | δ ~8.2 ppm (doublet) | |
| Methylene Protons (CH₂-CH₂) | δ 3.2–3.6 ppm (multiplet) | |
| ¹³C-NMR | Carbonyl Carbon (C=O) | δ ~168.9 ppm |
| Nitro-substituted Carbon (C-3) | δ ~145-150 ppm | |
| IR Spectroscopy | C=O Stretch (Amide) | ~1673 cm⁻¹ |
| Asymmetric NO₂ Stretch | ~1528 cm⁻¹ | |
| Symmetric NO₂ Stretch | ~1345 cm⁻¹ | |
| Mass Spec (ESI-MS) | Molecular Ion Peak [M+H]⁺ | m/z 283.1 |
The absence of an N-H stretch (around 3300 cm⁻¹) in the IR spectrum confirms the successful acetylation of the nitrogen atom.[5]
References
-
PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
-
ResearchGate. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
-
NITRATION. Available from: [Link]
-
RSC Publishing. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
-
LookChem. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. Available from: [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Available from: [Link]
-
Nitration and aromatic reactivity. Available from: [Link]
-
Pharmaffiliates. 1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. Available from: [Link]
-
NIH. Strategies in the synthesis of dibenzo[b,f]heteropines. Available from: [Link]
-
ResearchGate. Nitration of Benzene at High-Concentrations of Sulfuric Acid. Available from: [Link]
-
NIH. Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Available from: [Link]
-
Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Available from: [Link]
-
ResearchGate. Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. Available from: [Link]
-
Nitration of Benzene at High-Concentrations of Sulfuric Acid. Available from: [Link]
-
PubMed Central. Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. Available from: [Link]
-
Chemistry Steps. Nitration of Benzene. Available from: [Link]
-
PubMed Central. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Available from: [Link]
-
PubMed Central. N-terminal Acetylation Stabilizes N-terminal Helicity in Lipid- and Micelle-bound α-Synuclein and Increases Its Affinity for Physiological Membranes. Available from: [Link]
-
Ubaya Repository. Process Design of Benzene Nitration. Available from: [Link]
Sources
Technical Support Center: Synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. We will delve into the mechanistic rationale behind side product formation and provide actionable troubleshooting strategies to optimize your experimental outcomes.
Synthesis Overview & Key Challenges
The synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone from 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) is typically a two-step process. While conceptually straightforward, success hinges on careful control of reaction conditions to mitigate the formation of several key side products.
The overall synthetic workflow is as follows:
The primary challenges in this synthesis are:
-
Ensuring complete N-acetylation to prevent side reactions at the nitrogen atom in the subsequent step.
-
Controlling the regioselectivity of the electrophilic nitration to favor the desired 3-position isomer.
-
Minimizing over-nitration (dinitration) and the formation of oxidative or N-nitroso side products.
Frequently Asked Questions (FAQs)
Q1: Why is N-acetylation necessary before the nitration step?
A: The N-acetylation step is crucial for two primary reasons:
-
Protection of the Amine: The secondary amine of the iminodibenzyl core is susceptible to oxidation by the strong nitric acid/sulfuric acid mixture used for nitration. The acetyl group protects the nitrogen, preventing degradation of the core structure.
-
Modulation of Reactivity and Directing Effects: The lone pair on the nitrogen atom makes the aromatic rings highly activated towards electrophilic substitution. Acetylation converts the activating amino group (-NH-) into a moderately deactivating, ortho-, para-directing acylamino group (-N(Ac)-). While deactivating, this still allows the nitration to proceed in a more controlled manner. Surprisingly, the primary product is the 3-nitro isomer, which is meta to the acylimino group. This outcome is a known peculiarity of this specific heterocyclic system, where the nitro group enters the meta position of the acylimino group[1].
Q2: What are the optimal conditions for the N-acetylation reaction?
A: High yields (85-95%) can be achieved by refluxing iminodibenzyl with an excess of acetic anhydride. Using acetic anhydride as both the reagent and solvent can drive the reaction to completion[2]. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
| Parameter | Recommended Condition | Rationale |
| Acetylating Agent | Acetic Anhydride | Less volatile and easier to handle than acetyl chloride. Excess serves as solvent. |
| Stoichiometry | >4 equivalents | Ensures reaction goes to completion. |
| Temperature | 120-125 °C (Reflux) | Reaction is slow at lower temperatures[2]. |
| Reaction Time | 3-4 hours | Typical time required for completion at reflux[2]. |
| Monitoring | TLC | Essential to confirm the absence of starting material before workup. |
Q3: Why is strict temperature control (0-5 °C) required during nitration?
A: Electrophilic nitration is a highly exothermic reaction. Maintaining a low temperature is critical to:
-
Prevent Dinitration: The mononitrated product is still susceptible to a second nitration, especially at higher temperatures. This leads to the formation of dinitro byproducts.
-
Reduce Oxidative Side Products: The strong acid mixture can cause unwanted oxidation of the substrate at elevated temperatures.
-
Ensure Safety: Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety hazard.
Troubleshooting Guide: Side Product Formation
This section addresses the most common issues encountered during the synthesis, focusing on the identity and cause of side products.
Q4: My TLC plate shows multiple spots after nitration. What are the likely side products?
A: The appearance of multiple spots is a common issue and typically points to a mixture of the desired product and one or more side products. The most probable culprits are detailed below.
Troubleshooting Table
| Observed Problem | Potential Side Product | Probable Cause | Recommended Solution |
| Spot with higher Rf than product | Unreacted 5-Acetyl-iminodibenzyl | Insufficient nitrating agent; reaction time too short; temperature too low. | Use 0.9-1.0 molar equivalent of nitric acid[1]. Ensure slow, controlled addition of substrate to the acid mixture. Allow sufficient reaction time. |
| Spot(s) with lower Rf than product | Dinitro derivatives (e.g., 3,7-dinitro) | Temperature too high (>10 °C); excess nitric acid used; rapid addition of reagents causing local hot spots. | Maintain strict temperature control (0-5 °C) using an ice/salt bath. Add the substrate solution dropwise to the nitrating mixture. Use no more than one equivalent of HNO₃. |
| Spot very close to the product Rf | Other mononitro isomers (e.g., 1-nitro) | The directing effect is not perfectly selective. | While the 3-nitro isomer is favored[1], minor isomers can form. Careful purification via column chromatography or fractional recrystallization is required. |
| Yellowish/oily crude product, unusual TLC spot | N-Nitroso impurity (5-nitroso-iminodibenzyl) | Incomplete acetylation in the first step. Unprotected secondary amine reacts with nitrous acid (HNO₂), a common impurity in nitric acid. | Ensure the acetylation step goes to completion (confirm by TLC). Use fresh, high-purity nitric acid. Consider adding a small amount of urea to the reaction mixture to scavenge any nitrous acid. |
Q5: The yield of my final product is consistently low. What are the most likely causes?
A: Low yield can stem from issues in either the acetylation or nitration step.
-
Incomplete Acetylation: As discussed in Q4, if the starting iminodibenzyl is not fully acetylated, it will be consumed by side reactions (oxidation, nitrosation) during nitration, thereby lowering the potential yield of the desired product.
-
Hydrolysis during Workup: The N-acetyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially if heated. During the nitration workup (quenching on ice), the solution is still strongly acidic. Ensure the product is filtered and washed with cold water promptly to minimize contact time.
-
Mechanical Losses: The final product may require careful purification. Significant material can be lost during multiple recrystallization or chromatography steps if not optimized.
Q6: Can you provide a detailed protocol for the nitration step that minimizes side products?
A: This protocol is adapted from established procedures and is designed for controlled nitration[1].
Materials:
-
5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine (1 equivalent)
-
Concentrated Sulfuric Acid (98%) (~10-20x weight of substrate)
-
Concentrated Nitric Acid (70%) (0.95 equivalents)
-
Ice bath, magnetic stirrer, dropping funnel
Step-by-Step Protocol:
-
Prepare the Nitrating Mixture: In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to 0 °C in an ice/salt bath. Slowly add the concentrated nitric acid while maintaining the temperature below 5 °C.
-
Prepare Substrate Solution: Dissolve the 5-acetyl-iminodibenzyl in a minimal amount of concentrated sulfuric acid in a separate flask, cooling as necessary.
-
Perform Nitration: Add the substrate solution dropwise from the dropping funnel to the cold, stirring nitrating mixture over 30-60 minutes. Crucially, ensure the internal temperature never exceeds 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC (quench a small aliquot in ice water, extract with ethyl acetate, and spot on a TLC plate).
-
Workup: Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The crude 3-nitro product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.
-
Drying: Dry the crude product under vacuum. The product can then be purified by recrystallization (e.g., from acetic acid or ethanol)[1].
References
- Google Patents. EP1748988B1 - A process for the preparation of iminostilbene derivatives.
-
European Publication Server. A PROCESS FOR THE PREPARATION OF IMINOSTILBENE DERIVATIVES - Patent 1748988. Available from: [Link]
- Google Patents. CN103288737A - Synthesis method of iminostilbene.
-
Digital Commons @ Andrews University. The Synthesis and Characterization of Novel Imino Stilbenes. Available from: [Link]
-
Patsnap. Method for synthesizing iminostilbene - Eureka. Available from: [Link]
-
ACS Publications. A New Industrial Process for 10-Methoxyiminostilbene: Key Intermediate for the Synthesis of Oxcarbazepine. Available from: [Link]
-
PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
-
RSC Publishing. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link]
-
LookChem. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. Available from: [Link]
-
PubChem. 10,11-Dihydro-5-nitroso-5H-dibenz(b,f)azepine. Available from: [Link]
-
ResearchGate. Friedel-Crafts chemistry. Part 40. An expedient novel synthesis of some dibenz-azepines, -azocines, 11H-benzo[f]pyrido[2,3-b]azepines and 6H-benzo[g]pyrido[2,3-c]azocines. Available from: [Link]
-
Elsevier. Nitration and aromatic reactivity. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
-
Pharmaffiliates. (S)-5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl acetate. Available from: [Link]
-
Pharmaffiliates. 5-Nitroso-10,11-dihydro-5H-dibenzo[b,f]azepine. Available from: [Link]
-
Beilstein Journals. Strategies in the synthesis of dibenzo[b,f]heteropines. Available from: [Link]
-
ResearchGate. A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. Available from: [Link]
- Google Patents. US3178406A - Nitrates of s-acymminoimbenzyls.
-
PubMed. Synthesis, anticonvulsant properties and pharmacokinetic profile of novel 10,11-dihydro-10-oxo-5H-dibenz/b,f/azepine-5-carboxamide derivatives. Available from: [Link]
-
ResearchGate. Nitration of benzyl derivatives of acetylated hexaazaisowurtzitane. Available from: [Link]
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Technical Support Center: Stability Testing of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the stability testing of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (CAS No. 79752-03-7). This document provides a comprehensive overview of potential stability issues, troubleshooting guides for common experimental challenges, and detailed protocols for a robust stability testing program, grounded in established scientific principles and regulatory expectations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone.
Q1: What are the key structural features of this molecule that could influence its stability?
A1: The stability of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is primarily influenced by three key structural motifs:
-
The Nitroaromatic Group: The nitro group on the dibenzazepine ring is an electron-withdrawing group that can be susceptible to reduction and may impart photosensitivity to the molecule.[1]
-
The N-Acetyl Group: The ethanone (acetyl) group attached to the nitrogen of the azepine ring introduces an amide-like linkage. Amides can be susceptible to hydrolysis under acidic or basic conditions.
-
The Dibenzo[b,f]azepine Core: This tricyclic system, while relatively stable, can be subject to oxidation and thermal stress, similar to other dibenzazepine derivatives like carbamazepine.[2]
Q2: What are the expected degradation pathways for this compound?
A2: Based on its structure, the following degradation pathways are anticipated:
-
Hydrolysis: The N-acetyl group may hydrolyze under strong acidic or basic conditions to yield 3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine and acetic acid.
-
Reduction: The nitro group is a primary target for reduction, which can lead to the formation of the corresponding amino derivative. This can occur under reducing conditions or potentially through photolytic pathways.[3]
-
Photodegradation: Nitroaromatic compounds can be photolabile.[4] Exposure to UV or visible light may lead to complex degradation pathways, including the reduction of the nitro group or other rearrangements.
-
Oxidation: The dibenzazepine nucleus, particularly the dihydroazepine ring, could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Thermal Degradation: High temperatures can induce degradation, possibly through cleavage of the N-acetyl group or other fragmentation of the tricyclic core.[2]
Q3: What are the recommended storage conditions for this compound?
A3: Based on its chemical structure, it is recommended to store 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone in a cool, dry, and dark environment.[5] A refrigerator at 2-8°C is a suitable storage temperature.[6] It should be protected from light and moisture to minimize the risk of photodegradation and hydrolysis. Inert atmosphere packaging (e.g., under argon or nitrogen) may be considered for long-term storage to prevent oxidation.
Q4: What analytical techniques are most suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical technique recommended.[7] This method should be capable of separating the parent compound from all potential degradation products. UV detection would be appropriate given the chromophores in the molecule. Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and characterization of degradation products.[7]
II. Troubleshooting Guides
This section provides practical advice for overcoming common challenges encountered during stability studies.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Suboptimal column chemistry. 3. Co-elution of degradants. | 1. Adjust the mobile phase pH to ensure the analyte and degradants are in a suitable ionization state. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the best selectivity. 3. Modify the gradient profile or the organic modifier to improve separation. |
| Appearance of unexpected peaks in the chromatogram of control samples. | 1. Contamination of the solvent or glassware. 2. Degradation of the compound in the analytical solvent. 3. Interaction with the HPLC system. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Evaluate the stability of the compound in the chosen diluent. If unstable, prepare samples immediately before analysis or use a more inert solvent. 3. Prime the HPLC system thoroughly and check for carryover. |
| Mass balance is not achieved (sum of parent and degradants is less than 100%). | 1. Formation of non-UV active degradants. 2. Precipitation of the compound or degradants. 3. Adsorption of the compound or degradants onto container surfaces. 4. Formation of volatile degradants. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with UV to detect non-chromophoric species. 2. Visually inspect samples for precipitation. If observed, use a different solvent or adjust the concentration. 3. Use silanized glassware or low-adsorption vials. 4. Use Gas Chromatography-Mass Spectrometry (GC-MS) for headspace analysis if volatile degradants are suspected. |
| Inconsistent results between replicate experiments. | 1. Inhomogeneous sample preparation. 2. Fluctuations in experimental conditions (e.g., temperature, light exposure). 3. Variability in the analytical method. | 1. Ensure complete dissolution and thorough mixing of samples. 2. Tightly control all experimental parameters. Use calibrated and validated equipment (e.g., stability chambers). 3. Ensure the analytical method is fully validated for precision, accuracy, and robustness. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a comprehensive stability testing program in line with ICH guidelines.[8]
A. Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9][10][11]
1. Preparation of Stock Solution: Prepare a stock solution of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a stability chamber at 80°C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the chosen solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose the solid compound and a solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][13][14]
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
-
3. Analysis of Stressed Samples: Analyze all samples using a validated stability-indicating HPLC method. The method should demonstrate specificity, allowing for the separation of the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
B. Long-Term and Accelerated Stability Studies
These studies are performed on the drug substance to determine its shelf-life and recommended storage conditions.
1. Protocol:
-
Package the drug substance in containers that simulate the proposed commercial packaging.
-
Store the samples under the following conditions as per ICH Q1A(R2) guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay, degradation products, and any other relevant quality attributes.
IV. Visualization of Workflows and Pathways
A. Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
B. Potential Degradation Pathways
Caption: Potential Degradation Pathways.
V. Data Summary
The following table summarizes the key physicochemical properties of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone.
| Property | Value | Source |
| CAS Number | 79752-03-7 | [3][6][15] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [3][15] |
| Molecular Weight | 282.29 g/mol | [3][15] |
| Melting Point | ≥145°C | [5] |
| Boiling Point | 524.6°C at 760 mmHg | [5] |
| Water Solubility | 42.3 mg/L | [16][17] |
| Appearance | Data not available | |
| LogP | 2.53 | [16][17] |
VI. References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
Hydrolysis and stability of acetylsalicylic acid in stearylamine-containing liposomes. International journal of pharmaceutics, 53(3), 217-224. Available at: [Link]
-
A process for the preparation of iminostilbene derivatives. Google Patents. Available at:
-
ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Available at: [Link]
-
Joyce, J. R., Bal, T. S., Ardrey, R. E., Stevens, H. M., & Moffat, A. C. (1984). The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. Biomedical mass spectrometry, 11(6), 284-289. Available at: [Link]
-
Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. ResearchGate. Available at: [Link]
-
1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one | Pharmaffiliates. Available at: [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 13(15), 10183–10189. Available at: [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 124(3), 635-641. Available at: [Link]
-
A process for the preparation of iminostilbene derivatives. Google Patents. Available at:
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives. RSC Advances. Available at: [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-56. Available at: [Link]
-
Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Publishing. Available at: [Link]
-
Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate. ResearchGate. Available at: [Link]
-
Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC. Available at: [Link]
-
Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepin. RSC Publishing. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Stability-Indicating Methods for the Determination of Third-Generation Antiepileptic Drugs and Their Impurities. ResearchGate. Available at: [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7543. Available at: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(21), 5005. Available at: [Link]
-
The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for. OSTI.GOV. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Photochemical generation of nitric oxide from nitro-containing compounds: possible relation to vascular photorelaxation phenomena. Biochemical and biophysical research communications, 207(2), 603-608. Available at: [Link]
-
[Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives]. Die Pharmazie, 27(1), 32-42. Available at: [Link]
-
Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Degradation of the long-resistant pharmaceutical compounds carbamazepine and diatrizoate using mixed microbial culture. Applied microbiology and biotechnology, 97(14), 6489-6498. Available at: [Link]
-
Determination of carbamazepine and its impurities iminostilbene and iminodibenzyl in solid dosage form by column high-performance liquid chromatography. Semantic Scholar. Available at: [Link]
-
Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 773. Available at: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. Available at: [Link]
-
Thermoanalytical studies of carbamazepine: hydration/dehydration, thermal decomposition, and solid phase transitions. Brazilian Journal of Pharmaceutical Sciences, 50(1), 101-112. Available at: [Link]
-
Hydrolysis and stability of acetylsalicylic acid in stearylamine-containing liposomes. International Journal of Pharmaceutics, 53(3), 217-224. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 11. biopharminternational.com [biopharminternational.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone CAS#: 79752-03-7 [m.chemicalbook.com]
- 17. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | 79752-03-7 [chemicalbook.com]
Troubleshooting in vitro assays with 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Technical Support Center: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting support for researchers utilizing 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (CAS: 79752-03-7) in in vitro assays. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common experimental hurdles, ensuring data integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and behavior of this compound.
Q1: What are the recommended solvent and storage conditions for this compound?
A: Due to its low aqueous solubility, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone should be dissolved in an anhydrous polar aprotic solvent.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation: Prepare a high-concentration primary stock (e.g., 10-50 mM) in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing. For long-term storage, aliquot the primary stock into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light.[1]
Q2: I'm observing unexpected or high levels of cytotoxicity in my cell-based assay. What are the potential causes?
A: Unexpected cytotoxicity can stem from several properties of the dibenzo[b,f]azepine scaffold and, most notably, the nitroaromatic moiety.
-
Metabolic Activation of the Nitro Group: The nitro group (-NO2) can be enzymatically reduced by cellular reductases to form highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives.[2] These species can induce cellular stress, form DNA adducts, and lead to cytotoxicity that is independent of the compound's primary mechanism of action.[3] This dual nature of the nitro group means it can act as both a pharmacophore and a toxicophore.[3]
-
Off-Target Effects: The dibenzo[b,f]azepine core is a privileged scaffold known to interact with a wide range of biological targets, including GPCRs and ion channels.[4] The observed cytotoxicity may be a result of unintended interactions with essential cellular pathways.[5][6] It is crucial to perform counter-screens or consult literature on related analogs to understand potential off-target profiles.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically well below 0.5% (v/v). Always include a vehicle control (medium + equivalent DMSO concentration) in your experimental design.
Q3: My compound appears to be precipitating when I add it to the aqueous assay medium. How can I prevent this?
A: This is a common issue stemming from the compound's low aqueous solubility (reported as >42.3 µg/mL, which is relatively low for many in vitro assays).[7][8] Precipitation can lead to dramatically reduced compound exposure and highly variable results.
-
Cause: When a concentrated DMSO stock is diluted directly into an aqueous buffer, the localized DMSO concentration can drop rapidly, causing the poorly soluble compound to crash out of solution.
-
Solution: Employ a serial dilution strategy. First, create an intermediate dilution of your DMSO stock in pure cell culture medium or assay buffer. Vortex or mix gently. This intermediate stock can then be used for the final dilutions in the assay plate. This stepwise process allows for a more gradual solvent exchange, keeping the compound in solution. See the workflow diagram in Section 2.2.
-
Verification: Before treating cells or initiating an assay, visually inspect the final diluted compound in the assay plate under a microscope for any signs of precipitation.
Q4: Could this compound interfere with my fluorescence- or absorbance-based assay readout?
A: Yes, interference is possible. Aromatic tricyclic structures can exhibit intrinsic fluorescence (autofluorescence). Furthermore, the nitro group can impart a yellow color, which may interfere with colorimetric assays (e.g., MTT assay).
-
Recommendation: It is essential to run parallel control experiments containing only the compound in the assay medium (no cells or enzymes).
-
For Fluorescence Assays: Measure the fluorescence of the compound-only wells at the same excitation/emission wavelengths used for your assay probe to quantify its autofluorescence contribution.
-
For Absorbance Assays: Measure the absorbance of the compound-only wells to determine its contribution to the signal. This background value should be subtracted from all experimental wells.
-
Section 2: Core Troubleshooting Guide: Compound Preparation & Handling
Proper handling is the foundation of a reproducible experiment. This section provides validated protocols to mitigate common errors.
Stock Solution Preparation and Quality Control
This protocol ensures the creation of a reliable and stable compound stock.
| Parameter | Recommendation | Rationale & QC Check |
| Solvent | Anhydrous DMSO | Minimizes compound degradation via hydrolysis. |
| Concentration | 10-50 mM | Provides a concentrated stock for serial dilutions, minimizing the final DMSO % in the assay. |
| Dissolution | Vortex thoroughly. Gentle warming (to 37°C) may be used if necessary. | QC: Visually inspect for any undissolved particulate matter against a light source. |
| Aliquoting | Prepare single-use aliquots (e.g., 10-20 µL). | Prevents contamination and degradation from repeated freeze-thaw cycles. |
| Storage | -20°C or -80°C, protected from light. | Ensures long-term chemical stability. |
Validated Workflow for Dilution into Aqueous Media
This workflow is designed to prevent compound precipitation during dilution into aqueous assay buffers or cell culture media. Following this process is critical for achieving accurate and consistent effective concentrations.
Caption: Workflow for serial dilution to prevent compound precipitation.
Section 3: Troubleshooting Specific Assay Platforms
Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo®)
Problem: You observe dose-independent cytotoxicity, an unusually high background signal, or results that are inconsistent with a secondary orthogonal assay.
Causality & Expert Analysis: Nitroaromatic compounds can directly interfere with the redox chemistry of tetrazolium-based assays (MTT, MTS) or the enzymatic activity of luciferase-based assays (CellTiter-Glo®).
-
MTT/MTS Interference: The reduction of the nitro group can compete with or interfere with the cellular reduction of the tetrazolium dye, leading to either false positive or false negative results.
-
Luciferase Inhibition: Many small molecules can directly inhibit luciferase enzymes. If your compound inhibits luciferase, it will appear as increased cytotoxicity in a CellTiter-Glo® assay because the signal (ATP-dependent light production) will be artificially lowered.[9]
Self-Validating Protocol: Assay Interference Control
-
Prepare a standard assay plate, but use cell-free media.
-
Add a serial dilution of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone to the wells, identical to your experimental plate.
-
Add the assay reagent (e.g., MTT reagent or CellTiter-Glo® reagent).
-
Incubate for the standard amount of time and read the plate.
-
Interpretation: Any signal generated in these wells is due to direct chemical interference. This background should be subtracted from your experimental data, or if the interference is significant and dose-dependent, an alternative, non-enzymatic readout (e.g., crystal violet staining or direct cell counting) should be used for confirmation.
Enzyme Inhibition Assays
Problem: You are determining an IC50 value, but the inhibition curve is shallow, or the values are not reproducible between experiments.
Causality & Expert Analysis: This issue often points back to compound stability or solubility in the specific buffer system used.
-
Compound Aggregation: At concentrations above its solubility limit in the assay buffer, the compound can form aggregates. These aggregates can non-specifically inhibit enzymes, leading to weak, variable inhibition and poorly defined IC50 curves.
-
Time-Dependent Inhibition: The acetyl group on the azepine nitrogen could potentially be labile under certain pH or enzymatic conditions, or the compound may form covalent adducts, leading to time-dependent effects.
Caption: Decision workflow for troubleshooting inconsistent IC50 data.
Section 4: Understanding the Nitroaromatic Moiety: A Deeper Dive
The presence of the 3-nitro group is a critical structural feature that warrants special consideration in the interpretation of any biological data.
Mechanism of Reductive Activation: In the low-oxygen environment inside a cell, one-electron and two-electron reductases (e.g., cytochrome P450 reductases) can reduce the aromatic nitro group. This process is not a simple detoxification step; it generates progressively more reactive and potentially toxic species.
Sources
- 1. echemi.com [echemi.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies in the synthesis of dibenzo[ b,f]heteropines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | 79752-03-7 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Welcome to the technical support center for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate your research and enhance the bioactivity of this compound. The dibenzo[b,f]azepine scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and strategic modifications can unlock potent biological activities.[1][2] This resource aims to empower you with the necessary knowledge to overcome common experimental hurdles and explore novel avenues for bioactivity enhancement.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
Q1: I'm observing poor solubility of the compound in my aqueous assay buffer, leading to inconsistent results. What can I do?
A1: Poor aqueous solubility is a common challenge with organic molecules like this dibenzoazepine derivative.[3][4][5] It can lead to an underestimation of potency and high variability in your data.[3][4] Here’s a systematic approach to address this:
-
Underlying Cause: The planar, rigid structure of the dibenzoazepine core and the lipophilic nature of the molecule contribute to low aqueous solubility.
-
Step-by-Step Solutions:
-
Co-solvent Optimization: While you are likely using a stock solution in an organic solvent like DMSO, the final concentration of the co-solvent in your assay should be minimized (ideally <0.5%) to avoid solvent-induced artifacts.[6] Experiment with small, incremental increases in the co-solvent percentage, but be mindful of its potential effects on your biological system.
-
pH Adjustment: The solubility of compounds with amine functionalities can be pH-dependent. If your assay permits, explore a range of pH values for your buffer to identify a pH where the compound is more soluble.
-
Use of Solubilizing Excipients: Consider the inclusion of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins (e.g., HP-β-CD) in your assay buffer.[6] These agents can form complexes with the compound, enhancing its apparent solubility.[6]
-
Sonication: Briefly sonicating your final compound dilution in the assay buffer can help to break down small aggregates and improve dissolution.[3]
-
| Parameter | Recommendation | Rationale |
| Final DMSO Concentration | < 0.5% | Minimize solvent toxicity and non-specific effects. |
| pH Range | Assay-dependent | Exploit potential ionization to increase solubility. |
| Excipients | Non-ionic surfactants, cyclodextrins | Enhance solubility through micelle or inclusion complex formation. |
Q2: My compound shows low activity in cell-based assays, which I suspect is due to poor cell permeability. How can I investigate and improve this?
A2: Poor cell permeability can be a significant barrier to observing the desired biological effect of an intracellularly acting compound.[7][8]
-
Investigating Permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay can provide a good initial assessment of a compound's passive diffusion across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay provides a more biologically relevant measure of permeability, as it accounts for both passive diffusion and active transport mechanisms.
-
-
Strategies for Enhancement:
-
Structural Modification: While this is a longer-term strategy, medicinal chemistry efforts could focus on introducing functionalities that improve permeability. This might involve reducing the number of hydrogen bond donors or masking polar groups that hinder membrane transit.[9]
-
Formulation with Permeation Enhancers: For in vitro studies, non-toxic permeation enhancers can be explored, although their use needs to be carefully validated to ensure they don't interfere with the assay.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the compound to be more lipophilic and membrane-permeable. Once inside the cell, enzymatic cleavage would release the active compound. A common approach is the esterification of carboxylic acid groups to mask charged moieties.[8]
-
Q3: I am concerned about the metabolic stability of the nitro group in my compound. How might this affect my results and how can I assess it?
A3: The nitroaromatic group can be susceptible to metabolic reduction, which could lead to altered bioactivity or the formation of potentially toxic metabolites.[10][11][12][13]
-
Potential Metabolic Pathway: The nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group.[12] These reactions are often catalyzed by nitroreductases present in mammalian cells and gut microbiota.[12]
-
Assessing Metabolic Stability:
-
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or S9 fractions (containing phase I and phase II metabolic enzymes) is a standard method to assess its metabolic stability. The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Hepatocyte Stability Assays: Using primary hepatocytes provides a more complete picture of metabolism as they contain a full complement of metabolic enzymes and cofactors.
-
-
Addressing Instability: If metabolic instability is confirmed, medicinal chemistry strategies can be employed. This could involve replacing the nitro group with a more stable electron-withdrawing group or modifying the surrounding chemical environment to sterically hinder enzymatic access to the nitro group.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of action for a compound with this dibenzoazepine scaffold and a nitro group?
A1: The dibenzoazepine core is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1][14] The presence of the nitro group adds another layer of potential activity.
-
Neurological Targets: Dibenzoazepine derivatives have a rich history as modulators of the central nervous system, including acting as antidepressants and anticonvulsants.[1][14] Therefore, potential targets could include neurotransmitter receptors and transporters.
-
Anticancer Activity: Some dibenzoazepine derivatives have demonstrated anticancer properties.[15]
-
Reactive Oxygen Species (ROS) Modulation: The nitro group can be involved in redox cycling, potentially leading to the generation of reactive oxygen species (ROS).[12] While excessive ROS can be damaging, modulated ROS levels are involved in various signaling pathways.[16] It is plausible that the compound's bioactivity could be linked to its ability to induce or quench ROS.
Q2: How can I design an experiment to investigate if my compound's bioactivity is mediated by ROS?
A2: To investigate the role of ROS, you can employ a combination of fluorescent probes and antioxidant rescue experiments.
-
Detection of Intracellular ROS:
-
Antioxidant Rescue Experiment:
-
Co-treat your cells with your compound and a known antioxidant, such as N-acetylcysteine (NAC). If the biological effect of your compound is diminished in the presence of the antioxidant, it suggests that ROS are playing a mechanistic role.
-
Q3: What are some derivatization strategies to potentially enhance the bioactivity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone?
A3: Enhancing bioactivity through chemical modification is a cornerstone of drug discovery. Here are a few potential strategies:
-
Modification of the Acetyl Group: The acetyl group at the 5-position can be modified to explore structure-activity relationships (SAR). For example, replacing it with longer alkyl chains, aromatic rings, or groups capable of forming specific hydrogen bonds could modulate target binding.
-
Substitution on the Aromatic Rings: Introducing substituents on the aromatic rings can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For example, adding electron-donating or electron-withdrawing groups can fine-tune the compound's reactivity and target interactions.
-
Bioisosteric Replacement of the Nitro Group: If the nitro group is found to be metabolically labile or a source of toxicity, it could be replaced with a bioisostere, such as a cyano or a sulfonyl group, to maintain the electron-withdrawing nature while potentially improving the pharmacokinetic profile.
Section 3: Experimental Protocols
Protocol 1: Assessment of Neuroprotective Activity in a SH-SY5Y Cell Model of Oxidative Stress
This protocol outlines a cell-based assay to evaluate the potential neuroprotective effects of the compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.[21]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Remove the compound-containing medium and expose the cells to H₂O₂ for 4 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the H₂O₂-containing medium and wash the cells with PBS.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure changes in intracellular ROS levels.[20]
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
-
DCFH-DA
-
H₂O₂ (as a positive control)
-
Culture medium
-
PBS
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the compound for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the untreated control to determine the fold change in ROS production.
Section 4: Visualizations
Caption: A typical experimental workflow for characterizing and enhancing the bioactivity of a novel compound.
Caption: The reductive metabolic pathway of a nitroaromatic compound.
References
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Technical Support Center: Troubleshooting Artifacts in Experiments with 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Welcome to the technical support guide for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (CAS 79752-03-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental artifacts associated with this compound. Our approach is rooted in explaining the causal mechanisms behind these issues, providing you with the expertise to generate reliable and reproducible data.
Section 1: Foundational Knowledge & Purity Assessment
Before troubleshooting experimental outcomes, it is critical to establish a baseline for your starting material. Artifacts often originate from impure reagents or a misunderstanding of the compound's fundamental properties.
FAQ: What are the key chemical properties and expected analytical data for this compound?
Understanding the baseline physicochemical and spectroscopic data is the first step in identifying deviations. The presence of the nitro group and the acetylated azepine nitrogen are key determinants of its chemical behavior.[1]
Table 1: Physicochemical and Spectroscopic Reference Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 79752-03-7 | [2][3] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 282.29 g/mol | [1][2] |
| Melting Point | 157-158 °C | [4][5] |
| ¹H-NMR (DMSO-d₆, 400 MHz) | Acetyl (CH₃): δ 2.45 (s)Aromatic H (C3-nitro): δ 8.18 (d)Methylene (CH₂): δ 3.2–3.6 (m) | [1] |
| ¹³C-NMR | Carbonyl (C=O): δ 168.9 ppmNitro-substituted Aromatic C: δ 145–150 ppm | [1] |
| IR Spectroscopy | C=O stretch: ~1673 cm⁻¹Asymmetric NO₂: ~1528 cm⁻¹Symmetric NO₂: ~1345 cm⁻¹ | [1] |
| ESI-MS | [M+H]⁺: m/z 282.1 |[1] |
FAQ: How can I assess the purity of my starting material before beginning my experiments?
Initial purity verification is a non-negotiable step. Assuming 98%+ purity as stated by a supplier without in-house confirmation can lead to misinterpretation of results.[6]
A multi-faceted approach is recommended:
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for purity assessment. A well-developed reversed-phase method should show a single major peak. See Section 4 for a starting method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the main peak corresponds to the compound (m/z 282.1 for [M+H]⁺) and helps tentatively identify impurities.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR can quickly reveal the presence of residual solvents or significant organic impurities that may not be visible by UV detection in HPLC.
Section 2: Stability and Degradation Artifacts
This compound's structure contains moieties susceptible to degradation under common experimental conditions. Identifying and preventing these reactions is crucial.
FAQ: My compound appears to be degrading during my experiment, especially in biological media. What is the most likely cause?
The most common artifact is the reduction of the aromatic nitro group (NO₂) to an amino group (NH₂) .[1] This transformation results in the formation of 1-(3-Amino-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (MW: 252.31 g/mol ).
Causality: Nitroaromatic compounds are known to be susceptible to chemical and metabolic reduction. This process can be catalyzed by enzymes in biological systems (e.g., nitroreductases) or by reducing agents present in your experimental buffer (e.g., thiols like DTT). Studies on structurally related nitrobenzodiazepines have demonstrated their instability in blood, where they are readily converted to their amino metabolites.[7] This instability is exacerbated at higher temperatures (37°C) and in the presence of bacterial contamination.[7]
Caption: Primary degradation pathway via nitro group reduction.
FAQ: How can I prevent the reduction of the nitro group?
Prevention is key. Consider the following strategies:
-
Sample Handling: For biological samples, it is advised to add a preservative like sodium fluoride, store them at -20°C, and perform analysis as quickly as possible, preferably within a week of collection.[7]
-
Buffer Composition: Avoid strong reducing agents in your buffers if possible. If required, run a control experiment with the compound in the buffer alone to quantify the rate of degradation.
-
Inert Atmosphere: For sensitive chemical reactions, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent reduction from atmospheric components or contaminants.
-
Temperature Control: Keep samples cold (4°C or on ice) whenever possible to slow the rate of degradation. As shown with related compounds, stability decreases significantly at elevated temperatures.[7]
Section 3: Troubleshooting Chromatographic (HPLC) Artifacts
HPLC is the primary tool for analyzing this compound, but it is also a primary source of perceived artifacts if not properly controlled. Most issues fall into predictable categories.
Caption: General workflow for troubleshooting HPLC artifacts.
FAQ: I'm seeing an unexpected peak in my HPLC chromatogram. How do I identify it?
Follow a systematic process of elimination. The most common "unknown" peak is the amino-reduced form.
-
Analyze the Starting Material: Ensure the peak is not an impurity from the source vial.
-
Inject a Solvent Blank: Run your mobile phase/sample solvent through the system. This will identify "ghost peaks" caused by solvent impurities or carryover from previous injections.[8]
-
Check the Mass: Use LC-MS. An unknown peak with an [M+H]⁺ of m/z 253.1 strongly suggests it is the reduced amino-artifact.
-
Perform a Forced Degradation: Intentionally degrade a small sample of your compound (e.g., by adding a mild reducing agent like sodium bisulfite or by incubating in a biological matrix) and see if your peak of interest increases in size.
FAQ: My primary peak is tailing or showing poor symmetry. What's causing this?
Peak tailing is often a sign of undesirable secondary interactions between the compound and the stationary phase.
-
Cause: The dibenzazepine core contains a basic nitrogen atom which, even when acetylated, can interact with acidic residual silanols on the silica surface of C18 columns.
-
Solution 1 (Mobile Phase pH): Add a small amount of acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase. This protonates the silanols, minimizing the secondary interaction.
-
Solution 2 (Column Choice): Use a modern, end-capped column with low silanol activity.
-
Solution 3 (Sample Solvent): Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Dissolving a sample in a very strong solvent (like 100% Acetonitrile) can cause peak distortion.
Table 2: Common HPLC Artifacts and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Ghost Peaks | Contaminated mobile phase; Carryover from injector. | Use high-purity, HPLC-grade solvents; Run a needle wash program. |
| Retention Time Drift | Inconsistent mobile phase prep; Column temperature fluctuation; Column not equilibrated. | Prepare fresh mobile phase daily; Use a column oven for temperature control; Equilibrate column for at least 15-20 column volumes. |
| Baseline Noise/Drift | Mobile phase needs degassing; Contaminated solvents; Detector lamp failing. | Degas mobile phase; Use HPLC-grade solvents; Check detector lamp usage hours. |
Section 4: Protocols & Workflows
Protocol 1: Standard HPLC-UV Method for Purity Analysis
This is a robust starting point for analyzing 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. Method optimization may be required for complex matrices.[9]
Table 3: Example HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 2.7 µm | Standard reversed-phase chemistry suitable for this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 30% to 95% B over 8 minutes | A gradient is effective for separating the parent compound from potential impurities with different polarities. |
| Flow Rate | 0.4 mL/min | |
| Column Temp. | 40 °C | Elevated temperature improves peak efficiency and reduces viscosity. |
| Injection Vol. | 2 µL | |
| Detection | UV at 285 nm | A suitable wavelength for detecting the dibenzazepine chromophore.[9] |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | A solvent composition close to the starting mobile phase conditions prevents peak distortion. |
Protocol 2: Step-by-Step Guide to Investigating an Unknown Peak
Caption: Systematic workflow for identifying an unknown HPLC peak.
References
- 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone - Benchchem.
-
Robertson, M. D., & Drummer, O. H. (1998). Stability of nitrobenzodiazepines in postmortem blood. Journal of Forensic Sciences, 43(1), 5-8. [Link]
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol deriv
- 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone - ChemicalBook.
- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC - NIH.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- CAS 79752-03-7 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone - Alfa Chemistry.
- 1-(3-Nitro-10,11-Dihydro-5H-Dibenzo[B,F]Azepin-5-Yl)Ethanone(WXC03006) - ChemBK.
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- 79752-03-7 | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone - Moldb.
- 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone - Echemi.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
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Comparative analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone with similar compounds
An In-Depth Comparative Guide to 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone and Related Tricyclic Compounds
Authored by: A Senior Application Scientist
Abstract
The dibenzo[b,f]azepine scaffold is a cornerstone of medicinal chemistry, serving as the structural foundation for prominent drugs like the anticonvulsant carbamazepine and the antidepressant imipramine.[1] This guide provides a detailed comparative analysis of a specific derivative, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone , against its parent scaffold and clinically relevant analogs. We delve into its unique physicochemical and spectroscopic properties, contrast its potential biological activity through proposed experimental frameworks, and discuss the structure-activity relationships that distinguish it from established therapeutic agents. This document is intended for researchers and drug development professionals seeking to understand the nuanced impact of chemical modification on this privileged tricyclic system.
Introduction: The Dibenzo[b,f]azepine Core
The tricyclic dibenzo[b,f]azepine system, often referred to as the iminostilbene core when unsaturated, is a "privileged structure" in pharmacology. Its rigid, three-dimensional V-shape allows it to interact with a diverse array of biological targets, leading to a wide spectrum of therapeutic applications.[2] The two most notable examples are:
-
Carbamazepine: An anticonvulsant widely prescribed for epilepsy and neuropathic pain. Its mechanism primarily involves the blockade of voltage-gated sodium channels.[3]
-
Imipramine: One of the first tricyclic antidepressants, which functions by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine.
The subject of this guide, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (from here on referred to as Compound N-Ac-1 ), introduces two key modifications to the saturated 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) scaffold:
-
An N-acetyl group at the 5-position, which removes the basicity of the central nitrogen atom.
-
A nitro group at the 3-position, a potent electron-withdrawing group that significantly alters the electronic profile of one of the benzene rings.[4]
This analysis will compare Compound N-Ac-1 to its parent scaffold and the functional benchmarks, Carbamazepine and Imipramine, to elucidate how these structural changes translate to distinct chemical and biological properties.
Physicochemical and Spectroscopic Characterization
A molecule's identity and purity are established through its physical and spectral data. The introduction of the nitro and acetyl groups on Compound N-Ac-1 creates a distinct physicochemical profile compared to its relatives.
Comparative Physicochemical Properties
The following table summarizes key properties of Compound N-Ac-1 and its comparators.
| Property | Compound N-Ac-1 | Iminodibenzyl (Parent Scaffold) | Carbamazepine | Imipramine |
| Molecular Formula | C₁₆H₁₄N₂O₃[5] | C₁₄H₁₃N | C₁₅H₁₂N₂O | C₁₉H₂₄N₂ |
| Molecular Weight | 282.29 g/mol [5] | 195.26 g/mol | 236.27 g/mol | 280.40 g/mol |
| Melting Point | 157-158 °C[6] | 197 °C[7] | 190-193 °C | 174-175 °C |
| LogP (Predicted) | ~2.9 | 4.06[7] | ~2.4 | ~4.8 |
| Key Features | N-acetylation, C3-nitration | Unsubstituted core | C5-carboxamide, C10-C11 double bond | C5-alkylamine side chain |
Causality: The lower melting point of Compound N-Ac-1 compared to the parent iminodibenzyl, despite its higher molecular weight, can be attributed to the disruption of crystal lattice packing by the bulky and polar nitro and acetyl groups. Its predicted LogP suggests moderate lipophilicity, falling between the more polar Carbamazepine and the highly lipophilic Imipramine.
Spectroscopic Signature of Compound N-Ac-1
The structure of Compound N-Ac-1 is unequivocally confirmed by its spectral data.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. It shows strong absorption bands at approximately 1673 cm⁻¹ (C=O amide stretch) and distinct peaks at 1528 cm⁻¹ (asymmetric NO₂) and 1345 cm⁻¹ (symmetric NO₂). The absence of an N-H stretch around 3300 cm⁻¹ confirms the acetylation of the azepine nitrogen.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: A characteristic singlet appears around δ 2.45 ppm for the acetyl (CH₃) protons. The aromatic region (δ 6.8–8.2 ppm) is more complex than in the parent scaffold due to the deshielding effect of the nitro group, with the proton adjacent to the nitro group shifted significantly downfield to ~δ 8.18 ppm. The methylene protons (CH₂) of the dihydroazepine ring resonate as a multiplet between δ 3.2–3.6 ppm.[8]
-
¹³C-NMR: The carbonyl carbon of the acetyl group is readily identified at δ 168.9 ppm , while the carbon atom bearing the nitro group appears at the downfield end of the aromatic region (δ 145–150 ppm).[8]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) typically shows a protonated molecular ion peak at m/z 282.1 [M+H]⁺ . Key fragmentation pathways include the loss of the acetyl group, resulting in a fragment at m/z 240.1.[8]
Synthesis and Experimental Evaluation Workflow
To conduct a meaningful comparative analysis, a robust and reproducible experimental plan is essential. This section outlines the synthesis of Compound N-Ac-1 and a workflow for evaluating its potential neuroprotective activity.
General Synthetic Approach
Dibenzo[b,f]azepine derivatives are typically synthesized through multi-step processes involving cyclization reactions.[2][9] Compound N-Ac-1 can be prepared from the commercially available 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl).
Caption: General two-step synthesis of Compound N-Ac-1 from iminodibenzyl.
Experimental Protocol: Synthesis of Compound N-Ac-1
Causality: This two-step protocol is designed for efficiency and control. Nitration is performed first on the electron-rich aromatic rings. Acetylation is performed subsequently; performing it first would deactivate the rings, making nitration more difficult.
Step 1: Nitration of 10,11-dihydro-5H-dibenzo[b,f]azepine
-
Cool a stirring solution of concentrated sulfuric acid (20 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add 10,11-dihydro-5H-dibenzo[b,f]azepine (5.0 g, 25.6 mmol) in portions, ensuring the temperature does not exceed 10 °C.
-
Add a pre-cooled mixture of concentrated nitric acid (1.8 mL) and sulfuric acid (5 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 5-10 °C for 2 hours.
-
Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring.
-
Filter the resulting yellow precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This yields 3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Step 2: Acetylation of 3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine
-
Suspend the dried nitro-intermediate (4.0 g, 16.6 mmol) in acetic anhydride (25 mL).
-
Add a catalytic amount of sulfuric acid (2-3 drops) to the suspension.
-
Heat the mixture to reflux (approx. 140 °C) for 1 hour. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and pour it into cold water (150 mL).
-
Stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield pure 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (Compound N-Ac-1).
-
Confirm purity and identity using TLC, melting point, and spectroscopic methods (NMR, IR, MS) as described in section 2.2.
Comparative Biological Activity: A Neuroprotection Focus
Given the prevalence of dibenzo[b,f]azepines in neurology and psychiatry, a logical avenue for investigation is their potential role in neuroprotection.[10] We hypothesize that the unique electronic properties of Compound N-Ac-1 may confer neuroprotective effects against cellular stressors.
Experimental Workflow for Biological Evaluation
The following workflow provides a self-validating system to assess and compare the neuroprotective potential of the compounds.
Caption: Workflow for comparative neuroprotective evaluation of test compounds.
Protocol: In Vitro Neuroprotection Assay
Causality: This assay models neurodegenerative stress using the amyloid-beta (Aβ₂₅₋₃₅) peptide fragment, a known neurotoxin relevant in Alzheimer's disease research.[11] The MTT assay is a standard colorimetric method to measure cell viability, providing a quantitative readout of a compound's protective effect.[12]
-
Cell Culture: Seed human neuroblastoma SK-N-SH cells in 96-well plates at a density of 2.5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Screening (Self-Validation): First, determine the non-toxic concentration range for each test compound (Compound N-Ac-1, Carbamazepine, Imipramine). Treat cells with serial dilutions of each compound for 48 hours and assess viability with the MTT assay. For subsequent experiments, use only concentrations that maintain >90% cell viability to ensure observed effects are due to protection, not toxicity.[11]
-
Neuroprotection Assay:
-
Pre-treat the cultured cells with various non-toxic concentrations of the test compounds for 2 hours.
-
Introduce the neurotoxic challenge by adding Aβ₂₅₋₃₅ peptide to a final concentration of 10 µM to all wells except the vehicle control group.
-
Co-incubate the cells with the compounds and the Aβ peptide for 48 hours.[11]
-
-
Viability Measurement (MTT Assay):
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the EC₅₀ (half-maximal effective concentration) for each compound.
Expected Outcomes and Structure-Activity Relationship (SAR)
Based on the structural differences, we can anticipate distinct biological profiles.
| Compound | Key Structural Features | Hypothesized Neuroprotective Activity | Rationale |
| Compound N-Ac-1 | Electron-withdrawing NO₂, neutral amide N | Moderate | The nitro group may engage in specific interactions with protein targets. The lack of a basic nitrogen (unlike Imipramine) and the different substitution pattern (unlike Carbamazepine) suggests a potentially novel mechanism. |
| Carbamazepine | C5-carboxamide, unsaturated azepine ring | Low to Moderate | Primary mechanism is ion channel blocking, but some studies suggest it can mitigate excitotoxicity.[13] |
| Imipramine | Basic alkylamine side chain | Low | Primarily acts as a reuptake inhibitor. Its high lipophilicity may lead to non-specific membrane effects at higher concentrations.[14] |
The presence of the strongly electron-withdrawing nitro group on Compound N-Ac-1 is the most significant differentiator. This group can alter the molecule's ability to participate in π-π stacking with aromatic residues in a binding pocket and can act as a hydrogen bond acceptor. This is in stark contrast to the functional groups on Carbamazepine (a hydrogen bond donor/acceptor amide) and Imipramine (a protonatable amine), suggesting that Compound N-Ac-1 will interact with different biological targets or with the same targets in a different manner.
Conclusion
1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a derivative of the classic iminodibenzyl scaffold with significant structural modifications that impart a unique physicochemical and spectroscopic identity. Its N-acetyl group neutralizes the central nitrogen, while the C3-nitro group dramatically alters the electronics of the tricyclic system.
This guide provides a comprehensive framework for its synthesis and comparative evaluation. The proposed experimental workflow, centered on a neuroprotection assay, allows for a direct comparison against clinically established drugs like Carbamazepine and Imipramine. The anticipated results suggest that these chemical modifications likely lead to a distinct biological activity profile, warranting further investigation. Such structure-activity relationship studies are fundamental to the rational design of new therapeutic agents based on proven pharmacophores.
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A Comparative Guide to Mono-ADP-Ribosyltransferase Inhibitors: Evaluating 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone Against Known ARTD10 Inhibitors
Introduction: The Expanding Landscape of ADP-Ribosylation and its Therapeutic Potential
Post-translational modifications are critical regulatory mechanisms in cellular signaling, and among these, ADP-ribosylation is emerging as a pivotal process in pathways governing DNA repair, inflammation, and cell fate.[1] This modification, catalyzed by ADP-ribosyltransferases (ARTs), involves the transfer of ADP-ribose from NAD+ to a target protein. While poly-ADP-ribose polymerases (PARPs) have been extensively studied and their inhibitors are now established cancer therapeutics, the mono-ADP-ribosyltransferases (mARTs) represent a newer, less explored frontier with significant therapeutic promise.[1]
This guide provides a comparative analysis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone, a compound with a dibenzo[b,f]azepine scaffold, against established inhibitors of ADP-ribosyltransferase Diphtheria toxin-like 10 (ARTD10), also known as PARP10. Due to the limited publicly available data on the specific biological targets and efficacy of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone, this guide will take a hypothetical yet scientifically grounded approach. We will explore its potential as an ARTD10 inhibitor based on its structural characteristics and compare it to well-characterized inhibitors in the field. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of mART inhibition.
The Target: ARTD10 (PARP10) - A Key Regulator in Cellular Signaling
ARTD10 is a mono-ADP-ribosyltransferase that has been implicated in several critical cellular processes, most notably the regulation of NF-κB signaling and the DNA damage response.[1][2] Unlike the canonical PARPs involved in poly-ADP-ribosylation, ARTD10 transfers a single ADP-ribose unit to its substrates.
Role in NF-κB Signaling
The NF-κB pathway is a cornerstone of the inflammatory response and cell survival. ARTD10 has been shown to negatively regulate this pathway. It possesses ubiquitin-interaction motifs that allow it to bind to K63-linked polyubiquitin chains, a key step in the activation of the NF-κB cascade.[1] Upon binding, ARTD10 can mono-ADP-ribosylate NEMO (NF-κB essential modulator), thereby interfering with its polyubiquitination and inhibiting the activation of the IKK complex.[1] This inhibitory action on a pro-survival pathway makes ARTD10 an intriguing target for therapeutic intervention, particularly in inflammatory diseases and cancer.
Caption: ARTD10-mediated inhibition of the NF-κB signaling pathway.
Comparative Analysis of Inhibitors
In the absence of direct efficacy data for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone, we will perform a structural comparison with known ARTD10 inhibitors. The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, known to be present in various biologically active compounds.[3][4][5]
The Subject Compound: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone
-
Chemical Structure: C₁₆H₁₄N₂O₃
-
Molecular Weight: 282.29 g/mol
-
Key Features: A tricyclic dibenzo[b,f]azepine core, a nitro group which can be involved in hydrogen bonding and can be a site for metabolic modification, and an ethanone group on the azepine nitrogen.[6]
The tricyclic core provides a rigid scaffold that can orient functional groups for optimal interaction with a target protein's binding site. The nitro and ethanone groups offer potential hydrogen bond donor and acceptor capabilities, which are crucial for inhibitor binding.
Reference Inhibitor: OUL35
OUL35 is a potent and selective inhibitor of ARTD10.[2][7][8]
-
IC₅₀ for ARTD10: 329 nM[7]
-
Selectivity: Shows good selectivity over other PARP family members, although some off-target activity is observed at higher concentrations.[7]
-
Mechanism of Action: OUL35 acts as a competitive inhibitor, likely binding to the nicotinamide-binding pocket of ARTD10.[9]
Structural Comparison and Efficacy Hypothesis
| Feature | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | OUL35 (4,4'-oxydibenzamide) |
| Core Scaffold | Tricyclic dibenzo[b,f]azepine | Two phenyl rings linked by an ether |
| Key Functional Groups | Nitro, Ethanone | Amide, Ether |
| Hydrogen Bonding | Potential for H-bond acceptance (nitro, carbonyl) and donation (N-H in scaffold) | H-bond acceptance (ether, carbonyl) and donation (amide N-H) |
| Flexibility | Relatively rigid | More flexible due to the ether linkage |
While structurally distinct, both molecules possess aromatic rings and functional groups capable of forming interactions within a protein binding pocket. The rigid nature of the dibenzo[b,f]azepine core in our subject compound could potentially offer an entropic advantage in binding compared to the more flexible OUL35. However, the specific shape and electronic properties of the binding site are paramount. The nitro group on the subject compound is a strong electron-withdrawing group and could influence the overall electronic distribution and binding properties.
Hypothesis: The dibenzo[b,f]azepine scaffold of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone could serve as a novel scaffold for ARTD10 inhibition. The positioning of the nitro and ethanone groups may allow for key interactions within the nicotinamide-binding pocket, similar to how the amide groups of OUL35 are predicted to interact. Experimental validation is necessary to determine the actual inhibitory activity and selectivity.
Experimental Protocols
To experimentally evaluate the efficacy of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone as an ARTD10 inhibitor, a series of in vitro and cellular assays are required.
In Vitro ARTD10 Enzyme Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC₅₀ of a test compound against ARTD10.[10]
Objective: To quantify the concentration-dependent inhibition of ARTD10 enzymatic activity by the test compound.
Materials:
-
Recombinant human ARTD10 enzyme
-
ARTD10 substrate (e.g., a histone peptide)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compound (1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone) dissolved in DMSO
-
OUL35 (as a positive control)
-
Fluorescent NAD⁺ detection reagent
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and OUL35 in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the ARTD10 enzyme and substrate to their final working concentrations in assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 5 µL of the ARTD10 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the NAD⁺ and substrate mixture to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and add the fluorescent NAD⁺ detection reagent according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro ARTD10 enzyme inhibition assay.
Conclusion and Future Directions
While 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-YL)ethanone remains an uncharacterized compound in terms of its biological activity, its dibenzo[b,f]azepine scaffold presents an intriguing starting point for the design of novel enzyme inhibitors. This guide has provided a hypothetical yet scientifically rigorous comparison to the known ARTD10 inhibitor, OUL35, and has outlined the necessary experimental steps to validate this hypothesis.
The field of mono-ADP-ribosyltransferase inhibition is rapidly advancing, and the discovery of new chemical scaffolds is crucial for developing selective and potent therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of dibenzo[b,f]azepine derivatives to explore the structure-activity relationship for ARTD10 inhibition. Such studies will be instrumental in determining the therapeutic potential of this compound class for the treatment of cancer and inflammatory diseases.
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Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10 - PubMed. [Link]
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Regulation of NF-κB signalling by the mono-ADP-ribosyltransferase ARTD10. [Link]
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Activity-based assay for human mono-ADP-ribosyltransferases ARTD7/PARP15 and ARTD10/PARP10 aimed at screening and profiling inhibitors - ResearchGate. [Link]
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Structure-activity relationships in vitro | Download Table - ResearchGate. [Link]
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Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. [Link]
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A Comparative Guide to 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone and Key Dibenzazepine Analogs
In the landscape of neuropharmacology and medicinal chemistry, the dibenzazepine scaffold is a cornerstone for the development of therapeutics targeting the central nervous system. This guide provides a detailed comparative analysis of the research compound 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone) against two clinically significant and structurally related drugs: Imipramine and Carbamazepine . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, physicochemical properties, and potential biological activities of these molecules, supported by available experimental data.
Introduction to the Dibenzazepine Class
The tricyclic structure of dibenzazepine derivatives confers a unique three-dimensional conformation that allows for interaction with a wide array of biological targets.[1] This structural motif is central to the pharmacological activity of numerous antidepressant and anticonvulsant drugs.[1] The subject of this guide, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, is a derivative distinguished by a nitro group on one of the benzene rings and an acetyl group on the azepine nitrogen. These modifications are expected to modulate its electronic properties and biological activity compared to its more established counterparts.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone and its comparators are summarized below.
| Property | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | Imipramine | Carbamazepine |
| CAS Number | 79752-03-7[2][3] | 50-49-7 | 298-46-4 |
| Molecular Formula | C₁₆H₁₄N₂O₃[3][4] | C₁₉H₂₄N₂ | C₁₅H₁₂N₂O |
| Molecular Weight | 282.29 g/mol [3][4] | 280.41 g/mol | 236.27 g/mol |
| Melting Point | 157-158 °C[4] | 174.5 °C | 190-193 °C |
| Solubility | Water: >42.3 µg/mL[4] | Sparingly soluble in water | Practically insoluble in water[5] |
Spectroscopic Data for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone: [6]
-
¹H-NMR (DMSO-d₆, 400 MHz): Signals for the acetyl group (δ 2.45 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm). The methylene protons of the azepine ring appear as a multiplet at δ 3.2–3.6 ppm.[6]
-
¹³C-NMR: The carbonyl carbon is identified at δ 168.9 ppm, and the nitro-substituted aromatic carbons are in the range of δ 145–150 ppm.[6]
-
Infrared (IR): Strong absorption bands are observed at 1673 cm⁻¹ (C=O stretch), 1528 cm⁻¹ (asymmetric NO₂), and 1345 cm⁻¹ (symmetric NO₂).[6]
-
Mass Spectrometry (ESI-MS): A molecular ion peak at m/z 282.1 [M+H]⁺ is consistent with the molecular formula.[6]
Synthesis and Chemical Reactivity
The synthesis of dibenzazepine derivatives is a well-established field, with various methods available for the construction of the tricyclic core and subsequent functionalization.
Synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
A common synthetic route to the target compound involves a multi-step process. A streamlined three-step approach for a related derivative, 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol, has been reported, which could be adapted.[1] The synthesis of the target compound generally involves the nitration of the dibenzazepine core, followed by acetylation of the nitrogen atom. The nitro group can be introduced using standard nitrating agents, and the acetylation is typically achieved with acetic anhydride or acetyl chloride.[6]
Illustrative Synthetic Workflow:
Caption: General synthetic pathway for the target compound.
Chemical Reactivity
The chemical reactivity of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is largely dictated by the nitro and acetyl groups. The nitro group can be reduced to an amine, opening avenues for further derivatization.[6] The acetyl group can potentially be cleaved under hydrolytic conditions.
Comparative Biological and Pharmacological Profiles
While specific in-vitro pharmacological data for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is not extensively available in the public domain, its structural features suggest potential activities that can be contextualized by comparing it with Imipramine and Carbamazepine.
Imipramine: A Monoamine Reuptake Inhibitor
Imipramine is a tricyclic antidepressant that functions primarily as a monoamine reuptake inhibitor, with a preference for the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] This action increases the synaptic concentration of these neurotransmitters, which is believed to be the basis of its antidepressant effect.
Experimental Data for Imipramine:
-
In Vitro Pharmacology: Imipramine has been shown to reduce the α2-adrenoceptor-mediated inhibition of cAMP production in rat brain slices, suggesting a modification of adrenoceptor function.[8] In human leukocyte cultures, imipramine at therapeutic concentrations did not affect the mitotic index, indicating low cytotoxicity in this assay.[9][10]
Carbamazepine: An Anticonvulsant
Carbamazepine is a widely used anticonvulsant drug effective in the treatment of epilepsy and neuropathic pain.[5] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes.
Experimental Data for Carbamazepine:
-
In Vitro Dissolution: The dissolution rate of carbamazepine tablets is a critical parameter due to its low aqueous solubility and can vary between different formulations.[5]
-
Metabolism: Carbamazepine is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, to its active metabolite, carbamazepine-10,11-epoxide.[11]
Potential Profile of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
The presence of a nitro group on the aromatic ring of the target compound is a significant structural modification. Nitro groups are known to influence the electronic properties of a molecule and can be important for biological activity. For instance, in the 1,4-benzodiazepine series, derivatives with a nitro group at position 7 have shown more potent antiepileptic activity than their chloro-substituted counterparts.[12] This suggests that 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone could possess anticonvulsant properties.
Furthermore, the general dibenzazepine scaffold is known to interact with monoamine transporters.[7] It is plausible that the target compound may also exhibit activity as a monoamine reuptake inhibitor, similar to Imipramine. The specific impact of the nitro and acetyl groups on transporter affinity and selectivity would require experimental validation.
Logical Relationship of Potential Activities:
Caption: Postulated biological activities of the target compound.
Experimental Protocols
Detailed, step-by-step protocols are crucial for the reproducibility of experimental results. Below are generalized protocols for the synthesis and characterization of dibenzazepine derivatives.
General Synthesis Protocol for Dibenzazepine Derivatives
This protocol is a generalized representation based on common synthetic strategies for this class of compounds.[13]
-
Starting Material Preparation: Obtain or synthesize the appropriate 10,11-dihydro-5H-dibenzo[b,f]azepine precursor.
-
Nitration: In a suitable reaction vessel, dissolve the precursor in a strong acid, such as sulfuric acid. Cool the mixture in an ice bath. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture over ice and neutralize with a base. Extract the product with an organic solvent. Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography.
-
Acetylation: Dissolve the purified nitro-dibenzazepine in a suitable solvent. Add acetic anhydride or acetyl chloride and a base (e.g., triethylamine or pyridine). Stir the reaction at room temperature or with gentle heating.
-
Final Purification: After the reaction is complete, quench the reaction and extract the product. Purify the final compound by recrystallization or column chromatography.
Spectroscopic Characterization Workflow
Caption: Standard workflow for structural elucidation.
Discussion and Future Directions
1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone represents an interesting research molecule within the broader class of dibenzazepines. Its structural similarity to established drugs like Imipramine and Carbamazepine provides a strong rationale for investigating its potential as a modulator of CNS targets.
The key differentiators – the 3-nitro and 5-acetyl groups – are likely to have a significant impact on its pharmacokinetic and pharmacodynamic properties. The nitro group, being a strong electron-withdrawing group, could alter the pKa of the azepine nitrogen and influence receptor binding interactions. The acetyl group modifies the basicity of the nitrogen and could affect its metabolic stability and ability to cross the blood-brain barrier.
To fully elucidate the potential of this compound, further experimental work is warranted. Specifically, a comprehensive in vitro pharmacological profiling against a panel of CNS receptors and transporters would be highly informative. Head-to-head comparisons with Imipramine and Carbamazepine in standardized assays, such as monoamine uptake inhibition assays and in vitro electrophysiology on sodium channels, would provide a clear understanding of its relative potency and selectivity.
Furthermore, in vivo studies in animal models of depression and epilepsy would be the next logical step to assess its therapeutic potential. The development of a robust and scalable synthetic process will also be critical for its future as a research tool or therapeutic lead.
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Pharmaffiliates. (n.d.). 1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one. Retrieved from [Link]
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Shafiee, A., et al. (2004). Anticonvulsant Activities of New 1,4-dihydropyridine Derivatives Containing 4-nitroimidazolyl Substituents. DARU Journal of Pharmaceutical Sciences, 12(3), 89-95. [Link]
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A Senior Application Scientist's Guide to Rigorous Control Experiments for Novel Compound Validation: A Case Study with 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
For researchers in drug discovery and development, the validation of a novel chemical entity is a critical process, demanding meticulous experimental design to ensure the reliability and reproducibility of findings.[1][2] This guide provides an in-depth look at the essential control experiments required for the robust validation of a novel compound, using the example of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. While specific biological activities of this compound are not yet extensively documented in publicly available literature, its dibenzoazepine scaffold is present in numerous neurologically active agents.[3][4][5]
Therefore, for the purpose of this guide, we will hypothesize a plausible biological activity: its investigation as a novel inhibitor of "NeuroKinase X," a hypothetical enzyme implicated in a neurodegenerative disease pathway. This case study will illustrate the universal principles of experimental control that are paramount for any small molecule study.[6]
The Imperative of Controls: Building a Foundation of Trustworthiness
The following sections will detail the critical control experiments, their underlying rationale, and practical protocols for their implementation in the context of our hypothetical study of a "NeuroKinase X" inhibitor.
Experimental Workflow for Novel Compound Validation
The following diagram outlines the logical flow of experiments, incorporating the essential controls at each stage of the investigation.
Caption: Workflow for the validation of a novel compound, highlighting the integration of essential control experiments at each phase.
Vehicle Controls: Isolating the Compound's True Effect
The first and most fundamental control is the vehicle control.[9][10][11] Small molecules are often insoluble in aqueous solutions and require an organic solvent, such as dimethyl sulfoxide (DMSO), for solubilization. The vehicle control consists of treating a set of cells or a reaction with the same concentration of the vehicle used to deliver the experimental compound. This is crucial for distinguishing the biological effects of the compound from any potential effects of the solvent itself.[12]
Protocol: Vehicle Control for an In Vitro Kinase Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone in 100% DMSO.
-
Working Solution Preparation: Serially dilute the stock solution in the assay buffer to achieve the final desired concentrations. Ensure that the final concentration of DMSO in the assay well is consistent across all experimental conditions and does not exceed a level known to affect enzyme activity or cell health (typically <0.5%).
-
Vehicle Control Preparation: Prepare a parallel set of dilutions using only 100% DMSO, mirroring the dilution series of the test compound.
-
Assay Execution: Add the vehicle control dilutions to the assay wells containing the kinase, substrate, and ATP, alongside the wells with the test compound.
-
Data Analysis: Subtract the background signal (no enzyme) from all wells. The activity in the vehicle control wells is considered 100% kinase activity, and the activity in the presence of the test compound is normalized to this value.
Positive and Negative Controls: Ensuring Assay Validity
Positive and negative controls are essential for validating the assay itself.[7][8][13] They confirm that the experimental system is working as expected and that the results are reliable.
-
Positive Control: A positive control is a well-characterized compound or treatment known to produce the expected effect.[13] In our hypothetical study, this would be a known inhibitor of NeuroKinase X. A robust positive control demonstrates that the assay can detect the inhibition it is designed to measure.
-
Negative Control: A negative control is a sample that is not expected to produce a result.[7][8] This can be a no-treatment group or cells treated with an inactive analog of the test compound. The negative control establishes a baseline and helps to identify false-positive results.
Protocol: Positive and Negative Controls in a Cellular Assay
-
Cell Seeding: Plate cells at a predetermined density and allow them to adhere overnight.
-
Treatment Application:
-
Test Compound: Treat cells with various concentrations of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.
-
Vehicle Control: Treat cells with the corresponding concentrations of the vehicle (e.g., DMSO).
-
Positive Control: Treat cells with a known activator or inhibitor of the downstream pathway of NeuroKinase X.
-
Negative Control: Leave a set of cells untreated.
-
-
Incubation: Incubate the cells for the desired time period.
-
Endpoint Measurement: Measure the desired outcome (e.g., phosphorylation of a downstream target of NeuroKinase X via Western blot or ELISA).
-
Data Analysis: Compare the results from the test compound to the positive and negative controls to determine its effect on the cellular pathway.
Off-Target and Selectivity Controls: Assessing Specificity
A common pitfall in drug discovery is the identification of compounds that exhibit off-target effects, leading to misleading results or unforeseen toxicity.[14] It is crucial to assess the selectivity of a novel compound to ensure that its observed biological activity is due to its interaction with the intended target.
Protocol: Kinase Selectivity Profiling
-
Compound Submission: Submit 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone to a commercial kinase profiling service or perform in-house screening.
-
Panel Selection: Choose a panel of kinases that are structurally related to NeuroKinase X or known to be involved in relevant off-target pathways.
-
Assay Execution: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.
-
Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition of kinases other than NeuroKinase X indicates potential off-target effects that require further investigation.
Data Summary and Comparison
The following table summarizes the expected outcomes for each control group in our hypothetical NeuroKinase X inhibition assay.
| Experimental Group | Treatment | Expected Outcome (Kinase Activity) | Interpretation |
| Test Compound | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone | Dose-dependent decrease | Indicates potential inhibition of NeuroKinase X. |
| Vehicle Control | DMSO | ~100% | Establishes the baseline for maximal enzyme activity.[9][10] |
| Positive Control | Known NeuroKinase X Inhibitor | Significant decrease (<20%) | Confirms the assay is sensitive to inhibition.[13] |
| Negative Control | No treatment | ~100% | Represents the natural activity of the enzyme.[7] |
| Inactive Analog | Structurally similar, but inactive compound | ~100% | Demonstrates that the observed activity is specific to the active compound's structure. |
Conclusion: A Commitment to Scientific Rigor
The validation of a novel compound such as 1-(3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a multifaceted process that hinges on the rigorous implementation of a comprehensive set of control experiments. By meticulously including vehicle, positive, negative, and selectivity controls, researchers can build a robust and trustworthy dataset. This commitment to scientific integrity not only validates the specific findings for the compound under investigation but also upholds the standards of excellence in the broader scientific community. The principles and protocols outlined in this guide provide a framework for generating high-quality, reproducible data that can confidently drive drug discovery programs forward.
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A Senior Application Scientist's Guide to Benchmarking 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Dibenzazepine Analog
In the landscape of anticonvulsant drug discovery, the dibenzazepine scaffold has proven to be a cornerstone, yielding cornerstone therapies such as Carbamazepine and its successors, Oxcarbazepine and Eslicarbazepine acetate.[1][2] These agents exert their therapeutic effects primarily through the blockade of voltage-gated sodium channels, a mechanism that has been clinically validated for decades.[3][4] This guide introduces a novel analog, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, a compound of interest due to its unique structural modifications.[5]
The introduction of a nitro group at the 3-position and an ethanone moiety at the 5-position of the dibenzazepine core suggests potential alterations in its electronic properties, metabolic stability, and interaction with its molecular target.[5] This guide provides a comprehensive framework for the head-to-head benchmarking of this novel compound against established standards. We will delve into the necessary experimental workflows, from synthesis to in vivo and in vitro characterization, providing detailed protocols that are self-validating and grounded in established scientific principles. Our objective is to equip researchers with the strategic and methodological tools required to rigorously evaluate the potential of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone as a next-generation anticonvulsant.
Chemical and Physical Properties: A Comparative Overview
A foundational step in any benchmarking study is the characterization of the physicochemical properties of the compounds under investigation. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME), and are critical for formulation and experimental design.
| Property | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | Carbamazepine | Oxcarbazepine |
| CAS Number | 79752-03-7[5] | 298-46-4 | 28721-07-5 |
| Molecular Formula | C₁₆H₁₄N₂O₃[5] | C₁₅H₁₂N₂O | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 282.29 g/mol [5] | 236.27 g/mol | 252.27 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to faintly orange crystalline powder |
| Melting Point | 157-158 °C | 190-193 °C | 215-216 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol. | Practically insoluble in water, soluble in ethanol and acetone. | Slightly soluble in water, soluble in ethanol. |
| pKa | Not yet determined | Not applicable | 13.7 |
Pharmacological Profile: The Voltage-Gated Sodium Channel Hypothesis
Structurally, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone belongs to the iminostilbene class, which strongly suggests its primary mechanism of action is the modulation of voltage-gated sodium channels (VGSCs).[2] These channels are crucial for the initiation and propagation of action potentials in neurons. In epilepsy, dysfunctional VGSCs can lead to neuronal hyperexcitability and seizure generation. Dibenzazepine-based anticonvulsants are known to stabilize the inactivated state of VGSCs, thereby reducing the firing rate of neurons and preventing seizure spread.[1][4]
The nitro group on the aromatic ring of the topic compound is an electron-withdrawing group, which could influence the compound's interaction with the VGSC binding site. It is hypothesized that 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone will exhibit state-dependent blockade of VGSCs, with a higher affinity for the open and inactivated states over the resting state.
Caption: Proposed mechanism of action for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone.
A Rigorous Benchmarking Workflow
To objectively compare 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone with Carbamazepine and Oxcarbazepine, a multi-tiered approach is essential. This workflow outlines the critical experimental stages, from chemical synthesis to in vivo and in vitro pharmacological evaluation.
Caption: High-level experimental workflow for benchmarking the novel compound.
Part 1: Synthesis and Purification
While the exact synthesis of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone may not be widely published, a plausible synthetic route can be devised based on established organic chemistry principles for dibenzazepine derivatives. The following protocol is a proposed method.
Proposed Synthesis Protocol:
-
Nitration of 10,11-dihydro-5H-dibenzo[b,f]azepine:
-
Dissolve 10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable solvent such as glacial acetic acid.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C) to introduce the nitro group at the 3-position.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Acetylation of 3-Nitro-10,11-dihydro-5H-dibenzo[b,f]azepine:
-
Dissolve the purified 3-nitro-10,11-dihydro-5H-dibenzo[b,f]azepine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine or pyridine) to act as a proton scavenger.
-
Add acetyl chloride or acetic anhydride dropwise at a controlled temperature.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Part 2: In Vivo Anticonvulsant Activity Screening
The initial evaluation of anticonvulsant activity is typically performed in rodent models using standardized tests such as the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests. These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.
Maximal Electroshock Seizure (MES) Test Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Drug Administration: Administer the test compound, standard compounds (Carbamazepine, Oxcarbazepine), and vehicle control intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of peak drug effect (e.g., 30 or 60 minutes post-injection), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol:
-
Animals: Male Swiss mice (20-25 g).
-
Drug Administration: Administer the test compound, standard compounds, and vehicle control i.p. at various doses.
-
Seizure Induction: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose (e.g., 85 mg/kg).
-
Endpoint: Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period. Protection is defined as the absence of clonic seizures.
-
Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals from clonic seizures, using probit analysis.
Comparative In Vivo Anticonvulsant Activity Data:
| Compound | MES ED₅₀ (mg/kg, i.p., mice) | scPTZ ED₅₀ (mg/kg, i.p., mice) |
| 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | To Be Determined | To Be Determined |
| Carbamazepine | 8.8 | > 100 |
| Oxcarbazepine | 10-30 | > 100 |
Part 3: In Vitro Mechanistic Validation: Sodium Channel Blockade
To confirm the hypothesized mechanism of action and to quantify the potency of the topic compound, in vitro electrophysiological studies are essential. The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds on ion channel function.
Whole-Cell Patch-Clamp Protocol for Voltage-Gated Sodium Channels:
-
Cell Line: Use a stable cell line expressing the human Nav1.2 or Nav1.7 sodium channel subtype, which are relevant to neuronal excitability.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all channels are in the resting state.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV).
-
Apply the test compound and standard compounds at increasing concentrations to the external solution.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each concentration.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
Investigate state-dependence by varying the holding potential and using pulse protocols to assess the compound's affinity for the resting, open, and inactivated states of the channel.
-
Comparative In Vitro Sodium Channel Blockade Data:
| Compound | IC₅₀ for Nav1.2 Blockade (µM) |
| 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | To Be Determined |
| Carbamazepine | 14-30 |
| Oxcarbazepine (as its active metabolite, licarbazepine) | 20-50 |
Comparative Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are as crucial as its pharmacodynamic effects. A comparative analysis of key ADME parameters provides insights into the potential clinical utility of the novel compound.
| Parameter | Carbamazepine | Oxcarbazepine | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (Hypothesized) |
| Absorption | Slow and erratic | Well absorbed | To Be Determined |
| Metabolism | Extensively metabolized by CYP3A4 to an active epoxide metabolite. Strong auto-inducer of its own metabolism. | Rapidly and extensively metabolized to its active metabolite, licarbazepine. Less CYP induction than Carbamazepine. | The nitro group may offer a site for metabolism by nitroreductases. The ethanone moiety may undergo hydrolysis. Potential for altered CYP interactions. |
| Protein Binding | 70-80% | ~40% (for licarbazepine) | To Be Determined |
| Half-life | 12-17 hours (after auto-induction) | 8-10 hours (for licarbazepine) | To Be Determined |
| Excretion | Primarily renal, after metabolism | Primarily renal, as metabolites | To Be Determined |
Summary and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone against the established anticonvulsants, Carbamazepine and Oxcarbazepine. The proposed workflow, encompassing synthesis, in vivo screening, and in vitro mechanistic studies, provides a clear path to elucidating the pharmacological profile of this novel compound.
The key differentiators for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone are likely to be its potency, its metabolic pathway, and its side-effect profile. The presence of the nitro and ethanone groups may lead to a different pharmacokinetic and pharmacodynamic profile compared to the standard drugs.
Future research should focus on executing the described experimental protocols to generate the necessary data for a direct comparison. Should the compound demonstrate a promising profile—high potency in the MES test, a favorable IC₅₀ for sodium channel blockade, and a potentially improved metabolic profile—further investigations into its efficacy in chronic epilepsy models, its selectivity for different sodium channel subtypes, and its off-target effects would be warranted. This structured approach will enable a data-driven assessment of the therapeutic potential of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone and its place in the future of epilepsy treatment.
References
- Hatanaka T, et al. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. Nihon Yakurigaku Zasshi. 1989;94(6):345-354.
- Catterall WA. Sidedness of Carbamazepine Accessibility to Voltage-Gated Sodium Channels. Mol Pharmacol. 2017;92(1):37-43.
- Kuykendall JR, et al. Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? Drugs. 2018;78(14):1443-1455.
- Toledano R, Gil-Nagel A. (PDF) Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ?.
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- Fleming MR, et al. Novel Modulator of Nav1.1 and Nav1.2 Na+ Channels in Rat Neuronal Cells. ACS Chem Neurosci. 2010;1(4):291-296.
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Unraveling the Therapeutic Potential of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone: A Comparative Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the dibenzo[b,f]azepine scaffold has emerged as a privileged structure, forming the core of various clinically significant therapeutic agents.[1][2][3] Its unique three-dimensional conformation allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities.[2] This guide focuses on a specific derivative, 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, a compound of interest for its potential biological activities.[4] While its precise molecular target is still under active investigation, this document provides a framework for its characterization, using the Sirtuin 2 (SIRT2) enzyme as a primary hypothetical target for comparative analysis.
The selection of SIRT2 as a potential target is informed by recent studies that have identified 10,11-dihydro-5H-dibenz[b,f]azepine derivatives as potent SIRT2 inhibitors.[1] Sirtuins, a class of NAD+-dependent histone deacetylases, are crucial regulators of various cellular processes, and their dysregulation has been implicated in cancer and neurodegenerative diseases.[1] This guide will objectively compare the hypothetical performance of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone against a known SIRT2 inhibitor, AGK2, and provide detailed experimental protocols for target validation.
The Dibenzoazepine Scaffold: A Versatile Pharmacophore
The tricyclic core of dibenzo[b,f]azepine has been a cornerstone in medicinal chemistry, leading to the development of drugs for central nervous system disorders, such as the antidepressants Imipramine and Clomipramine.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[2] Researchers have explored derivatives of this scaffold for a multitude of therapeutic applications, including as P-glycoprotein inhibitors to combat multidrug resistance in cancer, and for their antileishmanial and anticancer properties.[5][6][7]
SIRT2: A Compelling Therapeutic Target
SIRT2 is a member of the sirtuin family of proteins that play a pivotal role in cellular metabolism, stress responses, and aging. Its primary function is the deacetylation of various protein substrates, thereby modulating their activity. The discovery of isoform-selective SIRT2 inhibitors is a significant goal in developing novel therapeutics for diseases where SIRT2 is dysregulated.[1]
Below is a diagram illustrating the central role of SIRT2 in cellular pathways:
Caption: The multifaceted role of SIRT2 in cellular regulation.
Comparative Analysis: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone vs. AGK2
To assess the potential of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone as a SIRT2 inhibitor, a direct comparison with a well-characterized inhibitor like AGK2 is essential. The following table summarizes hypothetical comparative data that would be generated through the experimental protocols detailed in this guide.
| Parameter | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (Hypothetical) | AGK2 (Reference) |
| SIRT2 IC50 | 5 µM | 3.5 µM |
| SIRT1 IC50 | > 50 µM | > 50 µM |
| SIRT3 IC50 | > 50 µM | > 50 µM |
| Mechanism of Inhibition | Competitive | Competitive |
| Cellular Target Engagement | 10 µM | 5 µM |
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for key experiments to validate and characterize the inhibitory activity of novel compounds against SIRT2. These protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.[8][9][10]
In Vitro SIRT2 Enzymatic Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on SIRT2 enzymatic activity.[8][11]
Workflow Diagram:
Caption: Workflow for the in vitro SIRT2 enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human SIRT2 enzyme in assay buffer.
-
Prepare a 2X solution of the fluorogenic acetylated peptide substrate and NAD+ in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone) and the reference inhibitor (AGK2) in assay buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add the test compound or reference inhibitor solutions to the wells of a 96-well plate.
-
Include control wells: "no inhibitor" (DMSO vehicle) and "no enzyme" (assay buffer only).
-
-
Enzyme Reaction:
-
Add the 2X SIRT2 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the 2X substrate/NAD+ solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent signal.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., MCF-7, which expresses SIRT2) to 80-90% confluency.
-
Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cool the samples to room temperature.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the soluble fractions by SDS-PAGE followed by Western blotting using a specific antibody against SIRT2.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT2 at each temperature for both the compound-treated and vehicle-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature.
-
Plot the normalized band intensities against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
This guide provides a comprehensive framework for the initial characterization and target validation of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, with a focused investigation into its potential as a SIRT2 inhibitor. The dibenzoazepine scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach, as outlined here, is crucial for elucidating the mechanism of action of new derivatives. The provided experimental protocols, when executed with precision, will yield the high-quality, reproducible data necessary to advance promising compounds through the drug discovery pipeline.[9]
References
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- Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix.
- An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE.
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- Design and evaluation of dibenzoazepine-tetrahydroisoquinoline hybrids as potential P-glycoprotein inhibitors against multidrug resistant K562/A02 cells | Request PDF - ResearchGate.
- The Discovery of Novel 10,11-Dihydro-5H-dibenz[b,f]azepine SIRT2 Inhibitors - PMC.
- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH.
- (PDF) Synthesis and In vitro Evaluation of Dibenzoazepine Triazole Derivatives: A Novel Class of Antileishmanial Agents - ResearchGate.
- Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PubMed Central.
- SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES - Revue Roumaine de Chimie -.
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Paving the Way for Predictive Development: A Comparative Guide to In Vitro & In Vivo Correlation for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
A Senior Application Scientist's Guide to Establishing a Meaningful IVIVC for a Novel Dibenzo[b,f]azepine Derivative, Contrasted with the Established Framework for Carbamazepine.
Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Modern Drug Development
In the landscape of pharmaceutical development, the ability to predict the in vivo performance of a drug from its in vitro characteristics is a significant scientific and commercial advantage. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (e.g., plasma drug concentration or amount of drug absorbed).[1][2] For novel chemical entities such as 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, a member of the therapeutically significant dibenzo[b,f]azepine class, establishing a robust IVIVC is a cornerstone of a data-driven development strategy. The success of such an endeavor hinges on a deep understanding of the molecule's physicochemical properties and a rationally designed experimental framework.
This guide provides a comprehensive, hypothetical framework for developing a Level A IVIVC for 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone. We will contrast this proposed strategy with the well-established IVIVC for a structurally related and commercially successful drug, carbamazepine, to highlight the nuances and scientific rationale underpinning the experimental design for a new chemical entity.
Physicochemical Characterization: The Foundation of IVIVC Development
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the bedrock upon which a successful IVIVC is built. For our target compound and its comparator, carbamazepine, these properties dictate the experimental design for dissolution and permeability studies.
| Property | 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone | Carbamazepine |
| Molecular Formula | C₁₆H₁₄N₂O₃ | C₁₅H₁₂N₂O |
| Molecular Weight | 282.29 g/mol | 236.27 g/mol |
| LogP (Predicted/Experimental) | ~2.53 - 3.97 | ~2.45 |
| Water Solubility (Predicted/Experimental) | Poorly soluble (>42.3 µg/mL) | Poorly soluble (~17.7 µg/mL at 25°C) |
| BCS Classification (Predicted) | Likely BCS Class II (Low Solubility, High Permeability) | BCS Class II (Low Solubility, High Permeability) |
The predicted low solubility and high lipophilicity (indicated by LogP) of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone strongly suggest it will be a Biopharmaceutics Classification System (BCS) Class II compound, similar to carbamazepine.[2][3] For BCS Class II drugs, the in vivo dissolution is often the rate-limiting step for absorption, making them ideal candidates for a meaningful IVIVC.[2][3]
A Proposed Framework for IVIVC Development: 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
Given the absence of established data, a systematic and staged approach is warranted. The following outlines a comprehensive, albeit hypothetical, plan to develop a Level A IVIVC.
Part 1: In Vitro Characterization
1.1. Formulation Development with Varying Release Rates:
The first critical step is to develop at least three formulations of the target compound with different release rates (e.g., fast, medium, and slow). This can be achieved by altering formulation parameters such as particle size of the API, type and concentration of disintegrants, or the use of release-modifying excipients.
1.2. In Vitro Dissolution Method Development:
The objective is to establish a dissolution method that is both discriminatory and biorelevant.
-
Apparatus Selection: Given the predicted poor solubility, a USP Apparatus II (paddle) at 50-75 rpm is a suitable starting point.[4] For very poorly soluble compounds, a USP Apparatus IV (flow-through cell) could be considered to ensure sink conditions are maintained.[5]
-
Media Selection: Due to the compound's low aqueous solubility, simple aqueous buffers are unlikely to be biorelevant. The use of biorelevant media is crucial.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the composition of intestinal fluid in the fasted state.[6][7][8]
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the post-prandial state and is important for assessing potential food effects.[6][7]
-
Surfactant-containing media: Media containing sodium lauryl sulfate (SLS), as has been successfully used for carbamazepine, should also be evaluated.[9][10][11] A concentration of 0.5-1% SLS can aid in the dissolution of poorly soluble compounds.
-
Experimental Protocol: In Vitro Dissolution
-
Place 900 mL of the selected dissolution medium (e.g., FaSSIF, FeSSIF, or 1% SLS in water) in each vessel of a USP Apparatus II, maintained at 37 ± 0.5 °C.
-
Allow the medium to equilibrate for 30 minutes.
-
Introduce one tablet/capsule of each formulation (fast, medium, slow) into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly and analyze for drug concentration using a validated HPLC-UV method.
1.3. In Vitro Permeability Assessment:
To confirm the "high permeability" aspect of the predicted BCS Class II classification, an in vitro permeability assay is essential.
-
Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal permeability.[12][13][14] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12][13][14]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a higher-throughput, non-cell-based assay that predicts passive diffusion.[15][16] It is a useful screening tool to complement Caco-2 data.
Experimental Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on semipermeable filter supports for 18-22 days to allow for differentiation and monolayer formation.[12]
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a concentration of 10 µM.[17]
-
Add the compound solution to the apical (A) side and fresh buffer to the basolateral (B) side to assess A-to-B permeability.
-
In a separate set of wells, add the compound to the basolateral side and fresh buffer to the apical side to assess B-to-A permeability.
-
Incubate for a defined period (e.g., 2 hours) at 37 °C.[17]
-
Sample the receiver compartment at the end of the incubation period and quantify the drug concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Part 2: In Vivo Pharmacokinetic Study
A well-designed preclinical pharmacokinetic study is the cornerstone of the in vivo arm of the IVIVC.
-
Animal Model: The Sprague-Dawley rat is a commonly used and well-characterized model for oral pharmacokinetic studies.[18][19][20]
-
Study Design: A crossover design is preferable to a parallel design to minimize inter-animal variability.[18] Each animal will receive each of the three formulations (fast, medium, slow) with an adequate washout period between doses.
-
Dosing and Sampling:
-
Administer the formulations via oral gavage to fasted rats.[18][21]
-
Collect blood samples at appropriate time points to capture the absorption, distribution, and elimination phases (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
An intravenous (IV) dose group is also essential to determine the absolute bioavailability and to provide the unit impulse response for deconvolution.
-
Experimental Protocol: Rat Pharmacokinetic Study
-
Fast male Sprague-Dawley rats overnight with free access to water.[18]
-
Administer a single oral dose of each formulation (fast, medium, slow release) via gavage.
-
Collect sparse blood samples from a cohort of animals at each time point via a suitable route (e.g., tail vein).
-
Process blood to plasma and store at -80 °C until analysis.
-
Analyze plasma samples for drug concentration using a validated LC-MS/MS method.
-
For the IV arm, administer a single bolus dose of the drug in a suitable vehicle and collect blood samples as described above.
Part 3: Developing the Level A IVIVC
A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[22] This is the most rigorous and useful level of correlation. The development involves deconvolution and convolution methods.[23][24][25]
Workflow for Level A IVIVC Development
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A Comprehensive Guide to the Proper Disposal of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone (CAS No. 79752-03-7). As a nitroaromatic dibenzoazepine derivative, this compound requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.
Understanding the Compound: Hazard Profile and Classification
Effective disposal begins with a thorough understanding of the material's properties and associated hazards. 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone is a complex organic molecule whose primary risks stem from its nitroaromatic functional group and its classification as an environmental hazard.
Causality of Hazard: The nitroaromatic structure is a key determinant of this compound's hazard profile. The electron-withdrawing nature of the nitro group, combined with the stable aromatic rings, renders the compound resistant to natural biodegradation pathways.[1] This persistence, coupled with its aquatic toxicity, necessitates a disposal method that ensures complete destruction to prevent long-term environmental accumulation and harm.[1][2][3]
Regulatory Context: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is assigned the hazard statement H412: Harmful to aquatic life with long-lasting effects.[2][3] Consequently, its disposal is strictly regulated, and release into the environment must be avoided.[2][3] All waste containing this compound must be treated as regulated hazardous waste.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 79752-03-7 | [4][5][6][7] |
| Molecular Formula | C₁₆H₁₄N₂O₃ | [4][5] |
| Molecular Weight | 282.29 g/mol | [4][5] |
| Melting Point | ≥145°C | [2] |
| Boiling Point | 524.6°C at 760 mmHg | [2] |
| Density | 1.295 g/cm³ | [2] |
| Water Solubility | 42.3 mg/L | [4] |
| Appearance | Data not available | [5] |
Core Disposal Principle: Controlled Incineration
The universally recommended disposal method for this compound is controlled incineration at a licensed chemical destruction facility .[2] This method is mandated for several critical reasons:
-
Complete Destruction: High-temperature incineration with flue gas scrubbing ensures the complete breakdown of the organic structure into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust.
-
Prevents Environmental Release: Unlike landfilling, where leaching into soil and groundwater is a risk, incineration provides a closed-loop destruction process, directly addressing the H412 hazard classification.[2][3]
-
Addresses Recalcitrance: It is the most effective way to manage compounds that are resistant to biological degradation.[1]
Under no circumstances should this compound or its containers be disposed of via standard trash or drains. Such actions are a direct violation of environmental regulations and compromise laboratory safety.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure a robust barrier between you and the material.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a laboratory coat. For larger quantities, fire/flame-resistant and impervious clothing is recommended.[2]
-
Engineering Controls: Conduct all transfers of waste in a well-ventilated area, preferably inside a certified chemical fume hood.
Step 2: Waste Segregation and Containment
Proper segregation is fundamental to safe and compliant waste management.
-
Container Selection: Use only a dedicated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable choices.[8] Ensure the container has a secure, tight-fitting lid.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 3: Accurate and Compliant Labeling
Clear labeling prevents accidents and ensures the waste is handled correctly by all personnel, including disposal technicians.
-
Content: The label must, at a minimum, include:
-
The words "Hazardous Waste "
-
The full chemical name: "1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone "
-
The CAS Number: 79752-03-7
-
The relevant GHS pictogram for environmental hazard.
-
An estimate of the quantity and concentration (if in solution).
-
Step 4: Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
Location: This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a containment tray or bin) to contain any potential leaks.
Step 5: Arrange for Professional Disposal
The final and most critical step is the transfer of waste to a licensed professional.
-
Contact EHS: Contact your institution's EHS or equivalent safety office to schedule a waste pickup.
-
Documentation: Complete all required waste disposal forms or manifests as provided by your EHS office. This creates a legal record of the waste's journey from generation to final disposal.
-
Adherence to Regulations: The EHS office will ensure the waste is transported and disposed of in accordance with all applicable federal, state, and local regulations.[9]
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Although the flash point is high (271.1°C), it is good practice to remove all potential sources of ignition.[2]
-
Don PPE: Before re-entering the area, don the full PPE as described in Step 1 of the disposal protocol.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a universal chemical binder.[8][9] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Use spark-proof tools for this process.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Visualized Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for managing waste of 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone.
Caption: Logical workflow for the safe disposal of the compound.
References
-
nitro razredčilo - Safety Data Sheet. Chemius. [Link]
-
Medicinal Nitroglycerin Management. Defense Centers for Public Health. [Link]
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Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Carl ROTH. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]
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1-(3-Nitro-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethan-1-one. Pharmaffiliates. [Link]
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Imipramine Hydrochloride USP - Safety Data Sheet. PCCA. [Link]
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Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Omega via PubMed Central. [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews via PubMed Central. [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]
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Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. RSC Advances via PubMed Central. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]
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Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules via PubMed. [Link]
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Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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(PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
